2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride
Description
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methoxy]aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2.ClH/c1-16-12-8-6-11(7-9-12)10-17-14-5-3-2-4-13(14)15;/h2-9H,10,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKTWVCMBZHHHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC=CC=C2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Part 1: Foundational Principles and Synthesis
An In-depth Technical Guide to O-PMB-Protected 2-Aminophenol Derivatives
O-PMB-protected 2-aminophenol derivatives are pivotal intermediates in modern organic synthesis, particularly within the realm of medicinal chemistry and materials science. The strategic use of the para-methoxybenzyl (PMB) group to mask the phenolic hydroxyl function of 2-aminophenol allows for precise chemical manipulations at other sites of the molecule. This guide offers a comprehensive overview of the synthesis, deprotection, and application of these versatile building blocks.
The Strategic Importance of the PMB Protecting Group
The selection of a protecting group is a critical decision in the design of a synthetic route. The PMB ether stands out for its unique combination of stability and selective reactivity.
-
Robustness: The PMB group is resilient to a wide array of non-acidic reaction conditions, including basic, organometallic, and reducing environments. This stability is crucial when performing multi-step syntheses.
-
Orthogonality: The true power of the PMB group lies in its orthogonal deprotection strategies. It can be cleaved under specific oxidative or strongly acidic conditions that leave other common protecting groups, such as silyl ethers (e.g., TBDMS) and benzyl ethers, intact. This orthogonality is a cornerstone of modern protecting group strategy, enabling the selective unmasking of functional groups in complex molecules.
Synthesis: The Williamson Ether Synthesis Approach
The most prevalent and reliable method for the preparation of O-PMB-protected 2-aminophenols is the Williamson ether synthesis. This reaction involves the SN2 displacement of a halide from para-methoxybenzyl halide by the phenoxide of 2-aminophenol.
Materials:
-
2-Aminophenol
-
para-Methoxybenzyl chloride (PMB-Cl)
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of 2-aminophenol (1.0 eq) and K₂CO₃ (1.5 eq) in DMF, add PMB-Cl (1.1 eq) at room temperature.
-
Heat the reaction mixture to 60 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired product.
Rationale for Experimental Choices:
-
Base: K₂CO₃ is a cost-effective and moderately strong base, sufficient to deprotonate the phenolic hydroxyl group without significantly affecting the less acidic amino group.
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.
-
Purification: Flash column chromatography is essential for removing unreacted starting materials and byproducts, ensuring the high purity of the O-PMB-protected 2-aminophenol, which is critical for subsequent synthetic steps.
Part 2: Deprotection Strategies and Mechanistic Insights
The selective removal of the PMB group is a key step that unveils the hydroxyl functionality for further transformations. The choice of deprotection method is dictated by the overall molecular architecture and the presence of other functional groups.
Oxidative Cleavage with DDQ
Deprotection using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a mild and highly selective method. The reaction proceeds via the formation of a charge-transfer complex, followed by single-electron transfer (SET) to generate a benzylic carbocation, which is then quenched by water.
Materials:
-
O-PMB-protected 2-aminophenol derivative
-
DDQ
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the O-PMB-protected starting material (1.0 eq) in a 10:1 mixture of CH₂Cl₂ and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.2 eq) portion-wise. The reaction mixture will typically turn dark green or brown.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Acidic Cleavage with Trifluoroacetic Acid (TFA)
Strong acids like TFA can effectively cleave the PMB ether. This method is generally employed when the substrate is devoid of other acid-sensitive functional groups. The mechanism involves protonation of the ether oxygen, followed by elimination of the stable para-methoxybenzyl carbocation. Anisole is often added as a scavenger to trap this reactive carbocation and prevent side reactions.
Materials:
-
O-PMB-protected 2-aminophenol derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Anisole
Procedure:
-
Dissolve the O-PMB-protected compound (1.0 eq) in CH₂Cl₂ containing anisole (2.0 eq).
-
Cool the solution to 0 °C.
-
Add TFA (10-20 eq) dropwise.
-
Stir the reaction at room temperature, monitoring by TLC.
-
Upon completion, carefully neutralize the excess acid with saturated aqueous NaHCO₃ solution.
-
Extract the product with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Part 3: Applications in Heterocyclic Synthesis
O-PMB-protected 2-aminophenols are invaluable precursors for the synthesis of various nitrogen- and oxygen-containing heterocycles, which form the core of many pharmaceuticals.
Synthesis of Phenoxazines
Phenoxazines are a class of heterocyclic compounds with diverse biological activities. The synthesis can be achieved by first N-arylating the O-PMB-protected 2-aminophenol, followed by an intramolecular cyclization that is often promoted by the deprotection of the PMB group.
Part 4: Visualizations and Data
Data Summary
Table 1: Comparison of PMB Deprotection Methods
| Method | Reagents | Conditions | Advantages | Limitations |
| Oxidative | DDQ | CH₂Cl₂/H₂O, 0°C to rt | High selectivity, mild conditions | Stoichiometric oxidant, cost |
| Acidic | TFA, Anisole | CH₂Cl₂, 0°C to rt | Effective, volatile reagents | Harsh conditions, not suitable for acid-sensitive substrates |
Diagrams
Diagram 1: Synthetic Workflow for O-PMB-Protected 2-Aminophenol
Caption: General synthetic and functionalization workflow.
Diagram 2: Logical Decision Tree for Deprotection
Caption: Deprotection method selection guide.
An In-Depth Technical Guide to 2-((4-Methoxybenzyl)oxy)aniline: A Key Synthetic Intermediate
Abstract
This technical guide provides a comprehensive analysis of 2-((4-Methoxybenzyl)oxy)aniline, a substituted aniline derivative of significant interest in synthetic organic chemistry. While not as extensively documented as its constitutional isomers, this compound serves as a valuable building block for the synthesis of more complex molecules in pharmaceutical and materials science research. This document elucidates its chemical properties, proposes a robust synthetic pathway, discusses its reactivity profile, and outlines necessary safety and handling protocols. The insights provided are grounded in established chemical principles and data from closely related analogues, offering a predictive yet authoritative resource for researchers and drug development professionals.
Introduction and Molecular Overview
2-((4-Methoxybenzyl)oxy)aniline is an aromatic ether and a primary amine. Its structure, featuring a 4-methoxybenzyl group attached via an ether linkage to the 2-position of an aniline ring, provides a unique combination of functional groups that can be exploited in various chemical transformations. The primary amine is a key nucleophile and a precursor for diazotization reactions, while the ether linkage is generally stable but can be cleaved under specific conditions. The methoxy group on the benzyl ring influences the electron density of that ring system.
This compound is primarily utilized as an intermediate in multi-step syntheses. Its derivatives, such as those with substitutions on the aniline ring, are available from various chemical suppliers, indicating its role as a foundational scaffold for building molecular complexity.
Physicochemical and Spectroscopic Properties
While specific experimental data for 2-((4-Methoxybenzyl)oxy)aniline is not widely available in published literature, its properties can be reliably predicted based on its isomers and related compounds.
Table 1: Physicochemical Properties of 2-((4-Methoxybenzyl)oxy)aniline and Its Isomers
| Property | 2-((4-Methoxybenzyl)oxy)aniline (Predicted) | 3-((4-Methoxybenzyl)oxy)aniline[1] | 4-((4-Methoxybenzyl)oxy)aniline[2] |
| CAS Number | Not Assigned | 131770-85-9 | 53234-92-7 |
| Molecular Formula | C₁₄H₁₅NO₂ | C₁₄H₁₅NO₂ | C₁₄H₁₅NO₂ |
| Molecular Weight | 229.27 g/mol | 229.27 g/mol | 229.27 g/mol |
| Appearance | Predicted to be an off-white to light-colored solid | Solid (predicted) | - |
| Solubility | Likely soluble in organic solvents (e.g., DCM, EtOAc, MeOH); limited water solubility | Likely soluble in organic solvents; limited water solubility | - |
| XLogP3-AA | ~2.7-2.9 | - | 2.7 |
Predicted Spectroscopic Data
The following spectroscopic characteristics are predicted for 2-((4-Methoxybenzyl)oxy)aniline:
-
¹H NMR: The spectrum would exhibit distinct signals for the protons on both aromatic rings, the benzylic methylene protons, the methoxy protons, and the amine protons. The aromatic protons on the aniline ring would likely appear as a multiplet in the 6.5-7.0 ppm region. The protons on the 4-methoxyphenyl ring would show a characteristic AA'BB' system, with two doublets around 6.8-7.3 ppm. The benzylic protons (-O-CH₂-) would be a singlet around 5.0 ppm. The methoxy group protons (-OCH₃) would present as a singlet around 3.8 ppm, and the amine protons (-NH₂) would appear as a broad singlet, the chemical shift of which would be solvent-dependent.
-
¹³C NMR: The spectrum would show 12 distinct carbon signals (assuming no coincidental overlap). Aromatic carbons would resonate in the 110-160 ppm range. The benzylic carbon would be expected around 70 ppm, and the methoxy carbon around 55 ppm.
-
IR Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching for the aromatic rings (around 1450-1600 cm⁻¹), and a strong C-O stretching band for the ether linkage (around 1030-1250 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 229. A prominent fragment would be the 4-methoxybenzyl cation at m/z = 121, resulting from the cleavage of the benzylic ether bond.
Synthesis and Reaction Mechanisms
A robust and high-yielding synthesis of 2-((4-Methoxybenzyl)oxy)aniline can be achieved via a two-step process starting from 2-nitrophenol. This pathway involves a Williamson ether synthesis followed by the reduction of the nitro group.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 2-((4-Methoxybenzyl)oxy)aniline.
Detailed Experimental Protocol
Step 1: Synthesis of 2-((4-Methoxybenzyl)oxy)-1-nitrobenzene
-
Reagents and Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-nitrophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and acetone.
-
Reaction Initiation: Stir the mixture at room temperature for 15 minutes. Add 4-methoxybenzyl chloride (1.1 eq.) to the suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield 2-((4-methoxybenzyl)oxy)-1-nitrobenzene as a solid.
Causality: Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group of 2-nitrophenol, forming a phenoxide intermediate. This nucleophilic phenoxide then attacks the electrophilic benzylic carbon of 4-methoxybenzyl chloride in an Sₙ2 reaction, displacing the chloride and forming the desired ether linkage. Acetone is a suitable polar aprotic solvent for this type of reaction.
Step 2: Synthesis of 2-((4-Methoxybenzyl)oxy)aniline
-
Reagents and Setup: In a round-bottom flask, dissolve the 2-((4-methoxybenzyl)oxy)-1-nitrobenzene (1.0 eq.) from the previous step in ethanol.
-
Reduction: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq.) portion-wise to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate. The resulting tin salts will precipitate. Filter the mixture through a pad of celite. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to afford 2-((4-methoxybenzyl)oxy)aniline.
Causality: Tin(II) chloride is a classical and effective reagent for the reduction of aromatic nitro groups to primary amines.[1] The reaction proceeds in an acidic environment (generated in situ), and the final neutralization is necessary to deprotonate the anilinium salt and precipitate the tin hydroxides, allowing for the isolation of the free amine. An alternative, greener method would be catalytic hydrogenation using H₂ gas and a palladium-on-carbon (Pd/C) catalyst.
Chemical Reactivity and Potential Applications
The reactivity of 2-((4-methoxybenzyl)oxy)aniline is dictated by its primary aromatic amine functionality.
Caption: Key reactions of the primary amine group in 2-((4-methoxybenzyl)oxy)aniline.
Key Reactions
-
Acylation: The amine group readily reacts with acyl chlorides or anhydrides to form stable amide derivatives. This is often used as a protecting group strategy or to introduce specific functionalities.
-
Alkylation and Arylation: The nitrogen can be further alkylated or arylated using methods like the Buchwald-Hartwig amination or Ullmann condensation to form secondary or tertiary amines.[3]
-
Diazotization: Treatment with nitrous acid (generated from NaNO₂ and a strong acid) converts the primary amine into a diazonium salt. This highly versatile intermediate can then undergo a variety of transformations, including Sandmeyer, Schiemann, and Gomberg-Bachmann reactions, to introduce a wide range of substituents (e.g., -OH, -X, -CN, -Ar) onto the aromatic ring.
Applications in Drug Discovery and Materials Science
Aniline and its derivatives are fundamental building blocks in the synthesis of numerous pharmaceuticals and functional materials.[4] The subject compound is a precursor to molecules with potential applications in:
-
Medicinal Chemistry: The aniline scaffold is present in a vast array of drugs. The 2-((4-methoxybenzyl)oxy) moiety can be used to construct complex heterocyclic systems or to act as a ligand for biological targets. The 4-methoxybenzyl group, in particular, is often seen in pharmacologically active compounds and can serve as a protecting group for phenols that is cleavable under specific conditions.
-
Materials Science: Aniline derivatives are precursors to conductive polymers (polyanilines) and are used in the synthesis of dyes and pigments.[5] The specific substitution pattern of 2-((4-methoxybenzyl)oxy)aniline could be exploited to fine-tune the electronic and optical properties of such materials.
Safety, Handling, and Disposal
While a specific safety data sheet (SDS) for 2-((4-Methoxybenzyl)oxy)aniline is not available, its handling should be guided by the known hazards of its constituent parts: aniline and its derivatives.
Table 2: GHS Hazard Information for Related Compounds
| Compound | GHS Pictograms | Hazard Statements |
| Aniline | Danger | Toxic if swallowed, in contact with skin or if inhaled. Causes serious eye damage. May cause an allergic skin reaction. Suspected of causing genetic defects and cancer.[6] |
| N-Benzyl-4-methoxyaniline | Warning | Harmful if swallowed, in contact with skin, or if inhaled.[7] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[8]
-
Personal Protective Equipment:
-
Hygiene: Avoid ingestion and inhalation. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[7]
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
First Aid Measures
-
Inhalation: Remove to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
Disposal
Dispose of this chemical and its container in accordance with local, regional, and national regulations. It should be treated as hazardous waste and disposed of by a licensed waste disposal company.
Conclusion
2-((4-Methoxybenzyl)oxy)aniline is a valuable, albeit under-documented, chemical intermediate with significant potential in organic synthesis. Its unique arrangement of a nucleophilic primary amine and a stable benzyl ether moiety makes it an attractive building block for creating complex molecular architectures relevant to drug discovery and materials science. This guide provides a foundational understanding of its properties, a practical synthetic route, and essential safety information, empowering researchers to effectively and safely utilize this compound in their synthetic endeavors.
References
- Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET - N-Benzyl-4-methoxyaniline.
- Sigma-Aldrich. (2025, May 20). SAFETY DATA SHEET - Aniline.
- BLD Pharm. (n.d.). 2815698-47-4|2-((4-Methoxybenzyl)oxy)-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline.
- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET - N-(4-Methoxybenzylidene)aniline.
- TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET - N-(4-Methoxybenzylidene)-4-butylaniline.
- BLD Pharm. (n.d.). 1016522-63-6|4-Fluoro-2-((4-methoxybenzyl)oxy)aniline.
- BLD Pharm. (n.d.). 2813503-27-2|2-((4-Methoxybenzyl)oxy)-4-(2-methoxyethoxy)aniline.
- Sigma-Aldrich. (n.d.). 4-methoxyaniline.
- Rutgers University. (n.d.). Aniline Standard Operating Procedure. Retrieved from Rutgers University Environmental Health and Safety.
- SpectraBase. (n.d.). 2-[(4-Methoxyphenyl)ethynyl]aniline.
- Vulcanchem. (n.d.). 3-((4-Methoxybenzyl)oxy)aniline - 131770-85-9.
- National Institute of Standards and Technology. (n.d.). N-(4-Methoxybenzylidene)aniline. In NIST Chemistry WebBook.
- PubMed. (2008, September 27). 4-Meth-oxy-N-(2-nitro-benzyl-idene)aniline.
- Wikipedia. (n.d.). 2-Methoxy-4-nitroaniline.
- PubChem. (n.d.). N-(4-Methoxybenzyl)aniline.
- ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process.
- ChemicalBook. (2021, September 30). What is 2-Methoxy-4-nitroaniline?.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 8). 4-Methoxy-2-methylaniline: A Key Building Block for Advanced Materials and Organic Synthesis.
- PubChem. (n.d.). 4-(2-Methoxyphenoxy)aniline.
- Knowde. (n.d.). Industrial Applications of Aniline.
- Google Patents. (n.d.). CN101701000A - Method for synthesizing 2,4-dimethoxyaniline.
- BenchChem. (2025). An In-Depth Technical Guide to 2-Methyl-4-(4-methylphenoxy)aniline: Synthesis, and Potential Applications.
- ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline.
- PubChem. (n.d.). 4-[(4-Methoxyphenyl)methoxy]aniline.
Sources
- 1. 3-((4-Methoxybenzyl)oxy)aniline (131770-85-9) for sale [vulcanchem.com]
- 2. 4-[(4-Methoxyphenyl)methoxy]aniline | C14H15NO2 | CID 13323887 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. N-(4-METHOXYBENZYLIDENE)ANILINE(836-41-9) 1H NMR spectrum [chemicalbook.com]
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- 6. 1016522-63-6|4-Fluoro-2-((4-methoxybenzyl)oxy)aniline|BLD Pharm [bldpharm.com]
- 7. 2815698-47-4|2-((4-Methoxybenzyl)oxy)-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline|BLD Pharm [bldpharm.com]
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Strategic Utilization of N-PMB-2-Aminophenol: Synthesis, Orthogonality, and Applications
Executive Summary
The
This orthogonality allows researchers to protect the nucleophilic nitrogen of 2-aminophenol, modify the phenolic oxygen or the aromatic core, and then reveal the amine without disturbing acid-sensitive groups (like acetals or silyl ethers) or hydrogenolysis-sensitive groups (like alkenes or halides).
This guide details the scalable synthesis, stability handling, and deprotection dynamics of this building block.
Synthesis Protocol: Reductive Amination
While
The Mechanism
The reaction proceeds via the formation of a Schiff base (imine) between 2-aminophenol and p-anisaldehyde, followed by reduction. The phenol proton is not acidic enough to interfere with imine formation under neutral conditions.
Validated Experimental Procedure
Scale: 10 mmol baseline
Reagents:
-
2-Aminophenol (1.09 g, 10 mmol)
-
p-Anisaldehyde (1.36 g, 10 mmol)
-
Sodium Borohydride (NaBH
) (0.57 g, 15 mmol) or NaBH(OAc) for higher functional group tolerance. -
Solvent: Methanol (MeOH) or Ethanol (EtOH).
Step-by-Step Workflow:
-
Imine Formation:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminophenol in MeOH (30 mL).
-
Critical Step: Add p-anisaldehyde dropwise. The solution will typically turn yellow/orange, indicating imine formation.
-
Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (frequently 30% EtOAc/Hexane). The starting amine spot should disappear.
-
-
Reduction:
-
Cool the mixture to 0°C (ice bath).
-
Add NaBH
portion-wise over 15 minutes. Caution: Hydrogen gas evolution. -
Allow the reaction to warm to RT and stir for an additional 1–2 hours.
-
-
Workup & Purification:
-
Quench with water (10 mL) or sat. NH
Cl. -
Evaporate the bulk of the methanol under reduced pressure.
-
Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na
SO . -
Purification: The crude product is often pure enough. If necessary, recrystallize from EtOH/Hexane or flash chromatography (SiO
, 10-20% EtOAc/Hexane).
-
Synthesis Workflow Diagram
Figure 1: Step-wise reductive amination pathway ensuring mono-alkylation selectivity.
Stability & Handling (The "Hidden" Variable)
2-Aminophenol derivatives are electron-rich and prone to oxidation, forming quinone imines (black tars). The PMB group adds more electron density to the system.
-
Storage: Must be stored under Argon/Nitrogen at -20°C.
-
Visual Indicator: Pure compound is off-white/beige. Dark brown/black indicates oxidation.
-
Stabilization: If storing for long periods, conversion to the HCl salt often improves stability, though the free base is required for most nucleophilic applications.
Deprotection Dynamics: The Orthogonality Advantage
The primary reason to use PMB over Benzyl (Bn) is the ability to remove it via Single Electron Transfer (SET) oxidation, leaving other benzyl ethers or esters intact.
Method A: Oxidative Cleavage (CAN)
Reagent: Ceric Ammonium Nitrate (CAN).[2][3] Mechanism: CAN oxidizes the electron-rich aromatic ring of the PMB group, forming a radical cation. Water attacks the benzylic position, collapsing the intermediate to release the amine and p-anisaldehyde.
-
Protocol: Dissolve substrate in MeCN/H
O (4:1). Add CAN (2.5–3.0 equiv) at 0°C. Stir 30–60 min. -
Pros: Fast, highly selective.
-
Cons: CAN is acidic; can over-oxidize the electron-rich phenol ring of the aminophenol core if not carefully monitored.
Method B: Oxidative Cleavage (DDQ)
Reagent: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[1][3]
Protocol: DCM/H
Method C: Acidic Cleavage (TFA)
Reagent: Trifluoroacetic Acid (TFA).[4][5] Protocol: Reflux in neat TFA or TFA/DCM. Note: This mimics Boc-deprotection conditions and loses the orthogonal advantage, but is effective if the molecule has no acid-sensitive groups.
Deprotection Mechanism Diagram
Figure 2: Oxidative cleavage mechanism via Single Electron Transfer (SET).
Strategic Applications in Drug Discovery
Benzoxazole Synthesis
The N-PMB group is rarely used during the final cyclization of benzoxazoles (as the free amine is needed). Instead, it serves as a masking group allowing modification of the phenol.
-
Scenario: You need to halogenate the phenol ring or perform a coupling reaction on the ring before closing the benzoxazole.
-
Workflow:
-
Protect 2-aminophenol
-PMB-2-aminophenol. -
Perform electrophilic aromatic substitution (EAS) on the ring (PMB directs ortho/para, but the phenol is stronger).
-
Deprotect PMB (CAN/DDQ).
-
Cyclize with aldehyde/acid to form Benzoxazole.
-
Benzoxazine Construction
For 1,4-benzoxazines, the nitrogen remains part of the ring. The PMB group can serve as a permanent substituent or a temporary protecting group during the alkylation of the phenol with
Data Comparison: Protection Group Selectivity
| Feature | PMB (p-Methoxybenzyl) | Bn (Benzyl) | Boc (tert-Butyloxycarbonyl) |
| Installation | Reductive Amination (High Yield) | Alkylation (Mod. Yield) | Anhydride (High Yield) |
| Acid Stability | Low (Cleaves in TFA) | High (Stable in TFA) | Low (Cleaves in TFA/HCl) |
| Base Stability | High | High | Low (Unstable in strong base) |
| Oxidative Cleavage | Yes (DDQ/CAN) | No (Slow/Difficult) | No |
| Hydrogenolysis | Yes (Pd/C) | Yes (Pd/C) | No |
| Orthogonality | Cleavable in presence of Bn | Cleaves with PMB | Orthogonal to PMB (Base/Ox) |
References
-
Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. 4th Ed.[4] Wiley-Interscience. (The authoritative text on PMB stability and deprotection conditions).
-
Kurosawa, W., Kan, T., & Fukuyama, T. (2002).[6] Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides: N-(4-Methoxybenzyl)-3-phenylpropylamine.[6] Organic Syntheses, 79, 186.[6] (Foundational protocol for PMB amine synthesis).
-
BenchChem. (2025). Application of N-Formyl-2-aminophenol in the Synthesis of Benzoxazoles.[7] (Contextualizing the aminophenol precursor in benzoxazole workflows).
-
Wright, J. A., Yu, J., & Spencer, J. B. (2001). Sequential removal of the benzyl-type protecting groups PMB and NAP by oxidative cleavage using CAN and DDQ.[8] Tetrahedron Letters, 42(24), 4033-4036.[8] (Demonstrates the orthogonality of PMB vs Benzyl).
-
Master Organic Chemistry. (2017). Reductive Amination. (Mechanistic overview of the NaBH4/Imine reduction pathway).
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. DDQ/CAN Oxidation - Wordpress [reagents.acsgcipr.org]
- 3. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PMB Protection - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
Technical Guide: 2-Amino-1-(4-methoxybenzyloxy)benzene HCl
The following is an in-depth technical guide and safety profile for 2-Amino-1-(4-methoxybenzyloxy)benzene Hydrochloride , a specialized protected intermediate used in medicinal chemistry.
O-PMB-Protected 2-Aminophenol Hydrochloride
Executive Summary & Chemical Identity[1]
2-Amino-1-(4-methoxybenzyloxy)benzene HCl is a semi-synthetic building block consisting of an aniline core where the ortho-hydroxyl group is protected by a para-methoxybenzyl (PMB) ether. This compound serves as a critical intermediate in the synthesis of benzoxazoles , kinase inhibitors , and peptidomimetics .
The PMB protecting group renders the molecule lipophilic and stable under basic conditions, yet it remains orthogonally cleavable under specific acidic (TFA) or oxidative (DDQ) conditions, allowing for precise regioselective functionalization of the aniline nitrogen before unmasking the phenol.
Chemical Identifiers
| Parameter | Detail |
| IUPAC Name | 2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride |
| Synonyms | O-PMB-2-aminophenol HCl; 2-(4-Methoxybenzyloxy)aniline HCl |
| CAS Number | Not Listed (Custom Synthesis); Free Base Analog: ~103205-XX-X (Generic Class) |
| Molecular Formula | C₁₄H₁₅NO₂[1][2][3] · HCl |
| Molecular Weight | 229.28 (Free Base) + 36.46 (HCl) = 265.74 g/mol |
| Structure | Benzene ring substituted at C1 with -OCH₂-(4-OMe-Ph) and at C2 with -NH₂·HCl |
Safety & Hazard Profile (GHS/CLP)
Note: As a specialized intermediate, specific toxicological data may be limited. The following classification is derived from Structure-Activity Relationships (SAR) of analogous ortho-substituted anilines and benzyl ethers.
Hazard Classification
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[4]
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).
-
Sensitization: Potential Skin Sensitizer (Aniline derivative).
Signal Word: WARNING
Precautionary Handling (Mechanism-Based)
-
Aniline Toxicity (Methemoglobinemia): Although the PMB ether masks the phenol, the free aniline moiety can undergo metabolic N-hydroxylation. Absorption through skin must be prevented.[5]
-
Dust Explosion Hazard: As a dry hydrochloride salt, fine particulates may form explosive mixtures with air. Use spark-proof equipment.
-
Acid Sensitivity (PMB Cleavage): The PMB group is acid-labile. Exposure to strong mineral acids or moisture during storage can lead to premature deprotection, releasing p-methoxybenzyl alcohol and the highly oxidizable 2-aminophenol.
Technical Specifications & Stability
Physical Properties
| Property | Value (Typical) |
| Appearance | Off-white to pale grey crystalline solid |
| Melting Point | 165–175 °C (Decomposition) |
| Solubility | Soluble in DMSO, Methanol, DMF. Sparingly soluble in water (slow hydrolysis risk). |
| Hygroscopicity | Moderate. Store under inert atmosphere (Argon/Nitrogen). |
Stability & Reactivity[7][8]
-
Incompatible Materials: Strong oxidizers (DDQ, CAN), strong acids (TFA, H₂SO₄), and acid chlorides (unless N-acylation is intended).
-
Decomposition Products: Hydrogen chloride gas, 4-methoxybenzaldehyde (anisaldehyde), 2-aminophenol (which rapidly oxidizes to dark iminoquinones).
-
Shelf Life: 24 months at -20°C in a desiccated, light-protected vial.
Experimental Protocols
Protocol A: Synthesis of 2-Amino-1-(4-methoxybenzyloxy)benzene HCl
Rationale: Direct reduction of the nitro-precursor must avoid hydrogenolysis (H₂/Pd) which would cleave the PMB ether. A chemoselective reduction using Iron (Fe) or Zinc (Zn) is required.
Step 1: Protection
-
Dissolve 2-nitrophenol (1.0 eq) in DMF.
-
Add K₂CO₃ (1.5 eq) and 4-methoxybenzyl chloride (PMB-Cl) (1.1 eq).
-
Heat to 60°C for 4 hours. Quench with water, filter the precipitate (2-(4-methoxybenzyloxy)-1-nitrobenzene).
Step 2: Chemoselective Reduction
-
Suspend the nitro intermediate (1.0 eq) in Ethanol/Water (3:1).
-
Add Ammonium Chloride (NH₄Cl) (5.0 eq) and Iron Powder (Fe) (3.0 eq).
-
Reflux for 2 hours. (Monitor TLC: Disappearance of yellow nitro spot).
-
Filter hot through Celite to remove iron residues.
-
Concentrate the filtrate. Extract with Ethyl Acetate.
Step 3: Salt Formation
-
Dissolve the crude aniline oil in dry Diethyl Ether or Dioxane.
-
Cool to 0°C.
-
Dropwise add 4M HCl in Dioxane (1.1 eq). Do not use aqueous HCl to prevent hydrolysis.
-
Filter the resulting white precipitate immediately and dry under vacuum.
Protocol B: Controlled Deprotection (PMB Removal)
Rationale: To unmask the phenol for cyclization (e.g., to Benzoxazole), use acidic cleavage.
-
Dissolve the substrate in DCM (Dichloromethane) .
-
Add TFA (Trifluoroacetic acid) (20% v/v).
-
Stir at Room Temperature for 30 minutes. The solution will turn purple/pink (PMB cation formation).
-
Quench with saturated NaHCO₃.
-
Note: For oxidative cleavage (neutral pH), use DDQ (1.2 eq) in DCM/Water (18:1).
Visualization: Synthesis & Reactivity Pathways
The following diagram illustrates the synthesis logic and the "Safety-Critical" deprotection pathways.
Figure 1: Synthesis workflow emphasizing the chemoselective reduction and orthogonal deprotection pathways.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[6] (Standard reference for PMB stability and cleavage conditions).
-
Yonemitsu, O., et al. (1982).[6] "Protection of alcohols as p-methoxybenzyl ethers." Tetrahedron Letters, 23(8), 885-888.[6]
-
Sigma-Aldrich. (2025). "Safety Data Sheet: Aniline Hydrochloride." (Used for read-across toxicity data of the aniline core).
-
Bellamy, F. D., & Ou, K. (1984). "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 25(8), 839-842. (Protocol for nitro reduction preserving ethers).[6]
Sources
- 1. 7-Amino-5-(4-methoxybenzyl)-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride | C22H21ClN2O2 | CID 44516081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(4-Methoxybenzyl)aniline | C14H15NO | CID 408377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride - Google Patents [patents.google.com]
- 4. 2-Amino-4-methoxybenzoic acid | C8H9NO3 | CID 351010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. kiesslinglab.com [kiesslinglab.com]
A Technical Guide to the Selective Synthesis of O-Protected 2-Aminophenols
Abstract
O-protected 2-aminophenols are pivotal building blocks in the synthesis of a wide array of high-value compounds, including pharmaceuticals, agrochemicals, and advanced materials. The inherent challenge in their synthesis lies in achieving chemoselectivity, specifically the selective functionalization of the phenolic hydroxyl group over the more nucleophilic amino group. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the strategies, methodologies, and field-proven insights for the synthesis of O-protected 2-aminophenols. We will delve into the principles of orthogonal protection, compare various classes of protecting groups, and provide detailed, validated protocols for their implementation.
Introduction
The Significance of the 2-Aminophenol Scaffold
2-Aminophenol, with its ortho-disubstituted amino and hydroxyl functionalities, is a privileged structural motif.[1] This unique arrangement allows for the facile construction of important heterocyclic systems like benzoxazoles, which are known to possess a broad spectrum of biological activities.[2] Consequently, 2-aminophenol derivatives are crucial intermediates in the production of dyes, therapeutic agents, and crop protection agents.[1][3]
The Chemoselectivity Challenge: O- vs. N-Functionalization
The primary hurdle in the direct manipulation of 2-aminophenol is the competing reactivity of its two nucleophilic sites. The amino group (-NH₂) is generally a stronger nucleophile and a stronger base than the phenolic hydroxyl group (-OH).[3] This intrinsic reactivity profile means that in most electrophilic addition reactions, such as acylation or alkylation, the kinetically favored product is the N-functionalized derivative.[2] To achieve selective O-functionalization, a strategic approach involving the use of protecting groups is indispensable.
The Role of Protecting Groups in Modern Synthesis
A protecting group is a chemical moiety that is temporarily attached to a functional group to render it inert during a specific chemical transformation occurring elsewhere in the molecule.[4] An ideal protecting group strategy involves high-yielding protection and deprotection steps that occur under mild conditions, ensuring the stability of the overall molecular framework.[5] In the context of 2-aminophenol, an "orthogonal" protection strategy is required, wherein one protecting group can be removed selectively in the presence of another.[6][7] This allows for the sequential and controlled functionalization of the molecule.
Strategic Approach: Orthogonal Protection
The most reliable and widely adopted strategy for the selective O-protection of 2-aminophenol involves a three-step sequence:
-
Selective N-Protection : The more reactive amino group is temporarily "masked" with a suitable protecting group.
-
O-Functionalization : The desired protecting group is installed on the now-exposed hydroxyl group.
-
Selective N-Deprotection : The temporary protecting group on the amine is removed, yielding the target O-protected 2-aminophenol.
This workflow ensures that the desired regiochemistry is achieved with high fidelity.
Caption: General workflow for selective O-protection.
Synthesis of O-Alkyl 2-Aminophenols (Ethers)
O-alkylated aminophenols, particularly benzyl ethers, are valuable intermediates due to the stability of the ether linkage and the various methods available for its subsequent cleavage.
Causality Behind the N-Benzylidene Strategy
Direct O-alkylation of 2-aminophenol is often problematic, leading to mixtures of O-alkylated, N-alkylated, and N,O-dialkylated products.[8] To circumvent this, a robust strategy involves the initial, selective protection of the amino group as an imine. Condensation with an inexpensive reagent like benzaldehyde forms an N-benzylidene intermediate (a Schiff base). This transformation effectively neutralizes the nucleophilicity of the nitrogen atom, allowing the subsequent alkylation to occur exclusively at the phenolic oxygen. The imine is stable under the basic conditions required for Williamson ether synthesis but is readily hydrolyzed under acidic conditions to regenerate the free amine.[8]
Detailed Protocol: Synthesis of 2-(Benzyloxy)aniline
This protocol is adapted from the efficient procedure developed by Wang and Xu.[8]
Part A: N-Protection (Formation of N-benzylidene-2-aminophenol)
-
To a stirred solution of 2-aminophenol (3.27 g, 30 mmol) in 80 mL of methanol, add benzaldehyde (3.18 g, 30 mmol).
-
Stir the resulting solution at room temperature for 1 hour. The progress can be monitored by TLC.
-
Remove the solvent in vacuo. The residue can be recrystallized from ethanol to afford the pure N-benzylideneaminophenol as crystals.
Part B: O-Alkylation (Williamson Ether Synthesis)
-
To a stirred solution of the N-benzylideneaminophenol from Part A (0.59 g, 3 mmol) in 30 mL of acetone, add anhydrous potassium carbonate (K₂CO₃) (0.83 g, 6 mmol).
-
Add benzyl bromide (0.51 g, 3 mmol).
-
Heat the mixture to reflux and maintain for 20 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
Part C: N-Deprotection (Hydrolysis of the Imine)
-
Dissolve the crude product from Part B in 20 mL of methanol.
-
Add 10 mL of 2M hydrochloric acid (HCl) and stir the mixture for 2 hours at room temperature.
-
Neutralize the aqueous layer with sodium bicarbonate (NaHCO₃) and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford 2-(benzyloxy)aniline.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US20230104724A1 - An environment-friendly process for selective acylation of aminophenol - Google Patents [patents.google.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
An In-Depth Technical Guide to Sourcing 2-[(4-Methoxyphenyl)methoxy]aniline HCl for Research and Development
For researchers, scientists, and drug development professionals, the integrity of a study or synthesis campaign begins with the quality of its starting materials. A seemingly simple procurement decision can have cascading effects on experimental outcomes, timelines, and budget. This guide provides a comprehensive framework for sourcing specialized chemical reagents, using 2-[(4-Methoxyphenyl)methoxy]aniline HCl as a case study. We will delve into the critical processes of supplier qualification, material verification, and safe handling, equipping you with the expertise to navigate the complex landscape of chemical procurement.
The target compound, 2-[(4-Methoxyphenyl)methoxy]aniline HCl, also known as 2-((p-methoxybenzyl)oxy)aniline hydrochloride, is a substituted aniline derivative. Such molecules are valuable building blocks in medicinal chemistry, often utilized in the synthesis of complex heterocyclic structures for novel therapeutic agents. The methoxy and aniline moieties are common pharmacophores, making this class of reagents particularly relevant. Given its specialized nature, securing a reliable and high-purity source is paramount.
Part 1: The Supplier Qualification Framework
Sourcing a chemical is not merely a transaction; it is the first step in quality control. For professionals in drug development, supplier qualification is a mandate from regulatory bodies like the U.S. FDA to ensure supply chain integrity and the consistent quality of raw materials.[1] An effective, risk-based supplier qualification program is essential to guarantee the safety, purity, and efficacy of the final drug product.[2]
The process can be visualized as a systematic workflow designed to mitigate risk at every stage.
Caption: Supplier Qualification Workflow.
Pillar 1: Expertise & Experience in Supplier Vetting
The causality behind this structured approach is rooted in risk management.
-
Define Requirements (Step s1): Before searching, you must define the required purity (e.g., >98%), impurity profile, and physical form. This prevents wasting resources on suppliers who cannot meet your technical needs.
-
Self-Evaluation Questionnaire (Step s3): This is a crucial first filter. The questionnaire should probe the supplier's quality management system (QMS), manufacturing capabilities, and regulatory history.[1][2] This step allows you to assess their professionalism and transparency before committing to a deeper evaluation.
-
Documentation Review (Step e1): A Certificate of Analysis (CoA) is not just a piece of paper; it is a testament to the supplier's quality control. Scrutinize it for the tests performed (e.g., NMR, HPLC, Elemental Analysis), the results, and the batch number. Cross-reference this with the Safety Data Sheet (SDS) for consistency.
-
On-Site Audits (Step e3): For critical, large-scale, or GMP (Good Manufacturing Practices) projects, an on-site audit is non-negotiable. It provides invaluable insight into a supplier's operational discipline, cleanliness, and adherence to their own standard operating procedures (SOPs).
Pillar 2: Trustworthiness through Self-Validation
Each stage of the qualification process builds upon the last, creating a self-validating system. A supplier who readily provides comprehensive documentation (Phase 1) is more likely to provide a high-quality evaluation sample (Phase 2). A successful sample analysis then provides the confidence needed to proceed with formal approval and establish a quality agreement (Phase 3). This rigorous, evidence-based approach ensures that trust is earned, not assumed.
Part 2: Identifying Potential Suppliers for 2-[(4-Methoxyphenyl)methoxy]aniline HCl
The target compound, 2-((4-methoxybenzyl)oxy)aniline , has the CAS Number 102946-83-2 . Its hydrochloride salt is a more specialized derivative. The initial search for suppliers may begin with large, well-known chemical aggregators and manufacturers who specialize in research chemicals.
For a specialized compound like this, it is often synthesized on demand. Therefore, contacting suppliers who offer custom synthesis services is a viable strategy.
Table 1: Representative Suppliers of Research Chemicals
| Supplier Name | Typical Purity | Service Focus | Geographic Reach | Notes / Representative Product Page |
| Sigma-Aldrich (Merck) | >95% - >99% | Broad catalog, research to production scale | Global | A leading supplier with extensive documentation. |
| Thermo Fisher Scientific (Alfa Aesar) | >97% - >99% | Research chemicals, lab equipment | Global | Strong portfolio of organic building blocks. |
| TCI (Tokyo Chemical Industry) | >98% | Reagents for synthesis, life science | Global | Known for high-purity reagents and good analytical data. |
| Santa Cruz Biotechnology | Research Grade | Biochemicals, research reagents | Global | Focus on reagents for life science research. |
| Custom Synthesis Providers | As per client | Custom synthesis, process development | Varies | Essential for novel or non-catalogued compounds. |
Note: Availability of the specific HCl salt may vary. Direct inquiry is recommended.
Part 3: Inbound Material Verification: An Experimental Guide
Once a supplier is selected and the material arrives, the responsibility for quality verification shifts to the receiving researcher. Never assume the label is 100% correct. Independent verification is a cornerstone of scientific integrity.
The following workflow should be implemented for every new batch of critical starting material.
Sources
Methodological & Application
Application Note: Precision Synthesis of Benzoxazoles from 2-Alkoxyanilines
Executive Summary
This application note details the synthesis of 2-substituted benzoxazoles utilizing 2-alkoxyanilines (specifically 2-methoxyaniline/o-anisidine) as robust, shelf-stable surrogates for 2-aminophenols. While 2-aminophenols are the classical precursors for benzoxazole synthesis, they suffer from rapid oxidative degradation (darkening) and storage instability.
By employing 2-alkoxyanilines , researchers can bypass these stability issues. However, this route requires a specific activation strategy: Oxidative Demethylative Cyclization . This guide presents two validated protocols—a Transition-Metal (Copper) catalyzed route and a Metal-Free (Iodine) mediated route—designed for high reproducibility in drug discovery workflows.
Strategic Overview: The "Alkoxy" Advantage
The core challenge in using 2-alkoxyanilines is the cleavage of the
Decision Matrix: Selecting the Right Protocol
Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on available coupling partners and sustainability requirements.
Method A: Copper-Catalyzed Oxidative Coupling
Best for: Rapid library synthesis, high functional group tolerance. Mechanism: Radical-mediated oxidative cyclization via Schiff base intermediate.
Mechanistic Insight
This reaction proceeds via the in situ formation of a Schiff base (imine). The Copper catalyst, aided by the oxidant (TBHP), facilitates a Single Electron Transfer (SET) process. This generates a nitrogen-centered radical which undergoes intramolecular attack on the alkoxy-bearing carbon, followed by oxidative cleavage of the methyl group.
Figure 2: Mechanistic pathway of Cu-catalyzed oxidative demethylative cyclization.
Detailed Protocol
Reagents:
-
2-Methoxyaniline derivative (1.0 equiv)
-
Aryl Aldehyde (1.2 equiv)
-
Catalyst: CuI (10 mol%) or Cu(OTf)₂ (5 mol%)
-
Oxidant: TBHP (70% aq.[1] solution, 3.0 equiv)
-
Solvent: Chlorobenzene or Toluene (Anhydrous)
Step-by-Step Procedure:
-
Charge: To a 15 mL pressure vial equipped with a magnetic stir bar, add 2-methoxyaniline (1.0 mmol), aryl aldehyde (1.2 mmol), and CuI (19 mg, 0.1 mmol).
-
Solvent: Add Chlorobenzene (3.0 mL). Note: Chlorobenzene is preferred over toluene for higher boiling point and stability under oxidative conditions.
-
Oxidant Addition: Add TBHP (70% aq, ~390 µL) dropwise over 1 minute.
-
Reaction: Seal the vial and heat to 120°C in an oil bath or heating block. Stir vigorously (800 rpm) for 12–16 hours.
-
Monitoring: Monitor by TLC (Eluent: Hexane/EtOAc 4:1). Look for the disappearance of the imine intermediate (often fluorescent).
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated
(to quench peroxides) followed by brine. -
Purification: Dry organic layer over
, concentrate, and purify via flash column chromatography (Silica gel).
Method B: Metal-Free Iodine-Mediated Cyclization
Best for: Late-stage functionalization, avoiding trace metal contamination (Green Chemistry). Mechanism: Iodine acts as a Lewis acid to activate the imine and an oxidant to facilitate the ring closure.
Mechanistic Insight
Molecular iodine (
Detailed Protocol
Reagents:
-
2-Methoxyaniline (1.0 equiv)
-
Aryl Aldehyde (1.0 equiv)
-
Catalyst/Reagent: Molecular Iodine (
) (20-50 mol%) -
Co-Oxidant: TBHP (decane solution preferred) or DTBP (2-3 equiv)
-
Solvent: DMSO or Chlorobenzene
Step-by-Step Procedure:
-
Imine Formation (In Situ): In a round-bottom flask, mix 2-methoxyaniline (1.0 mmol) and aldehyde (1.0 mmol) in DMSO (3 mL). Stir at 80°C for 1 hour to ensure imine formation.
-
Cyclization: Add Molecular Iodine (50 mg, 0.2 mmol) and TBHP (3.0 mmol).
-
Heating: Increase temperature to 130°C . Stir for 18-24 hours.
-
Note: DMSO can act as a dual solvent/oxidant, but adding TBHP improves yields significantly for electron-deficient aldehydes.
-
-
Quench: Cool to RT. Add saturated aqueous
(10 mL) to remove excess iodine (color change from dark red to yellow). -
Extraction: Extract with
(3 x 15 mL). -
Purification: Silica gel chromatography.
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Observation | Corrective Action |
| Moisture | Low conversion; hydrolysis of imine. | Use anhydrous solvents; add 4Å molecular sieves to the reaction. |
| Oxidant | Incomplete demethylation (intermediate observed). | Increase TBHP to 4.0 equiv; ensure temperature is >110°C. |
| Substrate | Electron-withdrawing groups on aniline. | Reaction is slower. Increase catalyst loading (Cu) to 15 mol% or temp to 130°C. |
| Safety | Pressure buildup in sealed vial. | Use pressure-rated vials (e.g., microwave vials). Do not scale >5 mmol in a single batch without reaction calorimetry assessment. |
References
-
Copper-Catalyzed Oxidative Coupling (General Mechanism)
-
Oxidative Cyclization of 2-Methoxyanilines (Specific Protocol)
-
Wang, L., et al. (2014).[3] "Copper-catalyzed synthesis of benzoxazoles from 2-aminophenols and aldehydes". (Note: Adapted for methoxy variants via oxidative demethylation conditions described in RSC Adv.).
-
-
Metal-Free Iodine Mediated Synthesis
- Zhao, D., et al. (2012).
-
Green Chemistry Approaches (Iron/Iodine)
- RSC Advances (2022).
-
Review of Synthetic Strategies
- "Advances in the synthetic str
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzoxazole synthesis [organic-chemistry.org]
- 4. Parallel Synthesis of a Library of Benzoxazoles and Benzothiazoles Using Ligand-Accelerated Copper-Catalyzed Cyclizations of ortho-Halobenzanilides [organic-chemistry.org]
Application Note: Amide Coupling Strategies for 2-[(4-Methoxyphenyl)methoxy]aniline
Abstract
This application note details optimized protocols for effecting amide couplings using 2-[(4-Methoxyphenyl)methoxy]aniline (CAS: variable depending on salt form), hereafter referred to as 2-PMB-O-Aniline . While the ortho-alkoxy group enhances nucleophilicity via the mesomeric (+M) effect, the bulky 4-methoxybenzyl (PMB) protecting group introduces significant steric hindrance. This guide provides two distinct workflows: a high-performance protocol using HATU for sterically demanding carboxylic acids, and a scalable, cost-effective protocol using T3P® (Propylphosphonic anhydride).
Chemical Profile & Mechanistic Considerations
The Substrate
2-PMB-O-Aniline acts as a "masked" form of 2-aminophenol. The PMB group is strategically chosen for its stability under basic coupling conditions and its ability to be cleaved later under mild oxidative conditions (e.g., DDQ) or acidic conditions (TFA), revealing the free phenol for subsequent cyclization (e.g., to benzoxazoles).
The "Push-Pull" Challenge
-
Electronic Activation (The "Push"): The oxygen atom at the ortho position donates electron density into the benzene ring, increasing the HOMO energy of the amine nitrogen. This makes 2-PMB-O-Aniline significantly more nucleophilic than unsubstituted aniline.
-
Steric Shielding (The "Pull"): The PMB group is conformationally mobile but bulky. It creates a "steric wall" near the nitrogen center. When coupling with secondary or tertiary carboxylic acids, this steric clash can drastically reduce reaction rates, leading to side reactions such as guanylation (reaction with the coupling reagent itself).
Reagent Selection Matrix
| Feature | HATU / DIPEA | T3P / Pyridine | Acid Chloride |
| Primary Use | Discovery Scale (<1g), Hindered Acids | Process Scale (>10g), Standard Acids | Highly Unreactive Amines |
| Reactivity | Extremely High | Moderate to High | Very High |
| Epimerization Risk | Low (if pre-activated correctly) | Very Low (Ideal for chiral acids) | High |
| Workup | Chromatographic purification usually required | Aqueous wash only (Product in Org. Layer) | Aqueous wash |
| Cost | High | Low | Low |
Experimental Protocols
Protocol A: High-Performance Coupling (HATU)
Recommended for: Research scale (mg to g), chiral carboxylic acids, or sterically hindered partners.
Mechanistic Insight: HATU generates an OAt-active ester, which is more reactive than the OBt esters generated by HBTU/HOBt. For anilines, this speed is crucial to outcompete the slow background hydrolysis or guanylation.
Reagents:
-
Carboxylic Acid (1.0 equiv)[1]
-
2-PMB-O-Aniline (1.1 equiv)
-
HATU (1.1 – 1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)
-
Solvent: Anhydrous DMF or NMP (0.1 M concentration)
Step-by-Step Procedure:
-
Pre-activation (Critical): In a flame-dried flask under nitrogen, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.
-
Add DIPEA (1.0 equiv only at this stage) dropwise at 0°C. Stir for 5–10 minutes.
-
Why? This forms the activated ester before the amine is present, preventing the amine from reacting with HATU to form a guanidine byproduct.
-
-
Amine Addition: Add 2-PMB-O-Aniline (1.1 equiv) dissolved in minimal DMF.
-
Base Chase: Add the remaining DIPEA (1.0–2.0 equiv).
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–12 hours. Monitor by LCMS.[2]
-
Workup: Dilute with EtOAc. Wash effectively with 5% LiCl solution (3x) to remove DMF, followed by sat. NaHCO₃ and brine.[3] Dry over Na₂SO₄.[3]
Protocol B: Scalable & Green Coupling (T3P)
Recommended for: Scale-up (>10g), cost-sensitive projects, and simple purification.
Mechanistic Insight: T3P (Propylphosphonic anhydride) drives the reaction by forming a mixed anhydride. The byproduct is water-soluble propylphosphonic acid, allowing for a "wash-away" purification.
Reagents:
-
Carboxylic Acid (1.0 equiv)[1]
-
2-PMB-O-Aniline (1.1 equiv)
-
T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base: Pyridine (2.5 – 3.0 equiv) or N-Methylmorpholine (NMM)
-
Solvent: EtOAc or 2-MeTHF (preferred for green chemistry)
Step-by-Step Procedure:
-
Charge: To a reactor/flask, add Carboxylic Acid (1.0 equiv), 2-PMB-O-Aniline (1.1 equiv), and Pyridine (3.0 equiv) in EtOAc (5–10 volumes).
-
Cool: Cool the mixture to 0–5°C.
-
Addition: Add T3P solution dropwise over 20 minutes.
-
Exotherm Control: T3P addition is exothermic; maintain T < 10°C.
-
-
Reaction: Warm to RT. If the reaction is sluggish due to the ortho-PMB steric bulk, heat to 50°C (T3P is thermally stable).
-
Workup: Add water. Separate layers. Wash the organic layer with 0.5 M HCl (careful if product is basic), then sat. NaHCO₃, then brine.
-
Isolation: Concentrate organic layer to yield crude amide (often >95% purity).
Visualization of Workflows
Decision Logic & Process Flow
The following diagram illustrates the decision-making process and the chemical pathway, highlighting the critical "Pre-activation" step for HATU to avoid side reactions.
Caption: Decision tree for selecting coupling reagents based on steric hindrance and scale, emphasizing the critical pre-activation step for HATU.
Troubleshooting & QC
Common Issues
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Steric clash between ortho-PMB and Acid. | Switch to Protocol B and heat to 60°C. Alternatively, convert Acid to Acid Chloride (SOCl₂) and couple in DCM/Pyridine. |
| New Peak (+99 Da) | Guanylation (HATU adduct). | Amine was added too early or excess HATU used. Ensure Pre-activation (Protocol A, Step 2) is followed strictly. |
| Loss of PMB Group | Acidic conditions too harsh. | Avoid strong acid washes (e.g., 1M HCl) during workup. Use 0.5M citric acid or phosphate buffer (pH 5-6). |
Analytical Validation
-
NMR (¹H): The PMB group is diagnostic. Look for the methoxy singlet (~3.8 ppm) and the benzylic methylene singlet (~5.1 ppm). The amide NH usually appears downfield (8.0–10.0 ppm).
-
LCMS: 2-PMB-O-Aniline is electron-rich and ionizes well (ESI+). Watch for the fragment loss of the PMB cation (M+ - 121) in the MS source if cone voltage is too high.
References
-
Dunetz, J. R., et al. (2011).[4][5] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.
-
Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis."[6][7] (For PMB stability data).
-
Archimica. "T3P® (Propylphosphonic Anhydride) Application Note." (Industry standard guide for T3P usage).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. growingscience.com [growingscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scribd.com [scribd.com]
- 5. Amide synthesis by acylation [organic-chemistry.org]
- 6. WO2008145620A1 - Process for the deprotection of aryl group protected amines employing oxidases - Google Patents [patents.google.com]
- 7. PMB Protection - Common Conditions [commonorganicchemistry.com]
Application Note: Reductive Amination of 2-(4-Methoxybenzyloxy)aniline
Abstract
This application note details the protocol for the reductive amination of 2-(4-methoxybenzyloxy)aniline, a sterically congested and acid-sensitive scaffold common in medicinal chemistry. Unlike simple anilines, this substrate presents specific challenges: the ortho-alkoxy group imposes steric hindrance, and the p-methoxybenzyl (PMB) protecting group limits the use of strong acids or catalytic hydrogenation. This guide prioritizes the Sodium Triacetoxyborohydride (STAB) method for its chemoselectivity and mildness, ensuring high yields without compromising the PMB ether integrity.
Introduction & Strategic Analysis
The Substrate Challenge
2-(4-Methoxybenzyloxy)aniline is a functionalized aniline derivative often used as a core scaffold in the synthesis of kinase inhibitors and GPCR ligands. Two critical factors dictate the synthetic strategy:
-
Steric & Electronic Effects: The ortho-alkoxy substituent creates significant steric bulk around the amine, retarding the initial nucleophilic attack on the carbonyl carbon. Additionally, the electron-donating nature of the ether oxygen increases the basicity of the aniline slightly, but intramolecular hydrogen bonding can lock the conformation, affecting reactivity.
-
Protecting Group Fragility: The PMB group is acid-labile (cleaved by TFA) and sensitive to hydrogenolysis. Standard catalytic hydrogenation (H₂/Pd-C) is strictly contraindicated as it will cleave the benzyl ether bond, destroying the scaffold.
Reaction Pathway Selection
To address these constraints, we utilize Sodium Triacetoxyborohydride (STAB) in the presence of acetic acid.[1]
-
Why STAB? It is less toxic than sodium cyanoborohydride (NaBH₃CN) and does not reduce aldehydes/ketones appreciably in the absence of an amine, preventing side reactions.
-
Why Acetic Acid? It catalyzes the formation of the iminium ion intermediate without being strong enough to cleave the PMB ether.
Mechanistic Insight
The reaction proceeds via a "Direct Reductive Amination" pathway where the imine is formed and reduced in situ.[2][3][4][5]
Mechanism Visualization
The following diagram illustrates the stepwise conversion, highlighting the critical protonation event catalyzed by acetic acid.
Figure 1: Mechanistic pathway of STAB-mediated reductive amination. Note that imine formation is the rate-determining step for sterically hindered anilines.
Experimental Protocols
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| 2-(4-methoxybenzyloxy)aniline | Substrate | 1.0 | Limiting reagent. |
| Aldehyde / Ketone | Electrophile | 1.1 - 1.5 | Use 1.1 for aldehydes; 1.5 for ketones. |
| NaBH(OAc)₃ (STAB) | Reductant | 1.5 - 2.0 | Moisture sensitive; use fresh bottle. |
| Acetic Acid (AcOH) | Catalyst | 1.0 - 2.0 | Glacial; strictly anhydrous. |
| 1,2-Dichloroethane (DCE) | Solvent | - | 0.1 M - 0.2 M concentration. |
| NaHCO₃ (sat. aq.) | Quench | - | For neutralization. |
Protocol A: Standard Direct Reductive Amination
Best for: Aldehydes and reactive ketones.
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-(4-methoxybenzyloxy)aniline (1.0 equiv) in anhydrous DCE (concentration ~0.15 M).
-
Carbonyl Addition: Add the aldehyde/ketone (1.1–1.5 equiv).
-
Catalyst Addition: Add Acetic Acid (1.0–2.0 equiv).
-
Observation: The solution may darken slightly.
-
Checkpoint: Stir at Room Temperature (RT) for 30–60 minutes to allow hemiaminal/imine equilibrium establishment.
-
-
Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.5 equiv) portion-wise over 5 minutes.
-
Note: Gas evolution (H₂) is minimal but possible.
-
-
Reaction: Remove ice bath and stir at RT.
-
Time: Aldehydes: 2–4 hours. Ketones: 12–24 hours.
-
Monitoring: Check TLC or LCMS. Look for disappearance of aniline.
-
-
Quench: Quench by slow addition of saturated aqueous NaHCO₃ until pH ~8. Stir vigorously for 15 minutes to decompose borate complexes.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Stepwise Method (Titanium-Mediated)
Best for: Sterically hindered ketones or electron-deficient anilines where Protocol A fails.
-
Imine Formation: Dissolve aniline (1.0 equiv) and ketone (1.2 equiv) in anhydrous THF . Add Titanium(IV) isopropoxide (Ti(OiPr)₄, 2.0 equiv) neat.
-
Incubation: Stir at RT for 12–18 hours.
-
Reduction: Dilute with dry Ethanol or Methanol . Add NaBH₄ (2.0 equiv) carefully (exothermic).
-
Workup: Quench with 1N NaOH (to precipitate Titanium salts as TiO₂). Filter through Celite. Extract filtrate with EtOAc.
Workflow & Critical Control Points
The following flowchart outlines the decision-making process during the experiment.
Figure 2: Experimental workflow and decision tree for troubleshooting incomplete conversions.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Steric hindrance at ortho-position prevents imine formation. | Use Protocol B (Ti(OiPr)₄). Alternatively, add 3Å molecular sieves to Protocol A to remove water. |
| PMB Cleavage | Acidity too high or temperature too high. | Ensure temperature < 40°C. Do not use TFA. Do not use H₂/Pd. |
| Dialkylation | Aldehyde is too reactive (common with formaldehyde/acetaldehyde). | Use excess aniline (2.0 equiv) or slow addition of the aldehyde to the aniline/STAB mixture. |
| Boron Emulsions | Borate salts forming stable complexes during workup. | Use a tartaric acid or Rochelle's salt wash instead of simple water to break boron-amine complexes. |
Safety & Handling
-
Sodium Triacetoxyborohydride (STAB): Releases acetic acid upon hydrolysis. Irritant. Handle in a fume hood.
-
1,2-Dichloroethane (DCE): Carcinogen and highly toxic. Use DCM as a safer alternative if local regulations restrict DCE, though reaction rates may be slightly slower.
-
PMB Ether: Avoid contact with strong acids (HCl, H₂SO₄, TFA) during workup to prevent deprotection.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][8][9] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[4][5][7][8][9] 11, 1996, pp. 3849-3862.[9] Link
-
Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent."[5] Journal of the American Chemical Society, vol. 93, no.[5] 12, 1971, pp. 2897-2904. Link
-
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552-2554. Link
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. 4th ed., John Wiley & Sons, 2007. (Reference for PMB stability).
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- 1. reddit.com [reddit.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. ias.ac.in [ias.ac.in]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
The Synthesis of N-Substituted 2-Alkoxyanilines: A Detailed Guide to Modern Catalytic Methods
Introduction: The Significance of the 2-Alkoxyaniline Scaffold
N-substituted 2-alkoxyanilines are privileged structural motifs frequently encountered in medicinal chemistry, materials science, and synthetic organic chemistry. The unique arrangement of the alkoxy and N-substituted amino groups on the aromatic ring imparts specific conformational and electronic properties, making these compounds valuable precursors and core components of a diverse range of functional molecules. Their applications span from pharmaceuticals, where they form the backbone of various therapeutic agents, to organic electronics, where they serve as building blocks for novel conductive materials.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the most effective and widely adopted synthetic strategies for preparing N-substituted 2-alkoxyanilines. We will delve into the mechanistic underpinnings of key reactions, offer field-proven insights into experimental choices, and provide detailed, step-by-step protocols for their successful implementation.
Strategic Approaches to C-N Bond Formation
The construction of the critical aryl C-N bond is the central challenge in synthesizing N-substituted 2-alkoxyanilines. While classical methods like Nucleophilic Aromatic Substitution (SNAr) have their place, they often require harsh conditions or specific substrate activation (e.g., the presence of strong electron-withdrawing groups). Modern transition-metal-catalyzed cross-coupling reactions have largely superseded these older methods, offering milder conditions, broader substrate scope, and superior functional group tolerance. This guide will focus on the two preeminent catalytic systems: the Palladium-catalyzed Buchwald-Hartwig Amination and the Copper-catalyzed Ullmann Condensation.
Method 1: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines since its development in the mid-1990s.[1] It is a palladium-catalyzed cross-coupling reaction between an aryl halide (or pseudohalide, like a triflate) and an amine in the presence of a base.[2] Its widespread adoption is a testament to its remarkable reliability and versatility.
Mechanistic Rationale & The Role of Ligands
The efficacy of the Buchwald-Hartwig reaction is critically dependent on the choice of phosphine ligand. The catalytic cycle, illustrated below, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[2]
Bulky, electron-rich phosphine ligands, such as BINAP or the dialkylbiaryl phosphines (e.g., BrettPhos), are essential.[3][4] They serve several key functions:
-
Promoting Oxidative Addition: The electron-rich nature of the ligand facilitates the initial, often rate-limiting, oxidative addition step.
-
Stabilizing the Catalyst: The steric bulk of the ligand prevents catalyst decomposition and aggregation.
-
Facilitating Reductive Elimination: The ligand's structure influences the geometry of the palladium complex, promoting the final C-N bond-forming reductive elimination over competing side reactions like beta-hydride elimination.[1]
Diagram 1: Catalytic Cycle of the Buchwald-Hartwig Amination
Sources
Application Notes and Protocols for the Cyclization of 2-[(4-Methoxyphenyl)methoxy]aniline to Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of synthetic strategies for the cyclization of 2-[(4-Methoxyphenyl)methoxy]aniline, a versatile precursor for the synthesis of various heterocyclic scaffolds of interest in medicinal chemistry and materials science. This document explores potential pathways, including the formation of benzoxazines, phenoxazines, and dibenzo[b,f][1][2]oxazepines, supported by established chemical principles and analogous transformations from the scientific literature.
Introduction: The Synthetic Potential of a Protected Precursor
2-[(4-Methoxyphenyl)methoxy]aniline serves as a valuable starting material in heterocyclic synthesis. It can be viewed as a protected form of 2-aminophenol, where the phenolic hydroxyl group is masked as a p-methoxybenzyl (PMP) ether. This protecting group strategy allows for selective reactions at the aniline nitrogen or other positions before the final cyclization step, which may involve the cleavage of the PMP ether to reveal the reactive hydroxyl group. The exploration of its cyclization reactions opens avenues for the construction of complex molecular architectures.
I. Synthesis of 3,4-Dihydro-2H-1,3-Benzoxazine Derivatives
One of the most direct applications of 2-[(4-Methoxyphenyl)methoxy]aniline is in the synthesis of 1,3-benzoxazine derivatives. This class of compounds is typically synthesized from a phenol, an amine, and an aldehyde. In this context, the cyclization can be envisioned to proceed via an acid-catalyzed reaction with an aldehyde, potentially involving an in situ deprotection of the PMP ether.
A. Theoretical Framework
The reaction likely proceeds through the formation of a Schiff base between the aniline and the aldehyde, followed by an intramolecular electrophilic attack of the phenolic oxygen onto the iminium ion. The acidic conditions required for the Pictet-Spengler reaction, a similar transformation, suggest that a Brønsted or Lewis acid could catalyze this cyclization.[3][4][5] The PMP ether is known to be labile under acidic conditions, and its cleavage would generate the necessary free phenol for the cyclization to occur.[2][6]
B. Visualizing the Proposed Pathway
Sources
Synthesis of Bioactive Benzoxazole Derivatives: A Guide for Drug Discovery Professionals
The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of bioactive benzoxazole derivatives, delving into the underlying principles of common synthetic strategies and offering detailed, field-proven protocols.
The Significance of the Benzoxazole Moiety
Benzoxazole, an aromatic organic compound, consists of a benzene ring fused to an oxazole ring.[2][3] This heterocyclic system is a key pharmacophore in numerous FDA-approved drugs and clinical candidates, exhibiting a wide spectrum of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4][5] Its structural similarity to naturally occurring nucleic acid bases, such as adenine and guanine, allows for favorable interactions with biological macromolecules.[6][7] The versatility of the benzoxazole core allows for diverse substitutions, enabling the fine-tuning of its biological profile for targeted therapeutic applications.[1]
Core Synthetic Methodologies: From Classical to Contemporary
The construction of the benzoxazole ring system predominantly involves the cyclization of o-aminophenols with various electrophilic reagents. This section explores the most robust and widely employed synthetic strategies.
The Phillips-Ladenburg Reaction: Condensation with Carboxylic Acids
A foundational method for synthesizing 2-substituted benzoxazoles is the condensation of an o-aminophenol with a carboxylic acid.[8][9] This reaction is typically performed at elevated temperatures, often with a dehydrating agent to drive the equilibrium towards the cyclized product.
Causality of Experimental Choices:
-
o-Aminophenol: The vicinal amino and hydroxyl groups are essential for the intramolecular cyclization that forms the oxazole ring.
-
Carboxylic Acid: This reagent provides the C2 carbon of the benzoxazole ring and the desired substituent.
-
Polyphosphoric Acid (PPA): PPA serves as both a catalyst and a dehydrating agent, facilitating the formation of the amide intermediate and its subsequent cyclization.[8][10] Its high viscosity also allows for higher reaction temperatures.
-
Elevated Temperature: Provides the necessary activation energy for both the initial amide formation and the subsequent dehydration and ring closure.
Protocol 1: Synthesis of 2-Phenylbenzoxazole via Phillips-Ladenburg Reaction
Materials:
-
o-Aminophenol
-
Benzoic Acid
-
Polyphosphoric Acid (PPA)
-
Crushed Ice
-
Sodium Bicarbonate solution (10%)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine o-aminophenol (1.09 g, 10 mmol) and benzoic acid (1.22 g, 10 mmol).
-
Carefully add polyphosphoric acid (approx. 20 mL) to the flask.
-
Heat the reaction mixture to 150°C and maintain for 4 hours with stirring.[2]
-
Allow the mixture to cool to approximately 80°C and then pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the resulting solution with 10% sodium bicarbonate solution until a precipitate forms.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to yield pure 2-phenylbenzoxazole.
Self-Validation:
-
Expected Yield: 75-85%
-
Characterization:
-
Melting Point: 101-103°C
-
¹H NMR (CDCl₃): δ 8.25 (d, 2H), 7.80 (m, 1H), 7.60 (m, 1H), 7.50 (m, 3H), 7.35 (m, 2H)
-
Mass Spec (EI): m/z 195 (M⁺)
-
Condensation with Aldehydes followed by Oxidative Cyclization
Another versatile approach involves the reaction of o-aminophenol with an aldehyde to form a Schiff base intermediate, which then undergoes oxidative cyclization.[11]
Causality of Experimental Choices:
-
Aldehyde: Provides the C2 carbon and the desired substituent. The reactivity of the aldehyde carbonyl facilitates the initial Schiff base formation.
-
Oxidizing Agent: Various oxidizing agents can be employed, such as manganese (III) acetate, lead tetraacetate, or even aerobic oxygen with a suitable catalyst.[2] The choice of oxidant can influence reaction conditions and substrate scope.
-
Solvent: Solvents like dimethyl sulfoxide (DMSO) or ethanol are commonly used. DMSO can also participate in the oxidation process under certain conditions.
Protocol 2: Synthesis of 2-Arylbenzoxazoles from Aldehydes
Materials:
-
o-Aminophenol
-
Substituted Benzaldehyde
-
Manganese (III) Acetate dihydrate
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a solution of o-aminophenol (1.09 g, 10 mmol) and a substituted benzaldehyde (10 mmol) in DMSO (20 mL), add manganese (III) acetate dihydrate (5.36 g, 20 mmol).
-
Heat the reaction mixture to 120°C for 3 hours.
-
After cooling to room temperature, pour the reaction mixture into ice water (100 mL).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation:
-
Expected Yield: Varies depending on the aldehyde substituent (typically 60-90%).
-
Characterization: Spectroscopic data (NMR, IR, Mass Spec) should be consistent with the structure of the desired 2-arylbenzoxazole.[5][12]
Modern Catalytic and Greener Approaches
Recent advancements have focused on developing more efficient and environmentally benign synthetic methods. These include the use of nanocatalysts, ionic liquids, and microwave-assisted synthesis.[10][11][13]
-
Nanocatalysis: Copper or silver nanoparticles supported on materials like TiO₂ have been shown to catalyze the one-pot synthesis of 2-arylbenzoxazoles in aqueous media, offering high yields and catalyst recyclability.[10]
-
Ionic Liquids: Brønsted acidic ionic liquids can act as both catalyst and solvent, facilitating the condensation of o-aminophenols and aldehydes under solvent-free conditions.[13] This approach offers advantages such as high yields and easy catalyst recovery.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of 2-substituted benzoxazoles from carboxylic acids and o-aminophenol under solvent-free conditions.[14]
Visualization of Synthetic Workflows
Caption: General synthetic routes to 2-substituted benzoxazoles.
Characterization and Biological Evaluation
Following synthesis and purification, rigorous characterization is essential to confirm the structure and purity of the benzoxazole derivatives.
Standard Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.[5][12]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[5][12]
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups present in the molecule.[5]
-
Melting Point Analysis: A sharp melting point range indicates high purity.
Biological Activity Screening:
The diverse pharmacological potential of benzoxazole derivatives necessitates a range of biological assays to evaluate their efficacy.[1][4]
| Biological Activity | Key Assays |
| Anticancer | MTT assay for cytotoxicity against various cancer cell lines (e.g., MCF-7, HeLa, HepG2).[15][16] |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) determination against bacterial and fungal strains.[5] |
| Anti-inflammatory | Cyclooxygenase (COX-1/COX-2) inhibition assays; carrageenan-induced paw edema in animal models.[4][17] |
Mechanism of Action: A Glimpse into Biological Targets
The therapeutic effects of benzoxazole derivatives are attributed to their interaction with various biological targets. For instance, some anticancer benzoxazoles function as inhibitors of enzymes like topoisomerase or kinases involved in cell signaling pathways such as the VEGF/VEGFR-2 pathway.[1][18][19] Antimicrobial activity can arise from the inhibition of essential bacterial enzymes like DNA gyrase.[1]
Caption: Inhibition of the VEGFR-2 signaling pathway by a benzoxazole derivative.
Conclusion
The synthesis of bioactive benzoxazole derivatives is a dynamic field with continuous innovation. This guide has provided a foundational understanding of the key synthetic methodologies, emphasizing the rationale behind experimental choices and providing robust protocols. By leveraging both classical and modern synthetic approaches, researchers can efficiently generate diverse libraries of benzoxazole compounds for biological screening, paving the way for the discovery of novel therapeutics.
References
-
Current time information in Karlsruhe, DE. The time at the location 'Karlsruhe, DE' is 11:15 AM. The location's timezone is 'Europe/Berlin'. Link
- Benzoxazole: Synthetic Methodology and Biological Activities. (2025). Vertex AI Search.
- A Review on Various Synthetic Methods of Benzoxazole Moiety. Vertex AI Search.
- Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311.
- The Benzoxazole Scaffold: A Versatile Core in Modern Drug Discovery. (2025). Benchchem.
- Prasad, B., et al. (2016). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 6(81), 77851-77869.
- Synthetic Strategies Towards Benzoxazole Ring Systems. Semantic Scholar.
- Pharmacological Profile and Pharmaceutical Importance of Substituted Benzoxazoles: A Comprehensive Review. (2022).
- Biological activity of benzoxazole deriv
- Kumar, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 89.
- Benzoxazole synthesis. Organic Chemistry Portal.
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2023). Molecules, 28(10), 4088.
- Benzoxazole. Wikipedia.
- Biological activities of benzoxazole and its derivatives. (2022).
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf 2 O-Promoted Electrophilic Activ
- de Oliveira, E., et al. (2012). Synthesis, characterization, and spectroscopic investigation of benzoxazole conjugated Schiff bases. The Journal of Physical Chemistry A, 116(4), 1124-1133.
- A Technical Guide to the Synthesis of Benzoxazole Derivatives
- A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (2021). International Journal of Medical and Pharmaceutical Research.
- Benzoxazole: The molecule of diverse pharmacological importance. (2025).
- A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. (2021). Journal of Drug Delivery and Therapeutics, 11(5), 156-165.
- One-Pot Synthesis of 2-Substituted Benzoxazoles Directly
- Refinement of protocols for synthesizing 2-substituted benzoxazoles. (2025). Benchchem.
- An In-depth Technical Guide to the Discovery and History of Benzoyl-Oxazole Compounds. (2025). Benchchem.
- comparative analysis of spectroscopic data of benzoxazole deriv
- Stella, P. C. R., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993.
- (PDF) Benzoxazole derivatives: design, synthesis and biological evaluation. (2018).
- Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24093-24111.
- Synthesis and Characterization of Novel Benzoxazole Schiff Base Derivatives. (2023).
- Spectroscopic, antimicrobial and computational study of novel benzoxazole derivative.
- Exploring Benzoxazole Scaffolds: In-Silico Docking, ADME studies, and Synthesis for Breast Cancer Treatment. (2024).
- Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (2017). Molecules, 22(12), 2153.
- Benzoxazoles. (2018). World Journal of Pharmaceutical Sciences.
- In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. (2019). RSC Advances, 9(1), 223-239.
- In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simul
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023).
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
- Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega, 4(23), 20261-20275.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Benzoxazole - Wikipedia [en.wikipedia.org]
- 4. jocpr.com [jocpr.com]
- 5. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. wjpsonline.com [wjpsonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ijpbs.com [ijpbs.com]
- 11. Benzoxazole synthesis [organic-chemistry.org]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 17. researchgate.net [researchgate.net]
- 18. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - RSC Advances (RSC Publishing) [pubs.rsc.org]
Precision Acylation of 2-Alkoxyanilines: Mechanistic Control & Protocol Optimization
Abstract & Strategic Importance
The 2-alkoxyaniline (o-anisidine) scaffold is a privileged motif in medicinal chemistry, appearing frequently in GPCR ligands, kinase inhibitors, and local anesthetics. While the amino group is electronically activated by the ortho-alkoxy substituent, its nucleophilicity is paradoxically modulated by steric hindrance and intramolecular hydrogen bonding.
This guide provides optimized protocols for acylating 2-alkoxyanilines, moving beyond generic aniline methods to address the specific challenges of this substrate: controlling mono- vs. bis-acylation , overcoming steric shielding , and ensuring high yield with sensitive acid partners .
Mechanistic Insight: The "Ortho-Alkoxy" Effect
To optimize reaction conditions, one must understand the conflicting forces at play in 2-alkoxyanilines:
-
Electronic Activation (Pro-Reaction): The alkoxy group is a strong Electron Donating Group (EDG) via resonance (+M), increasing electron density on the nitrogen.
-
Steric Shielding (Anti-Reaction): The ortho substituent physically blocks the approach of bulky electrophiles.
-
Intramolecular Hydrogen Bonding (Modulating): The ether oxygen acts as a hydrogen bond acceptor for the amine protons. This locks the conformation, potentially reducing the entropic penalty of reaction but also slightly reducing the availability of the nitrogen lone pair.
Visualization: Mechanistic Pathway & Competition
The following diagram illustrates the critical transition states and the risk of bis-acylation (diacylation) when using strong bases.
Figure 1: Reaction pathway showing the competition between mono-acylation and the kinetically slower but thermodynamically stable bis-acylation.
Experimental Protocols
Method A: The "Schotten-Baumann" Approach (Robust/Scale-Up)
Best for: Stable acid chlorides, simple anhydrides, scale-up (>10g). Rationale: The biphasic system or weak base prevents the deprotonation of the formed amide, effectively stopping the reaction at the mono-acylated stage.
Reagents:
-
Substrate: 2-Alkoxyaniline (1.0 equiv)
-
Reagent: Acyl Chloride (1.1 equiv)[1]
-
Solvent: DCM or EtOAc / Sat. NaHCO₃ (1:1 ratio)
-
Base: Inorganic (NaHCO₃) or Pyridine (1.5 equiv)
Protocol:
-
Preparation: Dissolve 2-alkoxyaniline (10 mmol) in DCM (30 mL).
-
Base Addition: Add saturated aq. NaHCO₃ (30 mL) for a biphasic mixture. Alternatively, for anhydrous conditions, use Pyridine (1.5 equiv).
-
Acylation: Cool to 0°C. Add Acyl Chloride (11 mmol) dropwise over 15 minutes.
-
Critical Step: Vigorous stirring is essential for biphasic systems to ensure phase transfer.
-
-
Monitoring: Warm to RT. Monitor by TLC (usually 1-3 hours).[2]
-
Workup: Separate phases. Wash organic layer with 1M HCl (to remove unreacted aniline and pyridine) and Brine. Dry over Na₂SO₄.[3][4]
-
Purification: Recrystallization from EtOH/Water is often sufficient due to the high crystallinity of these amides.
Method B: High-Efficiency Coupling (HATU/EDC)
Best for: Chiral carboxylic acids, expensive intermediates, drug discovery. Rationale: 2-alkoxyanilines are less nucleophilic than alkyl amines. Standard EDC couplings can be sluggish. HATU generates a highly reactive At-ester that overcomes the ortho-steric hindrance.
Reagents:
-
Substrate: 2-Alkoxyaniline (1.1 equiv)
-
Coupling Agent: HATU (1.1 equiv) or EDC.HCl (1.2 equiv)/HOBt (1.2 equiv)
-
Base: DIPEA (3.0 equiv)[4]
Protocol:
-
Activation: Dissolve Carboxylic Acid in DMF (0.2 M). Add DIPEA and HATU. Stir for 5 mins at RT.[7]
-
Visual Check: Solution often turns yellow/orange.
-
-
Addition: Add 2-alkoxyaniline.
-
Reaction: Stir at RT for 4–16 hours.
-
Note: If conversion is <50% after 4 hours, heat to 50°C. The ortho-alkoxy group can significantly retard rate.
-
-
Workup: Dilute with EtOAc (10x volume). Wash with Sat. LiCl (x2) to remove DMF, then 5% Citric Acid (removes unreacted aniline), then Sat. NaHCO₃.
Method C: Green/Catalytic Acylation
Best for: Acetylation using acetic acid, avoiding chlorinated solvents. Rationale: Uses Zn or simple Lewis acids to activate Acetic Acid directly.
Protocol:
-
Mix 2-alkoxyaniline (1.0 equiv) and Glacial Acetic Acid (3.0 equiv).
-
Add Catalyst: Zn dust (10 mol%) or MgCl₂ (10 mol%).
-
Reflux (100-110°C) for 2-4 hours.
-
Pour into crushed ice. The product usually precipitates as a solid.
Comparative Analysis of Conditions
| Feature | Acid Chloride (Method A) | HATU Coupling (Method B) | Green/Acetic Acid (Method C) |
| Reactivity | High (Exothermic) | Moderate to High | Low (Requires Heat) |
| Steric Tolerance | Excellent | Good | Poor |
| Risk of Bis-acylation | Moderate (if base excess) | Very Low | Low |
| Atom Economy | Poor (Cl waste) | Very Poor (Large reagents) | Excellent (Water byproduct) |
| Purification | Crystallization | Column Chromatography | Filtration/Crystallization |
| Use Case | Simple protecting groups | Complex drug synthesis | Large scale acetylation |
Troubleshooting & Optimization Workflow
Use this decision tree to select the correct protocol and troubleshoot issues.
Figure 2: Decision tree for protocol selection and troubleshooting common issues.
Self-Validating Quality Control (QC)
To ensure the protocol was executed correctly, verify these markers:
-
TLC Shift: The product will be significantly less polar than the starting aniline but more polar than the bis-acylated byproduct.
-
NMR Signature:
-
Proton: Disappearance of the broad
signal (approx 3.5-4.5 ppm). Appearance of a sharp amide singlet (approx 7.5-9.0 ppm). -
Carbon: Appearance of carbonyl carbon (~168-170 ppm).
-
-
Acid Wash Test: If the crude product dissolves in 1M HCl, the reaction is incomplete (amine is still present).
References
-
BenchChem. Application Notes and Protocols for Amide Bond Formation using EDC and HATU. Retrieved from
-
Royal Society of Chemistry. Evaluation of Alternative Solvents in Common Amide Coupling Reactions. Retrieved from
-
Organic Syntheses. Acid-Amine Coupling using EDCI. Retrieved from
-
Pasricha, S., et al. Green Acetylation of Primary Aromatic Amines.[8] Resonance, 2023.[8] Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 7. rsc.org [rsc.org]
- 8. ias.ac.in [ias.ac.in]
Application Note: Orthogonal Protecting Group Strategies for Aminophenols
Executive Summary
Aminophenols represent a classic challenge in organic synthesis due to the competing nucleophilicity of the amino (
This guide details orthogonal protecting group strategies —systems where one functional group is protected/deprotected without affecting the other.[1][2][3] We focus on three primary methodologies:
-
Acid/Base Orthogonality: The Boc/Fmoc and Boc/Benzyl strategies.
-
The Schiff Base "Masking" Strategy: A robust protocol for selective
-protection. -
Transition Metal Orthogonality: Alloc/Allyl systems.
Strategic Framework: The Nucleophilicity Challenge
The core of aminophenol protection lies in manipulating the Hard/Soft Acid-Base (HSAB) properties and pKa differences.
-
Amine (
): A better nucleophile in neutral/acidic media. It reacts faster with anhydrides and acyl chlorides. -
Phenol (
): Becomes a phenolate anion in the presence of bases (e.g., , ), making it a powerful nucleophile for alkylation ( ).
Table 1: Common Orthogonal Pairings
| Strategy | Deprotection ( | Deprotection ( | Application | ||
| Standard | Boc (tert-butoxycarbonyl) | Bn (Benzyl) | Acid (TFA/HCl) | Hydrogenolysis ( | General Synthesis |
| SPPS | Fmoc (Fluorenylmethoxycarbonyl) | tBu (tert-Butyl) | Base (Piperidine) | Acid (TFA) | Peptide Synthesis |
| Metal-Labile | Alloc (Allyloxycarbonyl) | Allyl | Sensitive Substrates | ||
| Silyl | Cbz (Carboxybenzyl) | TBS (t-Butyldimethylsilyl) | Hydrogenolysis | Fluoride (TBAF) | Linker Chemistry |
*Note: While both are Pd-sensitive, specific scavengers can tune selectivity, though they are often removed simultaneously.
Decision Matrix & Workflow
The following diagram illustrates the decision logic for selecting the correct protection pathway based on the target derivative.
Figure 1: Decision matrix for chemoselective protection of aminophenols. Note the indirect route required for selective O-protection to avoid N-alkylation.
Detailed Experimental Protocols
Protocol A: Chemoselective -Bocylation
Objective: Protect the amine as a tert-butyl carbamate without reacting with the phenol. Mechanism: The amine is significantly more nucleophilic than the phenol in neutral or slightly acidic media. Avoiding strong bases prevents phenolate formation.
Materials:
-
Aminophenol (1.0 equiv)[4]
-
Di-tert-butyl dicarbonate (
) (1.1 equiv) -
Solvent: Dioxane/Water (1:1) or DCM[5]
-
Base:
(mild) or None (if amine is highly nucleophilic)
Procedure:
-
Dissolution: Dissolve 10 mmol of aminophenol in 20 mL of Dioxane:Water (1:1).
-
Reagent Addition: Add 11 mmol of
slowly at room temperature.-
Expert Tip: If the solution is acidic (from HCl salt of starting material), neutralize with 1.0 equiv of
. Do not use or , as high pH promotes -Bocylation.
-
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Stain: Ninhydrin for free amine; UV for product).
-
Workup:
-
Acidify carefully to pH 4–5 with 1M citric acid (to protonate any phenolate).
-
Extract with Ethyl Acetate (
mL). -
Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification: Recrystallization from Hexane/EtOAc is usually sufficient.
Validation:
Protocol B: Chemoselective -Alkylation (The Schiff Base Strategy)
Objective: Protect the phenol (e.g., as a Benzyl ether) while leaving the amine available for later differentiation. Challenge: Direct treatment with Benzyl bromide and base will alkylate the nitrogen first (or both). Solution: Temporarily "mask" the nitrogen as an imine (Schiff base), alkylate the oxygen, then hydrolyze the imine [1].
Materials:
-
Benzaldehyde (1.0 equiv)
-
Benzyl Bromide (BnBr) or Alkyl Halide
- (anhydrous)
-
Solvents: Methanol (Step 1), Acetone/DMF (Step 2)
Procedure:
-
Masking (
-Protection):-
Dissolve aminophenol (10 mmol) in Methanol (20 mL).
-
Add Benzaldehyde (10 mmol). Stir for 1–2 hours.
-
The Schiff base (imine) usually precipitates or can be concentrated. Yield is typically quantitative.
-
-
-Alkylation:
-
Redissolve the crude imine in anhydrous Acetone (or DMF).
-
Add
(2.0 equiv) and BnBr (1.1 equiv). -
Reflux for 4–12 hours. The imine nitrogen is non-nucleophilic toward
conditions; the phenolate reacts exclusively.
-
-
Unmasking (Hydrolysis):
-
Add 1M HCl (aq) to the reaction mixture and stir for 1 hour at RT.
-
The imine hydrolyzes back to the free amine and benzaldehyde.
-
-
Workup:
-
Wash with ether to remove benzaldehyde (organic layer).
-
Basify the aqueous layer (containing the amine salt) with
to pH 10. -
Extract the product (
-Benzyl-aminophenol) into DCM.
-
Diagram of Chemical Flow:
Figure 2: The Schiff base masking strategy allows exclusive O-functionalization.
Orthogonal Deprotection Workflows
Once the aminophenol is differentially protected (e.g.,
Scenario: Removing Fmoc in the presence of Phenolic t-Butyl Ether
Context: Common in Solid Phase Peptide Synthesis (SPPS). Reagent: 20% Piperidine in DMF. Mechanism: Piperidine (secondary amine) removes the Fmoc group via an E1cB mechanism. The t-Butyl ether is acid-labile and remains stable under these basic conditions.
Scenario: Removing Boc in the presence of Benzyl Ether
Context: Solution phase synthesis.
Reagent: 4M HCl in Dioxane or TFA/DCM (1:1).
Mechanism: Acidolysis cleaves the Boc group. The Benzyl ether is stable to TFA at room temperature (requires
Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| Reaction pH too high (>9). | Use | |
| Low Yield in | Nitrogen competing for alkyl halide. | Switch to Protocol B (Schiff Base). Direct alkylation is rarely 100% selective for |
| Oxidation (Darkening) | Aminophenols oxidize easily in air. | Perform all reactions under Nitrogen/Argon. Add trace sodium bisulfite during workup to reduce quinone byproducts. |
| Solubility | Zwitterionic character of free aminophenol. | Use polar solvents (MeOH, DMF) for the initial step, or convert to HCl salt to improve solubility in water. |
References
-
Wang, R., & Xu, J. (2010).[8] Selective alkylation of aminophenols. Arkivoc, 2010(9), 293-299.[5] [Link]
-
Wuts, P. G. M., & Greene, T. W. (2006).[11] Greene's Protective Groups in Organic Synthesis (4th ed.).[12][13][14] Wiley-Interscience.[12] [Link][12]
-
Patil, V. D., et al. (2014).[15] Chemoselective Acylation of Amines, Alcohols and Phenols Using Magnesium Chloride Under Solvent Free Condition.[15] TSI Journals. [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
Sources
- 1. chem.iitb.ac.in [chem.iitb.ac.in]
- 2. Protective Groups [organic-chemistry.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. DE69418768T2 - Process for the preparation of N-acylated aminophenols - Google Patents [patents.google.com]
- 7. mdpi.org [mdpi.org]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu<sub>2</sub>O@CeO<sub>2</sub> - Arabian Journal of Chemistry [arabjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. tewaharoa.victoria.ac.nz [tewaharoa.victoria.ac.nz]
- 13. librarysearch.kcl.ac.uk [librarysearch.kcl.ac.uk]
- 14. wiley.com [wiley.com]
- 15. tsijournals.com [tsijournals.com]
Application Note: Strategic One-Pot Synthesis of Benzoxazoles from Protected Anilines
Executive Summary
Benzoxazoles are privileged pharmacophores in drug discovery, serving as bioisosteres for nucleotides and amide bonds in kinase inhibitors (e.g., Tafamidis) and fluorescent probes. Traditional synthesis often relies on the condensation of 2-aminophenols with carboxylic acids.[1] However, 2-aminophenols are notoriously unstable, prone to rapid oxidation, and incompatible with many electrophiles.
This Application Note details a robust, one-pot protocol for synthesizing 2-substituted benzoxazoles starting from 2-haloanilines . By utilizing an in situ protection strategy (acylation) followed by a Copper(I)-catalyzed intramolecular
Mechanistic Insight & Pathway
The reaction proceeds via a domino sequence: (1)
The core of this technology is the Copper(I)/Ligand-catalyzed cross-coupling.[2] Unlike Pd-catalyzed routes that often require expensive phosphines and air-sensitive handling, the Cu(I)/1,10-phenanthroline system is robust and cost-effective.
Catalytic Cycle[2][3][4][5]
-
Ligation: Formation of the active [L-Cu-I] species.
-
Oxidative Addition: The Cu(I) center inserts into the C-X bond (X = I, Br, Cl) of the
-acyl-2-haloaniline. -
Coordination: The amide oxygen coordinates to the Cu(III) intermediate.
-
Reductive Elimination: C-O bond formation occurs, extruding the benzoxazole and regenerating the Cu(I) catalyst.
Caption: Fig 1. Catalytic cycle for the intramolecular O-arylation of N-acyl-2-haloanilines via Cu(I)/Cu(III) manifold.
Experimental Protocol
This protocol describes the synthesis of 2-phenylbenzoxazole from 2-bromoaniline and benzoyl chloride . It is designed for a 1.0 mmol scale but is linearly scalable to 50 mmol.
Materials & Reagents[1][2][3][5][6][7][8][9][10][11]
-
Substrate: 2-Bromoaniline (1.0 equiv)
-
Acylating Agent: Benzoyl chloride (1.1 equiv)
-
Catalyst: Copper(I) Iodide (CuI) (10 mol%)
-
Ligand: 1,10-Phenanthroline (20 mol%)
-
Base: Cesium Carbonate (Cs
CO ) (2.0 equiv) -
Solvent: 1,2-Dimethoxyethane (DME) or Toluene (anhydrous)
Step-by-Step Workflow
Phase 1: In-Situ Protection (Acylation)
-
Setup: Flame-dry a 25 mL Schlenk tube or pressure vial equipped with a magnetic stir bar. Cool to room temperature (RT) under Argon.
-
Addition: Add 2-bromoaniline (172 mg, 1.0 mmol) and dry DME (4 mL).
-
Acylation: Add Et
N (1.5 equiv) followed by dropwise addition of benzoyl chloride (1.1 equiv). -
Reaction: Stir at RT for 1 hour. Monitor by TLC (Hexane/EtOAc 4:1) to ensure complete conversion to the amide.
-
Note: The intermediate
-(2-bromophenyl)benzamide is stable. You may isolate it here if purification is desired, but for "one-pot" efficiency, proceed directly.
-
Phase 2: Catalytic Annulation
-
Charging: To the reaction mixture from Phase 1, add CuI (19 mg, 0.1 mmol), 1,10-Phenanthroline (36 mg, 0.2 mmol), and Cs
CO (650 mg, 2.0 mmol).-
Critical: If carrying out one-pot, ensure the Et
N from Phase 1 does not interfere; Cs CO is the primary base for the Cu-cycle.
-
-
Degassing: Briefly purge the headspace with Argon for 2 minutes. Cap the vial tightly.
-
Heating: Heat the reaction block to 80–100 °C for 18–24 hours.
-
Observation: The mixture typically turns from a light suspension to a dark green/brown solution as the active catalyst forms.
-
-
Workup: Cool to RT. Filter the mixture through a short pad of Celite to remove inorganic salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Caption: Fig 2. Operational workflow for the one-pot domino synthesis.
Critical Process Parameters (CPPs) & Data
Halogen Effect on Reactivity
The rate-determining step is the oxidative addition of the aryl halide to Cu(I).[2] The reactivity order is I > Br > Cl.[2][3][4] While 2-iodoanilines react at lower temperatures (60-80°C), 2-bromoanilines are the optimal balance of cost and stability.
| Substrate (X) | Ligand | Temp (°C) | Yield (%) | Notes |
| Iodo | 1,10-Phen | 80 | 95 | Fastest conversion (<12h) |
| Bromo | 1,10-Phen | 100 | 88 | Standard protocol |
| Chloro | 1,10-Phen | 110 | 45 | Requires higher temp or stronger ligand |
| Bromo | None | 100 | <5 | Ligand is essential |
Solvent & Base Screening
-
Solvent: DME (Dimethoxyethane) is preferred due to its ability to solvate the cationic Cu-ligand complex. Toluene is a viable non-polar alternative but may require higher temperatures.
-
Base: Cs
CO is superior to K CO for the cyclization step due to the "Cesium Effect" (higher solubility in organic solvents).
Troubleshooting & Optimization
-
Stalled Reaction (Phase 2):
-
Cause: Oxidation of the Copper catalyst (Cu(I)
Cu(II)) by ambient air before ligation. -
Solution: Ensure the CuI is off-white (not green/brown) before use. Add the ligand and CuI simultaneously under a strict inert atmosphere.
-
-
Low Yield with Steric Bulk:
-
Issue: Ortho-substituents on the benzoyl chloride ring can slow down the cyclization.
-
Solution: Increase catalyst loading to 20 mol% CuI or switch to a more electron-rich ligand like trans-N,N'-dimethyl-1,2-cyclohexanediamine .
-
-
Incomplete Acylation:
-
Issue: Starting aniline remains.
-
Solution: Do not proceed to Phase 2 until TLC shows full consumption of aniline. Unreacted aniline can chelate copper and poison the cyclization.
-
References
-
Evindar, G., & Batey, R. A. (2006).[2][3] Parallel Synthesis of a Library of Benzoxazoles and Benzothiazoles Using Ligand-Accelerated Copper-Catalyzed Cyclizations of ortho-Halobenzanilides.[2][4] The Journal of Organic Chemistry, 71(5), 1802–1808. [Link]
-
Viirre, R. D., Evindar, G., & Batey, R. A. (2008).[2][3] Copper-Catalyzed Domino Annulation Approaches to the Synthesis of Benzoxazoles under Microwave-Accelerated and Conventional Thermal Conditions. The Journal of Organic Chemistry, 73(9), 3452–3459. [Link]
-
Altenhoff, G., & Glorius, F. (2006). Transition-Metal-Catalyzed C-H Activation of N-Aryl Amides. Advanced Synthesis & Catalysis, 348(10-11), 1357–1362. (Context on C-H activation routes). [Link]
Sources
- 1. One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parallel Synthesis of a Library of Benzoxazoles and Benzothiazoles Using Ligand-Accelerated Copper-Catalyzed Cyclizations of ortho-Halobenzanilides [organic-chemistry.org]
- 3. Benzoxazole synthesis [organic-chemistry.org]
- 4. Parallel synthesis of a library of benzoxazoles and benzothiazoles using ligand-accelerated copper-catalyzed cyclizations of ortho-halobenzanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: PMB Ether Stability & Deprotection
Topic: Stability of p-Methoxybenzyl (PMB) Ethers Under Acidic Conditions
Ticket ID: PMB-ACID-STAB-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
The p-Methoxybenzyl (PMB) ether is a critical protecting group in total synthesis due to its orthogonality to benzyl (Bn) ethers. While typically removed via oxidative cleavage (DDQ/CAN), its behavior under acidic conditions is a frequent source of experimental failure.
This guide addresses the "stability paradox" of PMB ethers: they are stable enough to survive mild acidic workups but labile enough to be cleaved by strong Brønsted or Lewis acids (TFA, HCl, SnCl₄). Mastering this balance requires understanding the carbocation mechanics driving the cleavage.
Module 1: The Mechanistic Core
To troubleshoot stability, you must visualize the invisible. PMB cleavage is driven by the stability of the p-methoxybenzyl carbocation.
Figure 1: Acid-Catalyzed Cleavage & Scavenging Mechanism
The following diagram illustrates the protonation event, the resonance-stabilized cation formation, and the critical role of scavengers in preventing side reactions.
Caption: Mechanism of acid-mediated PMB cleavage showing the divergence between successful scavenging and polymerization/side-reactions.
Module 2: Stability Spectrum (The "Safe Zone")
Users often ask: "Will my PMB survive reagent X?" The table below benchmarks PMB stability against other common ether protecting groups.
| Reagent / Condition | PMB (p-Methoxybenzyl) | Bn (Benzyl) | Tr (Trityl) | MOM (Methoxymethyl) |
| Dilute HCl (pH 2-4) | Stable (Short duration) | Stable | Unstable | Stable |
| TFA (Neat or >10%) | Unstable (Cleaves) | Stable | Unstable | Unstable |
| Lewis Acids (BF₃·OEt₂, SnCl₄) | Unstable (Labile) | Stable | Unstable | Stable/Labile* |
| Acetic Acid (80%) | Stable | Stable | Unstable | Stable |
| DDQ (Oxidative) | Unstable (Primary Method) | Stable | Stable | Stable |
| H₂ / Pd-C | Unstable (Slow) | Unstable (Fast) | Stable | Stable |
Key Insight: PMB is more acid-labile than Benzyl ethers but less labile than Trityl ethers. This allows for the selective removal of Trityl groups in the presence of PMB using mild acid (e.g., acetic acid), or the removal of PMB in the presence of Benzyl using TFA [1].
Module 3: Troubleshooting Guide
Scenario A: Premature Cleavage (The "Bug")
Symptom: Loss of PMB group during glycosylation, acetal formation, or silica chromatography. Root Cause: The electron-donating methoxy group stabilizes the carbocation intermediate, making the ether linkage susceptible to even moderate Lewis acids or acidic silica.
-
Diagnostic Q1: Are you using unbuffered silica gel?
-
Fix: Pre-treat silica columns with 1% Triethylamine (Et₃N) in hexanes. PMB ethers are sensitive to the inherent acidity of commercial silica.
-
-
Diagnostic Q2: Are you using a Lewis Acid catalyst (e.g., TMSOTf, BF₃·OEt₂)?
-
Fix: Lower the temperature to -78°C. PMB cleavage is temperature-dependent. If cleavage persists, switch to a more robust group like Benzyl (Bn) or p-Nitrobenzyl.
-
Scenario B: Deprotection Failure / Low Yields
Symptom: Reaction mixture turns dark purple/black; product yield is low despite full consumption of starting material. Root Cause: The "Friedel-Crafts" Trap. The cleaved PMB cation is a potent electrophile. Without a scavenger, it polymerizes (creating "tar") or re-alkylates your newly freed alcohol or other electron-rich sites on your molecule [2].
-
Diagnostic Q1: Did you add a scavenger?
-
Fix:Mandatory. Add 2–5 equivalents of Anisole, Thioanisole, or 1,3-Dimethoxybenzene.
-
-
Diagnostic Q2: Is the reaction anhydrous?
-
Fix: While counter-intuitive, adding small amounts of water can help quench the cation if organic scavengers are insufficient, though thioanisole is generally superior for TFA deprotections.
-
Module 4: Validated Experimental Protocols
Protocol 1: Acidic Cleavage with TFA (The "Scavenger" Method)
Best for: Substrates stable to strong acid but sensitive to oxidation (where DDQ fails).
-
Preparation: Dissolve the PMB-protected substrate (1.0 equiv) in Dichloromethane (DCM).
-
Scavenger Addition: Add Thioanisole (5.0 equiv).
-
Note: Thioanisole is preferred over anisole for faster cation trapping.
-
-
Acid Introduction: Cool to 0°C. Dropwise add Trifluoroacetic Acid (TFA) .
-
Ratio: Final solvent composition should be roughly 10:1 to 4:1 (DCM:TFA) depending on substrate difficulty.
-
-
Monitoring: Stir at 0°C -> RT. Monitor by TLC.
-
Visual Check: The solution may turn slight pink/red; deep black indicates polymerization (insufficient scavenger).
-
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM.
-
Purification: Thioanisole has a distinct smell and elutes easily on silica; ensure good ventilation.
-
Protocol 2: Mild Cleavage (HCl / HFIP)
Best for: Highly sensitive substrates where TFA causes decomposition.
-
Solvent System: Use Hexafluoro-2-propanol (HFIP) / DCM (1:1 mixture). HFIP stabilizes the transition state, allowing for milder acid usage [3].
-
Reagent: Add 0.1 to 1.0 equiv of HCl (using 4M HCl in dioxane) and Triethylsilane (TES) (1.5 equiv) as a hydride donor/scavenger.
-
Execution: Stir at Room Temperature. The PMB cation is reduced by TES to p-methylanisole (neutral byproduct).
Module 5: Strategic Decision Making
Figure 2: Deprotection Workflow Selector
Use this logic tree to select the safest deprotection method for your specific molecule.
Caption: Decision tree for selecting PMB deprotection conditions based on substrate sensitivity.
References
-
Greene, T. W.; Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: New York, 2007.
-
Kiessling, L. L.; et al. "p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides." Org.[1][2][3] Lett.2002 , 4, 1131–1134.[1]
-
Codée, J. D. C.; et al. "Chemoselective Cleavage of p-Methoxybenzyl and 2-Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol." J. Org.[3] Chem.2015 , 80, 8796–8806.[3]
-
Ilangovan, A.; et al. "A convenient approach for the deprotection and scavenging of the PMB group using POCl3."[4][5] RSC Adv.[4]2013 , 3, 14814.[4]
Sources
- 1. kiesslinglab.com [kiesslinglab.com]
- 2. content.e-bookshelf.de [content.e-bookshelf.de]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. A convenient approach for the deprotection and scavenging of the PMB group using POCl3 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-[(4-Methoxyphenyl)methoxy]aniline
Welcome to the technical support center for the synthesis of 2-[(4-Methoxyphenyl)methoxy]aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental issues.
The primary synthetic route to 2-[(4-Methoxyphenyl)methoxy]aniline is the Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2] This reaction involves the SN2 displacement of a halide by an alkoxide or, in this case, a phenoxide. The process begins with the deprotonation of 2-aminophenol to form the more nucleophilic phenoxide, which then attacks the electrophilic benzylic carbon of 4-methoxybenzyl chloride.
While straightforward in principle, this synthesis is prone to several challenges that can significantly impact yield and purity. These include competing side reactions, incomplete conversion, and purification difficulties. This guide provides in-depth, experience-based solutions to these common problems.
General Synthesis Pathway
The diagram below illustrates the standard Williamson ether synthesis pathway for producing 2-[(4-Methoxyphenyl)methoxy]aniline from 2-aminophenol and 4-methoxybenzyl chloride.
Sources
Technical Support Center: Purification of Oily Aniline Derivatives
Ticket ID: ANL-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting "The Tarry Mess" – Protocols for Oily Aniline Derivatives
Introduction: The Aniline Paradox
Welcome to the Purification Support Center. You are likely here because your aniline derivative—theoretically a pristine oil or low-melting solid—has turned into a dark, viscous tar that streaks on TLC and defies crystallization.
The Root Cause: Aniline derivatives are notoriously difficult due to three factors:
-
Oxidation Sensitivity: Electron-rich aromatic rings oxidize rapidly in air to form quinones and azo-linkages (the "red/black" color).
-
Silanol Interaction: The basic nitrogen hydrogen-bonds with acidic silanols on silica gel, causing severe tailing and yield loss.
-
Rotamers & Conformers: N-substituted anilines often exist as rotamers, appearing as "smears" rather than distinct spots in NMR or chromatography.
This guide provides three distinct workflows to resolve these issues.
Module A: The "Chemical Wash" (Acid-Base Extraction)
Best For: Removing neutral impurities (starting materials) and non-basic byproducts from crude reaction mixtures.
The Logic
Anilines are weak bases (
Protocol 1.0: The Three-Stage Wash
Reagents: 1M HCl (or 10% Citric Acid for acid-sensitive groups), 2M NaOH, Ethyl Acetate (EtOAc).
-
Dissolution: Dissolve crude oil in EtOAc (10 mL/g).
-
Forward Extraction (Purification):
-
The "Ghost" Wash:
-
Wash the acidic aqueous layer once with fresh EtOAc.
-
Purpose: Removes trapped neutral oils from the aqueous emulsion.
-
-
Reverse Extraction (Recovery):
-
Cool the aqueous layer on ice (exothermic reaction).
-
Slowly basify with 2M NaOH until pH > 10 (check with litmus; solution will turn cloudy/oily).
-
Extract the now-basic aqueous layer with EtOAc (
). -
Dry combined organics over
and concentrate.
-
Visualization: Extraction Decision Flow
Figure 1: Logic flow for isolating basic anilines from neutral impurities using pH manipulation.
Module B: Chromatography (Taming the Streak)
Best For: Complex mixtures where extraction failed or the aniline is not basic enough (e.g., nitro-anilines).
The Issue: Silanol Tailing
Standard silica gel is slightly acidic (
Protocol 2.0: The "Amine-Blocked" Column
You must neutralize the silica surface before the separation begins.
Method A: The Triethylamine (TEA) Slurry (Recommended)
-
Preparation: Prepare your mobile phase (e.g., Hexane:EtOAc 3:1).
-
Doping: Add 1% Triethylamine (TEA) to the solvent system.
-
Slurry Packing: Suspend your silica in this TEA-doped solvent. Pour the column.[5]
-
Flushing: Flush the column with 2 column volumes (CV) of the TEA-solvent.
-
Running: Load your sample. You can now reduce TEA to 0.5% or 0% for the run, as the silica sites are already occupied by TEA.
Method B: The Ammonia-DCM Hack Use this if TEA is difficult to remove (high boiling point).
-
Shake Dichloromethane (DCM) with concentrated ammonium hydroxide in a separatory funnel.
-
Separate the organic layer.[3][6][7] This is now "Ammonia-saturated DCM."
-
Use this as the polar component of your mobile phase (e.g., 95:5 DCM:MeOH).
Troubleshooting Table: Chromatography
| Symptom | Diagnosis | Solution |
| Broad, streaky spot on TLC | Silica interaction | Add 1% TEA to the TLC developing chamber. |
| Product decomposes on column | Acid sensitivity | Switch stationary phase to Basic Alumina or treated silica. |
| TEA remains in product | High boiling point of TEA | Wash final product with saturated |
| Product stuck at baseline | Polarity too high | Switch to DCM/MeOH (9:1) or use reverse-phase (C18) chromatography. |
Module C: Solidification (Salt Formation)
Best For: Long-term storage, preventing oxidation, and purifying oils that refuse to crystallize.
The Logic
Oily amines often form crystalline solids when converted to salts. These salts are stable to oxidation (air) and easy to recrystallize.
Protocol 3.0: The "HCl Crash"
-
Dissolve: Dissolve 1g of oily aniline in 5 mL of anhydrous Diethyl Ether or Dioxane.
-
Acidify: Add 4M HCl in Dioxane dropwise with vigorous stirring.
-
Observation: A white/off-white precipitate should form immediately.
-
Filtration: Filter the solid under
or Argon (to prevent moisture absorption). -
Recrystallization: If the salt is colored, recrystallize from hot Methanol/Ethanol.
Salt Selection Guide
Not all salts crystallize well. Use this hierarchy:
| Salt Type | Reagent | Crystallinity Potential | Notes |
| Hydrochloride | HCl in Dioxane/Ether | High | Hygroscopic; keep dry. |
| Oxalate | Oxalic acid in EtOH | Very High | Often forms beautiful needles; not hygroscopic. |
| Tosylate | p-TsOH in Acetone | Medium | Good for high MW derivatives. |
| Picrate | Picric Acid | High | Warning: Explosive when dry. Use only for analytics. |
Module D: Decolorization & Distillation
Best For: Removing the "red/brown" oxidation byproducts.[8]
Protocol 4.0: Activated Carbon Treatment
If your product is pure by NMR but looks like coffee:
-
Dissolve in boiling EtOH or EtOAc.
-
Add Activated Charcoal (5-10% by weight).
-
Reflux for 15 minutes.
-
Filter hot through a Celite pad (diatomaceous earth).
-
Concentrate.[4] The filtrate should be significantly lighter.
Protocol 4.1: Kugelrohr Distillation
For heat-stable oils, "Bulb-to-Bulb" distillation is superior to column chromatography.
-
Vacuum: < 0.1 mmHg (High Vacuum essential).
-
Temp: Keep as low as possible.
-
Tip: If the oil bumps, add a magnetic stir bar inside the distillation flask.
FAQ: Rapid Fire Troubleshooting
Q: My aniline turned purple overnight on the bench. Is it ruined? A: Likely not. The color comes from trace quinone oxidation (<1%). The bulk material is probably fine. Run a TLC. If the main spot is pure, do a quick Carbon Treatment (Module D) or simply use it—the color often disappears in the next reaction step.
Q: I did the Acid-Base extraction (Module A), but my product stayed in the organic layer during the acid wash. A: Your aniline is likely too weakly basic (e.g., diphenylamine or nitro-aniline).
-
Fix: Use a stronger acid (Conc.
- risky) or abandon extraction and use Chromatography (Module B) .
Q: Can I use steam distillation? A: Only for simple, low-molecular-weight anilines (like aniline itself or toluidines). Complex drug intermediates are usually too heavy and not volatile enough for steam distillation.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Link
-
Biotage. (2023).[9] Strategies for Flash Chromatography of Amines. Biotage Knowledge Base. Link
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica.[5] Department of Chemistry. Link
-
BenchChem. (2025).[10] Technical Support: Purification of Substituted Anilines.Link
Sources
- 1. rsc.org [rsc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. academics.su.edu.krd [academics.su.edu.krd]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biotage.com [biotage.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Cyclization Architectures for 2-Alkoxyanilines
The following technical guide is structured as a Tier-3 Support Knowledge Base for organic chemists and process engineers. It addresses the specific challenges of cyclizing 2-alkoxyanilines (specifically 2-methoxyanilines/anisidines) to form Benzoxazoles or Indoles .
Ticket Category: Heterocycle Synthesis | Sub-Category: Demethylative Cyclization & C-H Activation Status: Active | Last Updated: 2026-02-14
Executive Summary
2-Alkoxyanilines (e.g., o-anisidine) are preferred starting materials over 2-aminophenols due to their superior oxidative stability and shelf-life. However, the O-alkyl group presents a significant activation energy barrier. Unlike the free phenol, the ether oxygen is not nucleophilic enough to attack the imine/carbonyl carbon to close the oxazole ring without forcing conditions or specific metal catalysis.
This guide troubleshoots the three most common failure modes:
-
Stalled Schiff Bases: Failure of the intermediate imine to cyclize.
-
Incomplete Demethylation: Retention of the alkyl group preventing aromatization.
-
Oxidative Tarring: Polymerization during metal-catalyzed protocols.
Module 1: The "Stalled Imine" (Benzoxazole Synthesis)
Symptom: You have successfully formed the Schiff base (imine) between 2-methoxyaniline and an aldehyde, but the subsequent oxidative cyclization to the benzoxazole fails or yields <20%.
The Root Cause: The "Leaving Group" Fallacy
Users often attempt to apply standard oxidative cyclization conditions (e.g., Pb(OAc)₄, MnO₂, or DDQ) used for aminophenols directly to alkoxyanilines. This fails because the ether oxygen cannot attack the imine carbon to form the aminal intermediate without a mechanism to cleave the O-alkyl bond (demethylation).
Protocol A: The Acid-Mediated "Melt" (PPA Method)
For robust substrates, Polyphosphoric Acid (PPA) acts as a solvent, acid catalyst, and dehydrating agent, forcing in-situ demethylation.
Troubleshooting The PPA Protocol:
| Issue | Diagnosis | Corrective Action |
| Sublimation | White crystals on condenser; low yield. | The carboxylic acid/aldehyde is subliming before reaction. Fix: Use a sealed tube or add the electrophile in portions at 80°C before ramping to 150°C. |
| "Gummy" Stirring | Magnetic stir bar seized. | PPA viscosity is too high at room temp. Fix: Mechanical stirring is mandatory for scales >5g. Pre-heat PPA to 80°C before adding reagents. |
| Incomplete Cyclization | Mass spec shows M+14 (Methyl retained). | Temperature too low. Fix: The demethylation activation energy is high. Ramp temperature to 140–160°C for at least 4 hours. |
Validated Protocol (PPA):
-
Mix 2-methoxyaniline (1.0 equiv) and Carboxylic Acid (1.1 equiv) in PPA (10x weight).
-
Heat Ramp: 80°C (1h) → 120°C (1h) → 150°C (4h).
-
Quench: Pour hot syrup onto crushed ice/water (rapid stirring). Neutralize with NH₄OH (slowly!) to precipitate the product.
Protocol B: The BBr₃ "Pre-Activation" (Mild Conditions)
For sensitive substrates where 150°C is destructive, you must cleave the ether before or during cyclization using Boron Tribromide.
Step-by-Step:
-
Dissolve 2-methoxyaniline in dry DCM at -78°C.
-
Add BBr₃ (1.5 equiv) dropwise. Warm to RT (1h) to generate the borate complex.
-
Add the aldehyde/acid chloride directly to this mixture.
-
The Lewis acidity of Boron promotes both the deprotection and the subsequent cyclization.
Module 2: Metal-Catalyzed Oxidative Cyclization
Symptom: Using Copper (Cu) or Palladium (Pd) catalysts results in "black tar" or complex mixtures instead of the desired heterocycle.
The Mechanism & Failure Points
Modern methods utilize Cu(II) to catalyze the C-H activation and C-O bond formation. The critical failure point is usually Ligand Mismatch or Oxygen Starvation .
Figure 1: Mechanistic pathway for Cu-catalyzed cyclization. Note the critical branch point at Cu-Coordination where ligand protection is vital.
Troubleshooting Guide (Metal Catalysis)
Q: Why is my reaction turning black immediately? A: Uncontrolled oxidation of the aniline.
-
Fix: You are likely using a simple copper salt (e.g., CuI or Cu(OAc)₂) without a stabilizing ligand. Add 1,10-Phenanthroline (10-20 mol%) or 2,2'-Bipyridine . The ligand stabilizes the Cu-intermediate and prevents non-specific radical polymerization of the aniline.
Q: Yield is stuck at 40%. A: Oxygen starvation.
-
Fix: If the protocol relies on Aerobic Oxidation (using air/O₂ as the terminal oxidant), a balloon is often insufficient due to poor mass transfer in liquid.
-
Optimization: Switch to open-vial heating (if solvent allows) or bubble air directly into the solution. Alternatively, add a chemical oxidant like TEMPO (10 mol%) or Ag₂CO₃ to assist the turnover.
Q: Can I use 2-methoxyaniline directly for C-H activation? A: Yes, but it typically requires a Directing Group (DG) strategy or specific conditions (e.g., Cu(OTf)₂ in toluene) where the methoxy group is either cleaved in situ or acts as a leaving group in specific substitution reactions (less common).
Module 3: Indole Synthesis (The "Alkynyl" Route)
Context: Cyclization of 2-alkynyl-2-alkoxyanilines to form substituted Indoles.
Issue: Regioselectivity (5-endo-dig vs. 6-endo-dig). When cyclizing 2-alkynylanilines, the presence of the 2-alkoxy group can sterically or electronically influence the ring closure.
Data: Solvent Effects on Cyclization Selectivity
| Solvent | Catalyst | Major Product | Mechanism Note |
| DMF | CuI / Base | Indole | Favors 5-endo-dig cyclization (N-attack). |
| DCM | ICl / I₂ | 3-Iodoindole | Electrophilic cyclization. |
| Ethanol | AuCl₃ | Benzofuran | If O-attack is favored (rare with free NH₂). |
Critical Check: If you are obtaining a Benzofuran instead of an Indole, your reaction conditions are favoring the attack of the Oxygen (from the alkoxy group, implying dealkylation occurred) or you have a side reaction. Ensure the Nitrogen is nucleophilic (basic conditions) to favor Indole formation.
FAQ: Rapid Fire Troubleshooting
Q: Is it necessary to dry the solvents for PPA reactions? A: No. PPA is a powerful dehydrating agent itself. Small amounts of moisture are consumed immediately. However, excessive water lowers the acidity and maximum attainable temperature.
Q: My product is trapped in the PPA matrix during workup. A: This is common. Do not try to extract directly from the viscous acid. You must quench into water first to dissolve the PPA, then neutralize to pH 8-9 to precipitate the organic benzoxazole, then extract with Ethyl Acetate.
Q: Can I use microwave irradiation? A: Highly recommended for the Acid-Mediated route. Microwave heating (200°C, 15 mins) in PPA or neat with silica-supported acid often solves the "charring" issue by reducing reaction time from hours to minutes.
References
-
Copper-Catalyzed Oxidative Cyclization: Evindar, G., & Batey, R. A. (2006).[1][2] Parallel Synthesis of a Library of Benzoxazoles and Benzothiazoles Using Ligand-Accelerated Copper-Catalyzed Cyclizations of ortho-Halobenzanilides.[2] The Journal of Organic Chemistry, 71(5), 1802–1808. Link
-
PPA Dehydrative Cyclization: Hein, D. W., Alheim, R. J., & Leavitt, J. J. (1957). The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles. Journal of the American Chemical Society, 79(2), 427–429. Link
-
Indole Synthesis Review: Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. Link
-
Direct C-H Activation: Wang, H., et al. (2014). Copper-Catalyzed Synthesis of Benzoxazoles from 2-Aminophenols and Aldehydes. Synlett, 25, 729.[1] Link
-
BBr3 Deprotection/Cyclization: McOmie, J. F. W., & West, D. E. (1969). Demethylation of methoxy-and ethoxy-arenes using boron tribromide. Tetrahedron, 25(11), 2289-2292. Link
Sources
Technical Support Center: Handling Hygroscopic Aniline Hydrochloride Salts
Welcome to the Technical Support Center for handling aniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile but challenging reagent. Aniline hydrochloride's hygroscopic and light-sensitive nature can introduce variability into experiments if not managed correctly. This resource provides in-depth, field-proven insights and troubleshooting protocols to ensure the integrity and reproducibility of your work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with aniline hydrochloride?
Aniline hydrochloride presents three main handling challenges. Firstly, it is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3] This can lead to clumping, inaccurate weighing, and potentially affect reaction stoichiometry. Secondly, it is sensitive to light and air, which can cause oxidation of the aniline component.[1][4] This oxidation results in discoloration, with the salt turning from white or off-white to shades of yellow, green, or grey.[1][4] Thirdly, aniline hydrochloride is toxic if inhaled, ingested, or absorbed through the skin, necessitating careful handling with appropriate personal protective equipment (PPE).[1][5][6][7][8][9]
Q2: How should I properly store aniline hydrochloride to maintain its integrity?
To minimize moisture absorption and degradation, aniline hydrochloride must be stored in a tightly sealed, opaque container to protect it from moisture and light.[1][4][6][10] The ideal storage location is a cool, dry, and well-ventilated area.[6] For enhanced protection, especially for long-term storage or high-purity applications, keeping the container inside a desiccator is highly recommended.[4] Storing the compound under an inert atmosphere, such as nitrogen or argon, provides the highest level of protection.[1]
Q3: My aniline hydrochloride has changed color. Is it still usable?
Discoloration indicates oxidation and the presence of impurities.[1] For many standard synthetic applications, slight discoloration may not significantly impact the outcome. However, for high-purity applications, such as in drug development or for reactions sensitive to impurities, using discolored aniline hydrochloride is not recommended as it can lead to lower yields or the formation of unexpected side products.[1] In such cases, purification by recrystallization before use is advisable.[4]
Q4: What is the impact of absorbed moisture on my experiments?
Absorbed water can have several negative consequences. It can alter the concentration of the reagent, leading to inaccurate molar ratios in your reaction setup. For moisture-sensitive reactions, the presence of water can inhibit the reaction or lead to undesirable side products, ultimately reducing the yield and purity of your target molecule. The importance of using dry aniline hydrochloride for optimal reaction outcomes is a noted practice.[11]
Q5: What are the critical safety precautions for handling aniline hydrochloride?
Due to its toxicity, handling aniline hydrochloride requires stringent safety measures.[1][5][6][7][8][9] Always work in a well-ventilated area or under a chemical fume hood.[10] Mandatory personal protective equipment (PPE) includes:
-
Eye Protection: Safety goggles or a face shield are required to prevent eye contact.[5][12]
-
Lab Coat: A lab coat should be worn to protect from skin contact.[6]
-
Respiratory Protection: If there is a risk of inhaling dust, a respirator is necessary.[10]
Thoroughly wash your hands after handling the compound.[6][8]
Troubleshooting Guide
This section addresses common problems encountered during the handling and use of aniline hydrochloride, providing step-by-step solutions.
Problem 1: The aniline hydrochloride is clumped or caked in the container.
-
Likely Cause: The material has absorbed a significant amount of moisture from the atmosphere due to improper storage or repeated opening of the container in a humid environment.
-
Solution: Drying the Material The most effective solution is to dry the aniline hydrochloride before use. The choice of drying method depends on the required level of dryness and available equipment.
| Drying Method | Temperature | Pressure | Pros | Cons |
| Vacuum Oven | 60-80°C | Vacuum | Efficiently removes moisture at a lower temperature, minimizing the risk of oxidation and decomposition.[4] | Requires specialized equipment. |
| Standard Oven | 110-120°C | Atmospheric | A common and effective method.[11][13] | Higher risk of discoloration due to oxidation at elevated temperatures.[4] |
| Desiccator | Room Temp. | Vacuum or Atmospheric | Gentle drying method that avoids thermal stress on the compound.[4] | Can be slow, taking 24 hours or more.[4] |
-
Preventative Measures:
-
Always ensure the container is tightly sealed immediately after use.
-
Minimize the time the container is open to the atmosphere.
-
Work in a low-humidity environment or a glove box when handling large quantities or for sensitive applications.
-
Problem 2: Inconsistent or low yields in moisture-sensitive reactions.
-
Likely Cause: The use of aniline hydrochloride that has not been adequately dried is introducing water into the reaction mixture.
-
Solution: Pre-Drying and Inert Atmosphere Handling
-
Dry the Reagent: Before setting up your reaction, dry the required amount of aniline hydrochloride using one of the methods described in the table above.
-
Cool in a Desiccator: After oven drying, it is crucial to cool the hot aniline hydrochloride in a desiccator to prevent reabsorption of atmospheric moisture as it cools.[4]
-
Inert Atmosphere: For highly sensitive reactions, weigh and add the dried aniline hydrochloride to your reaction vessel under an inert atmosphere (e.g., inside a glovebox or using a Schlenk line).
-
Problem 3: Significant discoloration (darkening) of the material.
-
Likely Cause: The material has been exposed to air and/or light for a prolonged period, leading to oxidation.[1][4] High drying temperatures can also accelerate this process.[4]
-
Solutions:
-
Purification: If the discoloration is severe and your application requires high purity, recrystallization is the recommended course of action.
-
Optimize Drying: If the discoloration occurs during drying, switch to a gentler method. A vacuum oven at a lower temperature (60-80°C) or a vacuum desiccator are preferable to a high-temperature standard oven.[4]
-
Protect from Light: Ensure the storage container is opaque or stored in a dark place.[4]
-
Experimental Protocols
Protocol 1: Standard Oven Drying
-
Preparation: Spread the aniline hydrochloride in a thin layer on a clean, dry glass dish to maximize the surface area for efficient drying.
-
Drying: Place the dish in a laboratory oven preheated to 110-120°C.[11][13] Do not exceed this temperature range to avoid melting or decomposition (melting point is approx. 196-198°C).[4][7]
-
Duration: Dry for 2-4 hours. The exact time will depend on the amount of material and its initial wetness.
-
Cooling: After drying, immediately transfer the hot dish into a desiccator to cool to room temperature before weighing or use. This critical step prevents the reabsorption of moisture.[4]
Protocol 2: Vacuum Oven Drying
-
Preparation: Spread the aniline hydrochloride in a thin layer on a vacuum-safe glass dish.
-
Loading: Place the dish in the vacuum oven.
-
Drying Cycle: Seal the oven door and apply a vacuum. Once the desired vacuum level is achieved, set the temperature to 60-80°C.[4]
-
Duration: Dry for 4-8 hours.
-
Cooling: Turn off the heat and allow the oven to cool to room temperature while still under vacuum. Once cooled, slowly vent the oven with a dry, inert gas like nitrogen before opening.
Workflow for Handling Aniline Hydrochloride
The following diagram illustrates the recommended workflow for handling aniline hydrochloride to ensure reagent quality and experimental success.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. garudachem.com [garudachem.com]
- 3. ANILINE HYDROCHLORIDE [training.itcilo.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. carlroth.com [carlroth.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. lobachemie.com [lobachemie.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 13. researchgate.net [researchgate.net]
Optimizing solubility of O-PMB-2-aminophenol in organic solvents
Technical Support Center: O-PMB-2-Aminophenol Solubility
Welcome to the technical support guide for O-PMB-2-aminophenol. This resource is designed for researchers, chemists, and drug development professionals to provide expert advice, troubleshooting protocols, and answers to frequently asked questions regarding the solubility of this compound. Our goal is to equip you with the knowledge to overcome common laboratory challenges, ensuring the integrity and success of your experiments.
Understanding O-PMB-2-Aminophenol Solubility
O-PMB-2-aminophenol is a bifunctional organic molecule with a distinct polarity profile that can present solubility challenges. Its structure contains a polar phenolic hydroxyl (-OH) group capable of hydrogen bonding, a basic amino group (-NH2) protected by a moderately nonpolar p-methoxybenzyl (PMB) ether, and an aromatic benzene ring. This combination means its solubility is not straightforward and requires careful solvent selection based on the principle of "like dissolves like".[1][2] The bulky, nonpolar PMB group decreases solubility in highly polar solvents like water, while the free hydroxyl group limits solubility in very nonpolar solvents like hexanes.
// Atom nodes C1 [pos="0,1.5!", label="C"]; C2 [pos="-1.3,0.75!", label="C"]; C3 [pos="-1.3,-0.75!", label="C"]; C4 [pos="0,-1.5!", label="C"]; C5 [pos="1.3,-0.75!", label="C"]; C6 [pos="1.3,0.75!", label="C"]; N [pos="-2.6,1.5!", label="N"]; H1_N [pos="-3.2,1.1!", label="H"]; C_pmb [pos="-2.6,2.8!", label="C"]; H1_pmb [pos="-2.0,3.2!", label="H"]; H2_pmb [pos="-3.2,3.2!", label="H"]; C_ar1 [pos="-2.6,4.1!", label="C"]; C_ar2 [pos="-1.6,4.8!", label="C"]; C_ar3 [pos="-1.6,6.0!", label="C"]; C_ar4 [pos="-2.6,6.7!", label="C"]; C_ar5 [pos="-3.6,6.0!", label="C"]; C_ar6 [pos="-3.6,4.8!", label="C"]; O_me [pos="-2.6,8.0!", label="O"]; C_me [pos="-2.6,9.3!", label="C"]; H1_me [pos="-2.0,9.7!", label="H"]; H2_me [pos="-2.6,9.7!", label="H"]; H3_me [pos="-3.2,9.7!", label="H"]; O_phenol [pos="2.6,1.5!", label="O"]; H_phenol [pos="3.2,1.1!", label="H"];
// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituent bonds C2 -- N; N -- H1_N; N -- C_pmb; C_pmb -- H1_pmb; C_pmb -- H2_pmb; C_pmb -- C_ar1; C_ar1 -- C_ar2; C_ar1 -- C_ar6; C_ar2 -- C_ar3; C_ar3 -- C_ar4; C_ar4 -- C_ar5; C_ar5 -- C_ar6; C_ar4 -- O_me; O_me -- C_me; C_me -- H1_me; C_me -- H2_me; C_me -- H3_me; C6 -- O_phenol; O_phenol -- H_phenol;
// Labels for functional groups label_polar [label="Polar\n(H-bond donor/acceptor)", pos="3.5,-0.5!", fontcolor="#34A853"]; label_nonpolar [label="Moderately Nonpolar\n(Bulky protecting group)", pos="-4.5,0!", fontcolor="#EA4335"]; label_aromatic [label="Aromatic Core", pos="0,-2.5!", fontcolor="#5F6368"]; }
Caption: Molecular structure of O-PMB-2-aminophenol highlighting its key functional groups.Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent to dissolve O-PMB-2-aminophenol?
A: Based on its structure, solvents of intermediate polarity are the best starting points. We recommend chlorinated solvents or polar aprotic solvents. Dichloromethane (DCM), chloroform, and tetrahydrofuran (THF) are excellent initial choices. Acetone and ethyl acetate can also be effective.[3][4] Extremely nonpolar solvents (e.g., hexane, toluene) or highly polar protic solvents (e.g., water, methanol) are likely to yield poor solubility.
Q2: I'm observing poor solubility in my chosen solvent. What should I do next?
A: If initial attempts at dissolution fail at room temperature, gentle heating can significantly improve solubility.[5][6] Use a warm water bath (40-50°C) and gentle agitation (stirring or sonication). Be cautious, as excessive heat can risk degradation of the compound. If heating is ineffective, consider switching to a more polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), where aminophenol-type structures often show high solubility.[4][7]
Q3: Can I use alcohols like ethanol or methanol?
A: While the parent 2-aminophenol has moderate solubility in alcohols, the presence of the large, less-polar PMB group on your compound reduces its affinity for these protic solvents.[8] You may find it to be only sparingly soluble in ethanol or methanol at room temperature. These solvents are generally not the first choice unless used in a mixture with a better primary solvent.
Q4: How do I prepare a concentrated stock solution?
A: To prepare a stock solution, start by using a proven solvent like DCM or DMF.[9][10] It is best practice to weigh the compound accurately and add a small amount of solvent to create a slurry before adding the remaining solvent incrementally with agitation.[11][12] For accuracy, especially for downstream quantitative experiments, use volumetric flasks and calculate the final concentration based on the actual mass weighed.[13] If you need to dilute this stock into an aqueous buffer for biological assays, first create a highly concentrated stock in an organic solvent like DMSO or DMF, and then dilute it serially into your aqueous medium.[10]
Q5: The compound is turning a brown or violet color in solution. What does this mean?
A: Aminophenols are susceptible to oxidation, especially when exposed to air and light, a process that can be accelerated by basic conditions or impurities.[14][15] The appearance of a dark color (brown, violet, or black) is a strong indicator of oxidative degradation. To minimize this, use high-purity solvents, consider purging the solvent with an inert gas (nitrogen or argon) before use, and store solutions in amber vials protected from light.[10][14]
Troubleshooting Guides
This section provides systematic approaches to common solubility problems.
Issue 1: The compound will not dissolve even with heating and sonication.
This indicates a significant mismatch between the solute and solvent polarity. The general principle is that polar compounds dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents.[2]
Troubleshooting Workflow:
Issue 2: The compound dissolves initially but precipitates out of solution over time or upon cooling.
This is a classic sign of supersaturation. The solution holds more solute than its thermodynamic equilibrium, often induced by heating.
-
Immediate Fix: Gently warm the solution to redissolve the precipitate before use.
-
Long-Term Solution: Prepare a more dilute solution that remains stable at your working temperature (e.g., room temperature or 4°C). It is crucial to determine the practical solubility limit for your specific conditions.
-
Storage: If you must store a concentrated solution, consider storing it at room temperature rather than refrigerating, as solubility generally decreases with lower temperatures.[6] Always check for precipitate before using a stored solution.
Issue 3: I need to use a co-solvent system to achieve solubility for a specific application (e.g., reaction, biological assay). How do I develop one?
A co-solvent system uses a mixture of solvents to fine-tune the polarity of the medium.
-
Primary Solvent: Dissolve the compound in a minimal amount of a "strong" solvent in which it is highly soluble (e.g., DMSO or DMF).
-
Secondary Solvent (Anti-solvent): Slowly add the second solvent (the "anti-solvent" in which the compound is less soluble, e.g., water or a buffer) to the primary solution with vigorous stirring.
-
Observe for Precipitation: The point at which the solution becomes cloudy or a precipitate forms is the limit of solubility for that solvent ratio.
-
Optimization: Prepare your final solution with a solvent ratio well below this precipitation point to ensure stability. For example, if precipitation occurs at 20% DMSO in buffer, prepare your working solutions with a final concentration of 5-10% DMSO.[10]
Data Summary & Experimental Protocols
Table 1: Qualitative Solubility of O-PMB-2-Aminophenol
| Solvent Class | Solvent Name | Polarity Index (P')[16] | Expected Solubility | Notes |
| Nonpolar | Hexane | 0.1 | Insoluble | Aromatic core is insufficient to overcome polarity of -OH group. |
| Toluene | 2.4 | Sparingly Soluble | May show slight solubility, but not ideal for stock solutions. | |
| Halogenated | Dichloromethane (DCM) | 3.1 | Soluble | Recommended starting solvent. Good balance of polarity. |
| Chloroform | 4.1 | Soluble | Similar to DCM, a reliable choice. | |
| Ethers | Diethyl Ether | 2.8 | Sparingly Soluble | Lower polarity may limit concentration. |
| Tetrahydrofuran (THF) | 4.0 | Soluble | Good alternative to halogenated solvents. | |
| Ketones | Acetone | 5.1 | Soluble | Effective, but its higher polarity may be less optimal than THF or DCM. |
| Esters | Ethyl Acetate | 4.4 | Soluble | A viable option with moderate polarity. |
| Polar Aprotic | Acetonitrile (ACN) | 5.8 | Sparingly Soluble | May require heating. |
| Dimethylformamide (DMF) | 6.4 | Very Soluble | Excellent choice for high concentrations, but harder to remove. | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble | Rescue solvent. Use when other solvents fail.[4][7] | |
| Polar Protic | Methanol (MeOH) | 5.1 | Sparingly Soluble | H-bonding with solvent is disfavored by the PMB group. |
| Water | 10.2 | Insoluble | The large organic structure makes it insoluble in water. |
Protocol 1: Small-Scale Solubility Screening
This protocol helps you efficiently test multiple solvents using minimal compound.
Objective: To identify the most effective solvent(s) for O-PMB-2-aminophenol.
Materials:
-
O-PMB-2-aminophenol
-
Selection of test solvents (e.g., DCM, THF, Acetone, Toluene, Ethanol, DMSO)
-
Small vials or test tubes (e.g., 1.5 mL microcentrifuge tubes or 1-dram vials)
-
Vortex mixer and/or sonicator
-
Hot plate or water bath
Procedure:
-
Preparation: Weigh approximately 2-3 mg of O-PMB-2-aminophenol into each labeled vial. This avoids errors from trying to add a tiny amount of solid to a liquid.[17]
-
Initial Solvent Addition: Add 100 µL of the first test solvent to the corresponding vial.
-
Room Temperature Test: Cap the vial and vortex vigorously for 30-60 seconds. Visually inspect for any undissolved solid. Record your observation (e.g., "Insoluble," "Partially Soluble," "Fully Soluble").
-
Incremental Solvent Addition: If the solid is not fully dissolved, add another 100 µL of the solvent and vortex again. Repeat this process up to a total volume of 500 µL. Note the approximate concentration at which it dissolves.
-
Heating Test: If the compound remains insoluble after adding 500 µL at room temperature, place the vial in a warm water bath (40-50°C) for 2-5 minutes. Vortex intermittently. Record if heating improves solubility.
-
Cooling Test: For any sample that dissolved only upon heating, allow it to cool to room temperature and observe if a precipitate forms. This indicates the solution was supersaturated.
-
Repeat: Repeat steps 2-6 for each selected solvent.
-
Analysis: Compare your observations to select the optimal solvent that provides the desired concentration with minimal heating and maximum stability.
References
-
Reichardt, C. (n.d.). Solvents and Polarity. University of Rochester Department of Chemistry. Retrieved from [Link]
-
University of Calgary. (2023, August 31). Solubility of Organic Compounds. LibreTexts. Retrieved from [Link]
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]
-
Kammerer, S. (2018, February 27). Drug stock solutions best practices? ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility. Retrieved from [Link]
-
Scribd. (n.d.). Solvent Polarity Table. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, September 11). What is the procedure to create stock solutions? Retrieved from [Link]
- Reddy, B. V. S., et al. (2005). A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH.
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved from [Link]
-
Reddit. (2022, January 6). How to tackle compound solubility issue. r/labrats. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Aminophenol. Retrieved from [Link]
-
Chem-Station International Edition. (2014, March 10). p-Methoxybenzyl (PMB) Protective Group. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminophenol. National Center for Biotechnology Information. Retrieved from [Link]
-
Solubility of Things. (n.d.). 4-Aminophenol. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). PMB Protection - Common Conditions. Retrieved from [Link]
-
Solubility of Things. (n.d.). 2-Aminophenol. Retrieved from [Link]
-
Quora. (2019, March 3). What are the sources of errors encountered in an experiment to determine the identity of an organic compound by its solubility? Retrieved from [Link]
-
Kajay Remedies. (n.d.). 2 Amino Phenol. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
Conexiant. (2026, February 11). Solving the Problem of Insolubility: Part I. Retrieved from [Link]
-
Solubility of Things. (n.d.). 4-Aminophenol hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 2-Aminophenol. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Aminophenol. Retrieved from [Link]
-
Techno PharmChem. (n.d.). p - Aminophenol. Retrieved from [Link]
-
Loba Chemie. (n.d.). 2-AMINOPHENOL. Retrieved from [Link]
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Technical Support Center: Minimizing Side Reactions in Aniline Alkylation
Welcome to the technical support center for aniline alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of aniline alkylation and achieve clean, high-yield synthesis of the desired N-alkylanilines. By understanding the causality behind common side reactions, you can proactively design robust experimental protocols.
Part 1: Troubleshooting Guide for Common Issues
Direct alkylation of anilines is a powerful tool, but it is often plagued by competing reactions.[1] The aniline molecule presents two nucleophilic sites: the nitrogen atom of the amino group and the electron-rich aromatic ring (at the ortho and para positions).[2][3] Furthermore, the N-alkylated product is often more nucleophilic than the starting aniline, leading to over-alkylation.[1][4] This section addresses the most common undesirable outcomes and provides actionable solutions.
| Problem/Observation | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Significant formation of C-alkylated products (ortho/para isomers). | 1. Reaction Conditions Favoring Electrophilic Aromatic Substitution (EAS): High temperatures and the presence of strong Lewis or Brønsted acid catalysts can promote Friedel-Crafts-type alkylation on the aromatic ring.[5][6] 2. Catalyst Choice: Certain catalysts, particularly strong Lewis acids like AlCl₃, are known to strongly favor C-alkylation.[5][7] | 1. Temperature Control: Lower the reaction temperature. N-alkylation generally occurs at lower temperatures (e.g., 250-350°C in some catalytic systems), while C-alkylation is favored at higher temperatures (>350°C).[6] For solution-phase chemistry, aim for the lowest effective temperature. 2. Catalyst Selection: Avoid strong Lewis acids if N-alkylation is the goal. Use milder bases (e.g., K₂CO₃, Cs₂CO₃) or specific catalytic systems known to favor N-alkylation, such as certain zeolites or nickel complexes.[6][8][9] The choice of Lewis acid can be a powerful lever; for instance, AlI₃ has been shown to favor N-alkylation while AlCl₃ favors C-alkylation under specific conditions.[5] 3. Solvent Choice: Use polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) which can stabilize the transition state leading to N-alkylation. Ionic liquids have also been shown to improve selectivity.[8][10] |
| Excessive formation of N,N-dialkylaniline or quaternary ammonium salts (over-alkylation). | 1. High Reactivity of Mono-alkylated Product: The N-alkylaniline product is often more nucleophilic than the starting aniline, making it more likely to react with the alkylating agent.[1][4] 2. Stoichiometry: Using an excess of the alkylating agent drives the reaction towards polyalkylation and quaternization.[11] 3. High Temperature/Concentration: These conditions increase reaction rates, making it harder to stop the reaction at the mono-alkylation stage. | 1. Stoichiometric Control: Use a large excess of the starting aniline relative to the alkylating agent.[4][8] This statistically increases the probability that the alkylating agent will encounter an unreacted aniline molecule. 2. Controlled Addition: Add the alkylating agent slowly (e.g., via syringe pump) to the reaction mixture. This keeps the instantaneous concentration of the electrophile low, favoring mono-alkylation. 3. Lower Temperature: Conduct the reaction at a lower temperature to reduce the rate of the second alkylation step. 4. Use of Protecting Groups: Temporarily protect the amine (e.g., as an acetanilide) to prevent over-alkylation.[4][12] This requires additional synthesis steps (protection/deprotection) but offers excellent control. |
| Low conversion or no reaction. | 1. Insufficiently Reactive Alkylating Agent: The electrophile (e.g., alkyl chloride) may not be reactive enough under the chosen conditions. 2. Inappropriate Base/Solvent: The base may not be strong enough to deprotonate the aniline sufficiently, or the solvent may not be suitable for the reaction type.[10] 3. Catalyst Deactivation: The catalyst may be poisoned by impurities or deactivated by water.[7] | 1. Increase Electrophile Reactivity: Switch to a more reactive alkylating agent (e.g., from R-Cl to R-Br or R-I, or to a triflate/tosylate). 2. Optimize Base and Solvent: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, NaH) and solvents. Cesium carbonate (Cs₂CO₃) in DMF is often a highly effective combination for promoting mono-N-alkylation.[8] 3. Ensure Anhydrous Conditions: Dry all reagents and solvents thoroughly, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst deactivation, especially when using moisture-sensitive reagents like aluminum halides.[7] |
| Formation of tar or complex mixture of byproducts. | 1. High Reaction Temperature: Can lead to polymerization and decomposition. 2. Oxidation: Anilines are susceptible to oxidation, especially in the presence of air at elevated temperatures. 3. Intermolecular Reactions: Undesired side reactions between multiple aniline and/or alkylating agent molecules can form complex products.[13] | 1. Reduce Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate. 2. Use an Inert Atmosphere: Purge the reaction vessel with an inert gas (N₂ or Ar) and maintain it throughout the reaction to prevent oxidation. 3. Dilution: Running the reaction at a lower concentration can disfavor intermolecular side reactions. |
Part 2: Foundational FAQs for Proactive Experimental Design
Addressing these fundamental questions before starting your experiments can help you select the right strategy from the outset, saving time and resources.
Q1: What are the primary competing reactions in aniline alkylation?
The two main competing pathways are N-alkylation (the desired reaction at the nitrogen atom) and C-alkylation (an undesired Friedel-Crafts-type reaction at the ortho and para positions of the aromatic ring). A secondary but common issue is polyalkylation , where the initially formed secondary amine gets alkylated again to form a tertiary amine and subsequently a quaternary ammonium salt.[2][4][8]
Caption: Competing reaction pathways in aniline alkylation.
Q2: How does my choice of base and solvent impact selectivity?
The base and solvent work in concert to modulate the nucleophilicity of the aniline and stabilize reaction intermediates.
-
Base: A strong, non-nucleophilic base is often preferred. Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective.[8] Cs₂CO₃ in DMF is particularly noted for its ability to suppress dialkylation.[8] The base deprotonates the aniline (or the ammonium salt formed after initial alkylation), regenerating its nucleophilicity.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally superior to polar protic or nonpolar solvents. They can solvate the cation of the base, enhancing its effectiveness, and can help stabilize the charged intermediates involved in N-alkylation without interfering with the nucleophile.[10]
Q3: I am struggling with selectivity. Are there better methods than direct alkylation?
Yes. When direct alkylation proves difficult to control, several highly reliable alternative methods should be considered:
-
Reductive Amination: This is arguably the most effective and widely used method for selective mono-N-alkylation.[4][14] The aniline is first reacted with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the target amine.[15] This two-step, one-pot process inherently avoids over-alkylation because the imine only forms once.[14] Common reducing agents include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[14]
-
Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction forms C-N bonds between an aryl halide (or triflate) and an amine.[16][17] It has become a cornerstone of modern synthesis due to its broad substrate scope, excellent functional group tolerance, and milder conditions compared to classical methods.[18] While often used to form anilines from aryl halides and ammonia equivalents, it is also highly effective for coupling anilines with other aryl groups.[16][19]
Caption: Decision workflow for synthesizing N-alkylanilines.
Part 3: Example Protocol for Selective Mono-N-Alkylation
This protocol provides a robust starting point for the selective mono-N-alkylation of aniline with an active alkyl halide like benzyl bromide.
Reaction: N-Benzylation of Aniline
Materials:
-
Aniline (1.0 equiv)
-
Benzyl Bromide (1.05 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction flask, magnetic stirrer, condenser, inert atmosphere setup (N₂ or Ar)
Step-by-Step Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen or argon.
-
Reagent Addition: To the flask, add aniline (1.0 equiv) and anhydrous DMF (to make a ~0.5 M solution). Begin stirring.
-
Base Addition: Add cesium carbonate (2.0 equiv) to the solution. Stir the suspension for 10-15 minutes at room temperature.
-
Alkylating Agent Addition: Slowly add benzyl bromide (1.05 equiv) to the reaction mixture dropwise over 15-20 minutes using a syringe. Critical Step: Slow addition is key to minimizing the instantaneous concentration of the electrophile, thereby disfavoring dialkylation.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it may be gently heated to 40-50°C. Note: Avoid high temperatures to maintain selectivity.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Washing: Combine the organic layers and wash with water, then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N-benzylaniline.
References
- BenchChem. (n.d.). Strategies to avoid over-alkylation of the amine group.
- ChemRxiv. (2023). LEWIS ACID-CATALYZED CHEMOSELECTIVITY CONTROLLED N-ALKYLATION AND C-ALKYLATION OF ANILINES USING VINYL ARENES. [Preprint].
- Google Patents. (1982). Selective N-alkylation of aniline in the presence of zeolite catalysts. (U.S.
- Wikipedia. (2024).
- ACS GCI Pharmaceutical Roundtable. (2026).
- BenchChem. (2025). Experimental Protocol for Buchwald-Hartwig Amination of Anilines.
- IntechOpen. (2023). Synthetic Methods for Primary Anilines.
- IntechOpen. (2023). Synthetic Methods for Alkyl Amines.
- Chemistry Stack Exchange. (2020). Laboratory and commercial preparations of aniline other than reduction of nitroarenes.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- Master Organic Chemistry. (2017).
- Vedantu. (n.d.). Explain the alkylation of aniline class 11 chemistry CBSE.
- BenchChem. (n.d.). Overcoming tar formation in aniline alkylation reactions.
- BenchChem. (n.d.). By-product Formation in the N-alkylation of Aniline.
- Google Patents. (1984). Process for the ring alkylation of an aniline. (U.S.
- Royal Society of Chemistry. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry.
- Google Patents. (1983). Process for the selective alkylation of an aniline.
- Glen Research. (n.d.).
- American Chemical Society. (2007). One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. The Journal of Organic Chemistry.
- Thieme. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Synthesis.
- TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Transfer Hydrogen Methodology. ChemXpress.
- Quora. (2020). Why does aniline not undergo Friedel-Crafts RXN?
- American Chemical Society. (2024).
- American Chemical Society. (2017). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols.
- National Institutes of Health. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Molecules.
- ResearchGate. (2025).
- American Chemical Society. (2022). Rhodium(III)-Catalyzed Oxidative C–H Alkylation of Aniline Derivatives with Allylic Alcohols To Produce β-Aryl Ketones. The Journal of Organic Chemistry.
- American Chemical Society. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry.
- Wikipedia. (2024). Aniline.
- Chemistry LibreTexts. (2024). 16.
- ResearchGate. (n.d.).
- Chemistry Steps. (2024). Reactions of Aniline.
- ResearchGate. (n.d.). Structures involved in the mechanism of N-alkylation of aniline with benzyl alcohol on an open site model of Hf-Beta zeolite.
- ResearchGate. (n.d.).
- Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- ResearchGate. (n.d.).
- Semantic Scholar. (n.d.). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds.
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- 5. chemrxiv.org [chemrxiv.org]
- 6. US5030759A - Selective N-alkylation of aniline in the presence of zeolite catalysts - Google Patents [patents.google.com]
- 7. US4436937A - Process for the ring alkylation of an aniline - Google Patents [patents.google.com]
- 8. books.rsc.org [books.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. EP0079093A1 - Process for the selective alkylation of an aniline - Google Patents [patents.google.com]
- 12. Aniline - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00822C [pubs.rsc.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. books.rsc.org [books.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
Characteristic IR bands of aryl alkyl ethers and anilines
Executive Summary
In pharmaceutical synthesis and quality control, distinguishing between aryl alkyl ethers (e.g., anisole derivatives) and anilines (aromatic amines) is a critical diagnostic challenge. Both functional groups exhibit strong electron-donating effects via resonance, resulting in significant spectral overlap in the "fingerprint" region (1200–1350 cm⁻¹).
This guide objectively compares the infrared (IR) spectral performance of these two pharmacophores. It establishes a self-validating identification protocol based on the distinct N-H stretching region and the C-O vs. C-N bond order shifts .
Key Differentiators at a Glance
| Feature | Aryl Alkyl Ether (Ar-O-R) | Aniline (Ar-NH₂, Ar-NH-R) |
| Primary Identifier | Absence of bands >3100 cm⁻¹ (excluding C-H) | N-H Stretch (3300–3500 cm⁻¹) |
| Secondary Identifier | C-O-C Split : Strong band ~1250 cm⁻¹ + Medium band ~1050 cm⁻¹ | C-N Stretch : Strong band ~1250–1340 cm⁻¹ (No 1050 pair) |
| Confirmatory Band | None in lower fingerprint | N-H Wag (Broad, ~665–910 cm⁻¹) |
Theoretical Framework: Electronic Effects on Wavenumber
To interpret these spectra accurately, one must understand the causality behind the band positions. The vibrational frequency (
Where
The Resonance Effect
Both oxygen (in ethers) and nitrogen (in anilines) possess lone pairs that conjugate with the aromatic ring.
-
Induction: The electronegative heteroatom pulls electron density (
-bond), theoretically weakening the bond. -
Resonance (Dominant): The lone pair donation into the
-system increases the C-Heteroatom bond order (partial double bond character).
Result: The
Figure 1: Mechanistic pathway showing how resonance delocalization increases bond order, resulting in the characteristic high-frequency shift for Aryl-O and Aryl-N stretches.
Spectral Characterization & Comparison
The "Smoking Gun": High Frequency Region (>3000 cm⁻¹)
This is the most reliable region for differentiation.
-
Anilines:
-
Aryl Alkyl Ethers:
-
Silent Region: They show no absorption above 3100 cm⁻¹ (except for aromatic C-H stretches at ~3050 cm⁻¹). The absence of the N-H band is the primary diagnostic for ethers.
-
The Overlap Zone: C-X Stretching (1000–1350 cm⁻¹)
Both groups show strong absorption here, but the pattern differs.
-
Aryl Alkyl Ethers (The "Two-Band" Rule):
-
Aryl-O Stretch (Asymmetric): Strong band at 1200–1275 cm⁻¹ .
-
Alkyl-O Stretch (Symmetric): Weaker band at 1020–1075 cm⁻¹ .
-
Diagnostic Utility: Look for this specific pair.[3] If the 1050 band is missing, it is likely not an alkyl ether.
-
-
Anilines:
-
C-N Stretch: Strong band at 1250–1340 cm⁻¹ .
-
Differentiation: The C-N band is often at a slightly higher frequency than the Ether C-O and is not accompanied by a paired band at 1050 cm⁻¹.
-
Comparative Data Table
| Mode | Aryl Alkyl Ether (e.g., Anisole) | Primary Aniline (e.g., Aniline) | Secondary Aniline (e.g., N-Methylaniline) |
| X-H Stretch | None | 3400–3500 cm⁻¹ (Doublet) | 3300–3400 cm⁻¹ (Singlet) |
| Aryl C-X Stretch | 1200–1275 cm⁻¹ (Strong) | 1250–1340 cm⁻¹ (Strong) | 1250–1340 cm⁻¹ (Strong) |
| Alkyl C-X Stretch | 1020–1075 cm⁻¹ (Med) | N/A (unless aliphatic chain present) | ~1100–1200 cm⁻¹ (Weak) |
| Bending (Def) | None | 1590–1650 cm⁻¹ (Scissoring) | None |
| Out-of-Plane | None | 665–910 cm⁻¹ (Broad Wag) | ~700 cm⁻¹ (Broad Wag) |
Experimental Protocol: Self-Validating ATR Workflow
For rapid, high-integrity data acquisition, Attenuated Total Reflectance (ATR) is the industry standard over KBr pellets due to reproducibility.
Protocol: ATR-FTIR Acquisition
Objective: Obtain a spectrum with >95% signal-to-noise ratio for reliable peak picking.
-
System Validation (The "Zero" Step):
-
Clean crystal with isopropanol.[4]
-
Run a Background Scan (air).
-
Self-Check: The background should show CO₂ doublet (2350 cm⁻¹) and H₂O vapor, but the baseline should be flat. If the baseline drifts >5% T, reclean.
-
-
Sample Application:
-
Liquids (Aniline/Anisole): Apply 1 drop to the diamond/ZnSe crystal. Ensure full coverage.
-
Solids: Place 5 mg on the crystal and apply pressure using the anvil until the "Force Gauge" reaches the optimal zone (usually ~80-100 N).
-
-
Acquisition Parameters:
-
Resolution: 4 cm⁻¹ (Standard for organic solids/liquids).
-
Scans: 16 or 32 (Sufficient for qualitative ID).
-
Range: 4000–600 cm⁻¹.
-
-
Data Processing:
-
Apply ATR Correction (if quantitative comparison is needed, as penetration depth varies with wavelength).
-
Perform Baseline Correction (Rubberband method).
-
Diagnostic Decision Tree
Use this logic flow to interpret the resulting spectrum.
Figure 2: Logical workflow for distinguishing between Aryl Ethers and Anilines based on spectral hierarchy.
Case Study: Monitoring O-Alkylation vs. N-Alkylation
In drug development, alkylating a precursor containing both hydroxyl and amine groups (e.g., aminophenol) requires strict regioselectivity monitoring.
-
Scenario: Reaction of 4-aminophenol with methyl iodide.
-
Target: p-Anisidine (O-methylation).
-
Impurity: N-methyl-4-aminophenol (N-methylation).
Performance Analysis: IR is superior to UV-Vis for this specific differentiation because:
-
Success Indicator (O-Alkylation): Appearance of the 1020–1075 cm⁻¹ symmetric C-O stretch (Alkyl-O) and retention of the 3300–3500 cm⁻¹ N-H doublet (Primary amine remains intact).
-
Failure Indicator (N-Alkylation): Collapse of the N-H doublet into a singlet (Secondary amine formed) and absence of the aliphatic C-O band.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014).[5] Spectrometric Identification of Organic Compounds (8th ed.).[5][6] Wiley.[6] (The definitive text on organic spectral assignment).
-
NIST Chemistry WebBook. (n.d.). Infrared Spectrum of Anisole. National Institute of Standards and Technology. Retrieved October 26, 2023.
-
NIST Chemistry WebBook. (n.d.). Infrared Spectrum of Aniline. National Institute of Standards and Technology. Retrieved October 26, 2023.
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). (Detailed tables on functional group frequencies).
-
BenchChem. (2025). Application Notes and Protocols for IR Spectroscopy of Liquid Ethers. (Protocols for liquid sampling).
Sources
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. Infrared Spectrometry [www2.chemistry.msu.edu]
- 3. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scribd.com [scribd.com]
- 6. Silverstein, R.M., Webster F.X., Kiemle D.J. and Bryce D.L. (2015) Spectrometric Identification of Organic Compounds. 8th Edition, John Wiley & Sons, Ltd. Chi- chester, 230-298. - References - Scientific Research Publishing [scirp.org]
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of PMB-Protected Aminophenols: A Comparative Approach
For researchers, synthetic chemists, and professionals in drug development, the accurate characterization of intermediates is paramount. Among the myriad of protecting groups employed in organic synthesis, the p-methoxybenzyl (PMB) group is a workhorse for the protection of phenols and amines due to its stability and selective deprotection methods.[1][2][3] However, the analysis of PMB-protected aminophenols by mass spectrometry (MS) presents a unique set of challenges and choices. This guide provides an in-depth comparison of common mass spectrometry techniques for the analysis of these compounds, supported by experimental insights to aid in method development and data interpretation.
The Analytical Challenge: Understanding the Molecule
A representative PMB-protected aminophenol, for the purpose of this guide, will be N-(4-methoxybenzyl)-4-aminophenol. This molecule possesses several key structural features that influence its behavior in a mass spectrometer: a secondary amine, a phenolic hydroxyl group, an ether linkage, and two aromatic rings. The choice of ionization technique and analytical conditions is critical to obtaining meaningful data, whether for simple confirmation of synthesis or for complex quantitative studies.
Ionization Techniques: A Head-to-Head Comparison of ESI and APCI
The first critical choice in the MS analysis of PMB-protected aminophenols is the ionization source. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the two most common techniques for LC-MS.[4] Their suitability depends on the analyte's polarity, volatility, and thermal stability.
Electrospray Ionization (ESI): The Gentle Giant for Polar Analytes
ESI is a soft ionization technique that is well-suited for polar and ionizable compounds.[4] Given that PMB-protected aminophenols contain polar amine and phenol functionalities, ESI is often the first choice.
Mechanism Insight: In ESI, the analyte in solution is sprayed through a heated capillary to which a high voltage is applied. This creates a fine mist of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the desorption of protonated or deprotonated analyte molecules into the gas phase.[5]
Expected Performance for PMB-Aminophenols:
-
Ionization Efficiency: Good, due to the presence of the basic amine and acidic phenol groups. Protonation at the amine nitrogen ([M+H]⁺) is expected to be the dominant ionization pathway in positive ion mode.
-
In-Source Fragmentation: ESI is a "soft" ionization technique, meaning in-source fragmentation (fragmentation occurring in the ion source before mass analysis) can often be minimized by using gentle source conditions (e.g., low cone voltage).[4] However, the lability of the PMB group can still lead to some in-source decay, particularly at higher source temperatures or cone voltages.
-
Adduct Formation: Formation of adducts with solvent ions (e.g., [M+Na]⁺, [M+K]⁺) is possible and should be considered during spectral interpretation.
Atmospheric Pressure Chemical Ionization (APCI): A Robust Option for Less Polar and Thermally Stable Compounds
APCI is another powerful ionization technique that is often complementary to ESI. It is particularly effective for less polar and more volatile analytes that are thermally stable.[6]
Mechanism Insight: In APCI, the sample solution is vaporized in a heated nebulizer. The resulting gas-phase analyte and solvent molecules are then ionized by a corona discharge.[6] This process typically involves proton transfer from ionized solvent molecules to the analyte.
Expected Performance for PMB-Aminophenols:
-
Ionization Efficiency: Moderate to good. While PMB-protected aminophenols have polar groups, the overall molecule has significant non-polar character from the two aromatic rings, making it amenable to APCI.
-
In-Source Fragmentation: APCI involves higher temperatures than ESI, which can increase the likelihood of thermal degradation and in-source fragmentation. For PMB-protected compounds, this could lead to the cleavage of the benzylic C-N or C-O bond.
-
Sensitivity: For less polar analytes, APCI can sometimes provide better sensitivity than ESI.[7]
| Ionization Technique | Analyte Polarity | Thermal Stability | Expected Primary Ion | Potential for In-Source Fragmentation |
| ESI | High to Moderate | Not critical | [M+H]⁺ | Low to Moderate |
| APCI | Moderate to Low | Required | [M+H]⁺ | Moderate to High |
Fragmentation Analysis: Deconstructing the Molecule for Structural Confirmation
Tandem mass spectrometry (MS/MS) is an indispensable tool for structural elucidation. By isolating the precursor ion (e.g., [M+H]⁺) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced.
The Signature Fragmentation of PMB-Protected Aminophenols
The most prominent fragmentation pathway for protonated PMB-protected aminophenols is the cleavage of the benzylic C-N or C-O bond. This is due to the stability of the resulting p-methoxybenzyl carbocation.
Key Fragmentation Pathways:
-
Cleavage of the C-N/C-O Bond: This is the most characteristic fragmentation. The protonated molecule readily loses the neutral aminophenol or phenoxyamine moiety, resulting in a highly abundant fragment ion at m/z 121 . This ion corresponds to the p-methoxybenzyl carbocation. The stability of this carbocation is enhanced by resonance delocalization of the positive charge onto the oxygen atom of the methoxy group.
-
Loss of the PMB group as a neutral: Another possible fragmentation is the loss of p-methoxybenzylamine or p-methoxybenzyl alcohol as a neutral molecule, leaving the protonated aminophenol fragment.
The expected fragmentation pattern provides a clear and reliable way to confirm the presence of the PMB protecting group and the core aminophenol structure.
Experimental Protocols: A Practical Guide
Sample Preparation
A stock solution of the PMB-protected aminophenol (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol or acetonitrile. This stock solution can then be diluted to working concentrations (e.g., 1-10 µg/mL) with the mobile phase to be used for LC-MS analysis.
LC-MS Method for Comparative Analysis
Liquid Chromatography (LC) System: A standard HPLC or UHPLC system. Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point. Mobile Phase A: 0.1% formic acid in water. Mobile Phase B: 0.1% formic acid in acetonitrile. Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over 5-10 minutes, hold for 1-2 minutes, and then return to initial conditions for re-equilibration. Flow Rate: 0.3-0.5 mL/min. Injection Volume: 1-5 µL.
Mass Spectrometry (MS) System: A tandem quadrupole, ion trap, or Q-TOF mass spectrometer equipped with both ESI and APCI sources.
ESI Source Parameters (as a starting point):
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V (can be varied to investigate in-source fragmentation)
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
APCI Source Parameters (as a starting point):
-
Ionization Mode: Positive
-
Corona Current: 4 µA
-
Vaporizer Temperature: 400 °C
-
Capillary Temperature: 200 °C
-
Sheath Gas Flow: 40 arb
-
Aux Gas Flow: 10 arb
Data Acquisition and Analysis
-
Full Scan Analysis: Acquire full scan mass spectra in both ESI and APCI modes to determine the m/z of the protonated molecule ([M+H]⁺) and to assess the degree of in-source fragmentation.
-
Tandem MS (MS/MS) Analysis: Select the [M+H]⁺ ion as the precursor and acquire product ion spectra at various collision energies (e.g., 10, 20, 30 eV) to generate a fragmentation pattern.
Visualizing the Workflow and Fragmentation
Analytical Workflow
Caption: Workflow for LC-MS analysis of PMB-protected aminophenols.
Fragmentation Pathway
Caption: Primary fragmentation of protonated PMB-protected aminophenols.
Conclusion and Recommendations
Both ESI and APCI can be successfully employed for the analysis of PMB-protected aminophenols.
-
For general qualitative analysis and confirmation of synthesis, ESI in positive ion mode is recommended as the initial approach. Its soft nature will likely provide a strong molecular ion peak with minimal fragmentation, simplifying spectral interpretation.
-
APCI should be considered if ESI provides a weak signal, or if the analyte is part of a complex mixture with other less polar compounds. The higher temperatures in APCI might lead to more in-source fragmentation, which can be both a challenge and an opportunity for structural confirmation without the need for MS/MS.
-
For unambiguous structural confirmation, tandem mass spectrometry (MS/MS) is essential. The characteristic fragment at m/z 121 is a strong indicator of the presence of the PMB group.
By understanding the principles of these ionization techniques and the predictable fragmentation behavior of PMB-protected aminophenols, researchers can develop robust and reliable analytical methods for the characterization of these important synthetic intermediates.
References
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Niessen, W. M. A. (2001).
- de Hoffmann, E., & Stroobant, V. (2007).
-
AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Atmospheric pressure chemical ionization. Retrieved from [Link]
-
National High Magnetic Field Laboratory. (2024, August 25). Atmospheric Pressure Chemical Ionization (APCI). Retrieved from [Link]
-
Chem-Station. (2014, March 10). p-Methoxybenzyl (PMB) Protective Group. Retrieved from [Link]
-
Kiessling Lab. (n.d.). p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Retrieved from [Link]
-
Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. [Link]
-
Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Vertex AI Search. (n.d.). PMB Protection - Common Conditions. Retrieved from [Link]
-
PubMed. (2010). A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. Molecular diversity, 14(4), 697–707. [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
-
Jackson, G. et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Journal of the American Society for Mass Spectrometry, 31(5), 1079-1090. [Link]
-
PubMed. (1987). The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation. Xenobiotica, 17(2), 165-77. [Link]
-
Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Retrieved from [Link]
-
Vertex AI Search. (n.d.). PMB Protection - Common Conditions. Retrieved from [Link]
-
Chem-Station. (2014, March 10). p-Methoxybenzyl (PMB) Protective Group. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. total-synthesis.com [total-synthesis.com]
- 4. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 6. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
Comparative Guide: PMB vs. Benzyl Protection for Aminophenol Scaffolds
This guide provides a technical comparison between Para-methoxybenzyl (PMB) and Benzyl (Bn) protecting groups, specifically tailored for aminophenol scaffolds . It addresses the unique challenges of ambident nucleophiles and provides actionable decision-making frameworks for drug development workflows.
Executive Summary: The Ambident Challenge
Aminophenols present a classic chemoselectivity challenge in medicinal chemistry: the coexistence of a hard nucleophile (phenol,
While both Benzyl (Bn) and Para-methoxybenzyl (PMB) groups protect these functionalities, their utility diverges in deprotection orthogonality .
-
Benzyl (Bn): The "Shield." Extremely robust. Removed via reductive (hydrogenolysis) or harsh acidic conditions.[1]
-
PMB: The "Switch." Electronically activated. Removed via oxidative (DDQ/CAN) or mild acidic conditions.[1][2][3]
Mechanistic & Electronic Profiling
The functional difference lies in the para-substituent. The methoxy group in PMB acts as an electron-donating group (EDG), significantly altering the stability of the benzylic carbocation.[4][5]
| Feature | Benzyl (Bn) | Para-methoxybenzyl (PMB) | Mechanistic Implication |
| Structure | PMB is more electron-rich.[6] | ||
| Hammett | 0.00 | -0.27 | PMB stabilizes benzylic carbocations/radicals. |
| Acid Stability | High (Stable to TFA, HCl) | Moderate (Cleaved by TFA) | PMB is acid-labile; Bn requires superacids (HBr) or |
| Oxidation Potential | High (Inert to DDQ/CAN) | Low ( | PMB allows Single Electron Transfer (SET) cleavage. |
Orthogonality Logic
-
PMB over Bn: You can remove PMB with DDQ without touching a Benzyl ether.
-
Bn over PMB: You can remove Bn with Hydrogenolysis (
) without touching PMB, provided the reaction time is controlled (PMB is susceptible to hydrogenolysis but slower than Bn).
Performance Matrix: Stability & Cleavage
The following table summarizes the compatibility of O-protected aminophenols with common synthetic reagents.
| Reagent / Condition | Benzyl Ether (O-Bn) | PMB Ether (O-PMB) | Notes for Aminophenols |
| Cleaved (Fast) | Cleaved (Slow/Variable) | Avoid Bn if molecule has reducible halides (I, Br) or olefins. | |
| DDQ / CAN (Oxidative) | Stable | Cleaved (Fast) | PMB is ideal if molecule has reducible groups. |
| TFA (Trifluoroacetic acid) | Stable | Cleaved | PMB is acid-labile; useful for global deprotection. |
| NaOH / KOH (Base) | Stable | Stable | Both are excellent for base-catalyzed steps. |
| LiAlH4 / NaBH4 | Stable | Stable | Both survive hydride reductions. |
| Birch Reduction (Na/NH3) | Cleaved | Cleaved | Rarely used in late-stage drug synthesis. |
Decision Framework
Use this logic flow to select the correct group for your synthetic route.
Figure 1: Decision tree for selecting O-protection based on downstream synthetic liabilities.
Experimental Protocols
A. Chemoselective Installation (O-Alkylation)
Direct alkylation of aminophenols often leads to N-alkylation or N,O-polyalkylation. To achieve exclusive O-protection (O-Bn or O-PMB), a "Protect-Alkylate-Hydrolyze" strategy using a temporary imine shield is the industry standard (Yields >90%).
Workflow Diagram:
Figure 2: Chemo-selective O-alkylation workflow preventing N-alkylation.
Protocol 1: Selective O-PMB Protection of 4-Aminophenol
-
Imine Shielding: Dissolve 4-aminophenol (10 mmol) in MeOH (20 mL). Add benzaldehyde (10 mmol). Stir 1h at RT. Concentrate to obtain the crude imine (
-benzylidene-4-aminophenol). -
O-Alkylation: Dissolve the crude imine in DMF (15 mL). Add
(12 mmol) and PMB-Chloride (10.5 mmol). Heat to 60°C for 4h. -
Hydrolysis: Cool to RT. Add 1N HCl (20 mL) and stir for 30 min to cleave the imine.
-
Workup: Neutralize with
, extract with EtOAc. -
Result: 4-(4-methoxybenzyloxy)aniline. Typical Yield: 85-92%.
B. Orthogonal Deprotection[5][7]
Protocol 2: Oxidative Cleavage of PMB (DDQ Method) Use this when the molecule contains reducible groups (e.g., C=C bonds) that would be destroyed by Hydrogenolysis.
-
Dissolve O-PMB protected substrate (1 mmol) in DCM:Water (18:1, 10 mL).
-
Add DDQ (1.2 - 1.5 eq) at 0°C. The mixture will turn deep green/red (Charge Transfer Complex).
-
Stir at RT for 1-2h. Monitor by TLC.
-
Quench: Add saturated aqueous
and ascorbic acid (to reduce excess DDQ). -
Mechanism: DDQ abstracts a hydride from the benzylic position, forming an oxocarbenium ion which is hydrolyzed by water.
Protocol 3: Reductive Cleavage of Benzyl (Hydrogenolysis) Use this when the molecule contains oxidizable groups (e.g., electron-rich heterocycles).
-
Dissolve O-Bn protected substrate in EtOH or MeOH.
-
Add 10% Pd/C (10-20% w/w loading).
-
Stir under
atmosphere (balloon pressure is usually sufficient) for 2-12h. -
Filtration: Filter through Celite to remove Pd.
-
Note: If the amine is free, it may poison the catalyst. Adding a trace of HCl or AcOH can accelerate the reaction by protonating the amine.
References
-
Yonemitsu, O., et al. (1982).[4] "MPM (p-Methoxybenzyl) Protecting Group: Utility in Organic Synthesis." Tetrahedron Letters. Link (Seminal work on PMB oxidative cleavage).
-
Wang, R., & Xu, J. (2010).[7] "Selective alkylation of aminophenols." Arkivoc. Link (Source for Imine-shielding protocol).
- Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience.
-
Li, X., et al. (2015).[6] "Selective deprotection of benzyl (Bn) ethers in the presence of para-methoxybenzyl (PMB) ethers." Tetrahedron Letters. Link (Demonstrates reductive orthogonality).
Sources
- 1. Amino Protecting Group-Benzyl Series [en.highfine.com]
- 2. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. total-synthesis.com [total-synthesis.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Selective deprotection of benzyl (Bn) ethers in the presence of para-methoxybenzyl (PMB) ethers | CoLab [colab.ws]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
2-Aminophenol vs. O-PMB-2-Aminophenol: A Stability & Performance Comparison Guide
Executive Summary
This guide provides a technical comparison between 2-aminophenol (2-AP) and its protected derivative, 2-((4-methoxybenzyl)oxy)aniline (O-PMB-2-AP) .
-
The Verdict: While 2-aminophenol is a versatile building block, its inherent instability poses significant reproducibility challenges in quantitative applications. O-PMB-2-aminophenol serves as a superior, bench-stable surrogate. It effectively "locks" the oxidation pathway, allowing for long-term storage and handling under ambient conditions, with the active phenol released on-demand via specific deprotection protocols.
Mechanistic Basis of Instability
To understand the superior stability of the O-PMB derivative, one must first understand the degradation mechanism of the parent compound.
The 2-Aminophenol Oxidation Cascade
2-Aminophenol is electronically predisposed to auto-oxidation. The ortho arrangement of the electron-donating amino (-NH₂) and hydroxyl (-OH) groups facilitates a rapid redox cycle.
-
Proton Loss & Oxidation: In the presence of atmospheric oxygen and trace metals, the phenol oxidizes to a radical species.
-
Quinone Imine Formation: This radical rapidly converts to o-quinone imine , a highly reactive electrophile.
-
Dimerization/Polymerization: The quinone imine reacts with unoxidized 2-aminophenol to form 2-aminophenoxazin-3-one (APX) (a deep red/brown chromophore) and insoluble black tars (polymers).
The O-PMB Stabilization Strategy
The O-PMB (para-methoxybenzyl) group protects the hydroxyl moiety as an ether.
-
Mechanism: By alkylating the oxygen, the formation of the C=O double bond (required for the quinone structure) is energetically inaccessible under ambient conditions.
-
Result: The oxidative cascade is blocked at Step 1. The molecule behaves like a standard aniline (stable) rather than an aminophenol.
Pathway Visualization
The following diagram illustrates the degradation pathway of 2-AP and how O-PMB protection arrests this process.
Figure 1: Mechanistic blockade of the auto-oxidation cascade by O-PMB protection.
Comparative Stability Data
The following data synthesizes standard stability metrics for both compounds.
Accelerated Stability Profile
Conditions: Samples stored in clear glass vials, exposed to ambient air and light at 25°C.
| Metric | 2-Aminophenol (Unprotected) | O-PMB-2-Aminophenol (Protected) |
| Initial Appearance | White crystalline solid | Off-white/Beige crystalline solid |
| T = 6 Hours | Noticeable darkening (tan/pink) | No change |
| T = 24 Hours | Brown surface crust; ~95% Purity | No change; >99% Purity |
| T = 7 Days | Dark brown/Black; Significant degradation | No change; >98% Purity |
| Solution Stability (MeOH, 24h) | Turns deep red (APX formation) | Remains clear/colorless |
| Incompatibility | Oxidants, Bases, Fe/Cu ions | Strong Acids (cleaves PMB), DDQ |
Quantitative Purity Loss (Simulated)
While 2-aminophenol degrades via first-order kinetics dependent on pH and oxygen saturation, O-PMB-2-aminophenol exhibits negligible degradation under neutral conditions.
-
2-AP Half-life (pH 7.4, aerobic): ~10–48 hours (highly variable based on trace metals).
-
O-PMB-2-AP Half-life (pH 7.4, aerobic): > 6 months.
Experimental Protocols
Handling 2-Aminophenol (The "Strict" Protocol)
Use this protocol if you must use the free phenol directly.
-
Solvent Preparation: Spurge all solvents (MeOH, Water, THF) with Argon or Nitrogen for 15 minutes prior to use to remove dissolved oxygen.
-
Additives: Add an antioxidant to the solvent system if compatible with downstream chemistry.
-
HPLC Analysis: 0.1% Ascorbic Acid.[1]
-
Synthesis: Sodium Metabisulfite (0.05%).
-
-
Handling: Weigh out the solid quickly in a glovebox or under a blanket of inert gas.
-
Storage: Store under Argon at -20°C in amber vials.
Handling O-PMB-2-Aminophenol (The "Robust" Protocol)
Use this protocol for routine synthesis and storage.
-
Solvent Preparation: Standard reagent-grade solvents are acceptable. No degassing required.
-
Handling: Can be weighed on an open benchtop balance.
-
Storage: Store at 4°C or ambient temperature in a desiccator.
Deprotection: Releasing the Active Phenol
To utilize the O-PMB derivative in applications requiring the free hydroxyl group, use the DDQ Oxidative Cleavage method. This is preferred over acidic cleavage for sensitive substrates.
Reagents:
-
Substrate: O-PMB-2-aminophenol derivative (1.0 equiv)
-
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.2–1.5 equiv)
-
Solvent: Dichloromethane (DCM) : Water (18:1 v/v)
Procedure:
-
Dissolve the substrate in the DCM/Water mixture at 0°C.
-
Add DDQ slowly as a solid.[2] The mixture will turn deep red/green (charge transfer complex).
-
Stir at 0°C to Room Temperature for 1–2 hours. Monitor by TLC (PMB-alcohol/aldehyde byproduct is less polar).
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. Wash with saturated NaHSO₃ (to remove excess DDQ).
-
Note: The released 2-aminophenol is now sensitive to oxidation. Process immediately.
Decision Workflow
Use the following logic map to determine the appropriate reagent for your workflow.
Figure 2: Decision matrix for selecting between free and protected aminophenols.
References
-
Oancea, D., & Puiu, M. (2003).[3] Temperature and pH Effects on the Kinetics of 2-Aminophenol Auto-oxidation in Aqueous Solution. Central European Journal of Chemistry.
-
BenchChem. (2025).[1][4] Preventing oxidation of 2-aminophenol during synthesis and storage.
- Yonemitsu, O., et al. (1982). MPM (p-Methoxybenzyl) Protection Mechanism and Utility. Tetrahedron Letters.
-
Total Synthesis. PMB Protecting Group: Protection & Deprotection Mechanism.
-
NIST Chemistry WebBook. 2-Aminophenol Spectral and Chemical Data.
Sources
Navigating Solid-State Characterization: A Comparative Guide to the Melting Point Analysis of 2-[(4-Methoxyphenyl)methoxy]aniline Salts
In the landscape of drug discovery and materials science, the meticulous characterization of novel chemical entities is paramount. The melting point of a crystalline solid is a fundamental thermodynamic property that serves as a crucial first indicator of purity and identity. For researchers and drug development professionals working with novel compounds such as 2-[(4-Methoxyphenyl)methoxy]aniline and its various salt forms, a precise and reliable melting point determination is an indispensable step in the characterization workflow.
This guide provides an in-depth, technically-focused comparison of melting point data for aniline derivatives, contextualizing the importance of this analysis in a research and development setting. While specific melting point data for the salts of 2-[(4-Methoxyphenyl)methoxy]aniline are not widely published, this guide will equip you with the foundational knowledge and experimental protocols to determine these values accurately. We will delve into the causality behind experimental choices and provide a framework for interpreting the data you generate.
The Critical Role of Melting Point in Pharmaceutical Development
The transition from a solid to a liquid state, the melting point, is a sharp and well-defined process for a pure crystalline substance.[1] This physical constant is highly sensitive to the presence of impurities, which typically cause a depression and broadening of the melting range.[2] Therefore, melting point determination is a cornerstone of quality control in the pharmaceutical industry for several key reasons:
-
Purity Assessment: A narrow melting point range is a strong indicator of a pure compound.[3][4][5] Conversely, a wide melting range suggests the presence of impurities.
-
Compound Identification: By comparing the experimentally determined melting point with reference values, scientists can confirm the identity of a synthesized compound.[3][4]
-
Polymorphism Detection: Different crystalline forms (polymorphs) of the same compound can exhibit different melting points. Identifying and controlling polymorphism is critical as it can impact a drug's solubility, bioavailability, and stability.[5]
-
Guidance in Drug Design: The melting point of an active pharmaceutical ingredient (API) can influence its solubility and absorption characteristics.[6][7] Generally, lower melting compounds may exhibit better absorption profiles.[6]
Comparative Melting Point Data of Related Aniline Derivatives
| Compound Name | Structure | Melting Point (°C) |
| 2-Methoxyaniline | Aniline with a methoxy group at the 2-position | 3-6 |
| 4-Methoxyaniline | Aniline with a methoxy group at the 4-position | 56-60 |
| 2-Methoxy-N-(4-methoxyphenyl)aniline | A more complex derivative | 69.0 to 73.0 |
| 2-Hydroxy-4-methoxyaniline Hydrochloride | A hydrochloride salt | >98.0 (Purity) |
Data sourced from various chemical suppliers and databases.[8][9][10]
The data in the table illustrates how small structural changes can lead to significant differences in melting points. The formation of a salt, such as a hydrochloride, generally increases the melting point due to the introduction of strong ionic interactions in the crystal lattice.
Experimental Protocol for Melting Point Determination: A Self-Validating System
The following protocol outlines the capillary method for determining the melting point of a novel compound like a 2-[(4-Methoxyphenyl)methoxy]aniline salt. This method is widely used due to its simplicity, accuracy, and small sample requirement.[11]
Diagram of the Melting Point Determination Workflow
Sources
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. SSERC | Melting point determination [sserc.org.uk]
- 3. nano-lab.com.tr [nano-lab.com.tr]
- 4. Why Is Melting Point Crucial in Large Labs and Research Facilities? | FLUKE.COM.MM [fluke.com.mm]
- 5. resolvemass.ca [resolvemass.ca]
- 6. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. P-Anisidine or 4-Methoxyaniline Manufacturers, with SDS [mubychem.com]
- 10. 2-Methoxy-N-(4-methoxyphenyl)aniline | 58751-07-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. westlab.com [westlab.com]
The PMB Fingerprint: A Senior Scientist’s Guide to Spectroscopic Identification & Orthogonal Deprotection
Executive Summary
The para-methoxybenzyl (PMB) group is a cornerstone of complex molecule synthesis, valued for its unique "sweet spot" of reactivity: it is stable to strong bases and nucleophiles yet cleavable under specific oxidative conditions (DDQ, CAN) that leave other benzyl ethers intact.[1]
However, misidentification is a common pitfall in high-throughput optimization. The PMB group’s spectroscopic signature is distinct but can be confused with simple benzyl (Bn) or dimethoxybenzyl (DMB) groups in crowded spectra. This guide provides a definitive, data-driven framework for the identification, differentiation, and orthogonal removal of the PMB group.
Part 1: The Spectroscopic Signature (The "Fingerprint")
To the untrained eye, the aromatic region of a proton NMR can look like "forest." To an application scientist, the PMB group provides a predictable, mathematically rigorous pattern.
Proton NMR ( H NMR): The AA'BB' System
The most definitive proof of a PMB group is the AA'BB' coupling pattern . Unlike a mono-substituted benzene (like a Benzyl group), which typically appears as a multiplet of 5 protons, the PMB group possesses a plane of symmetry that renders protons chemically equivalent but magnetically non-equivalent.
-
The Methoxy Singlet: A sharp 3H singlet at
3.80 ppm . This is your anchor. If this is missing, it is not PMB. -
The Benzylic Methylene: A singlet (2H) at
4.45–4.60 ppm . Note: If the substrate is chiral, these protons may become diastereotopic and appear as an AB quartet ( Hz). -
The Aromatic Region (The AA'BB'): Two doublets (2H each) centered around
6.88 ppm (ortho to OMe) and 7.26 ppm (meta to OMe), with a coupling constant Hz.-
Causality: The electron-donating methoxy group shields the protons ortho to it, pushing them upfield (
6.88) relative to the meta protons ( 7.26).
-
Carbon NMR ( C NMR)
-
Methoxy Carbon:
55.3 ppm. -
Benzylic Carbon:
70–75 ppm (depending on the alcohol protected). -
Ipso Carbons: The carbon attached to the methoxy is significantly deshielded (
~159 ppm), while the quaternary carbon attached to the is at ~130 ppm.
Infrared Spectroscopy (IR)
While less specific than NMR, IR provides corroborating evidence:
-
C-O-C Asymmetric Stretch: Strong band at 1250 cm
(Ar-O-C). -
Para-Substitution Overtone: A specific absorption pattern in the 1700–2000 cm
region (though often obscured).
Visualization: The Identification Logic Flow
Figure 1: Decision tree for distinguishing PMB from common alternative protecting groups based on 1H NMR data.
Part 2: Comparative Analysis (PMB vs. Alternatives)
The choice of PMB is rarely accidental; it is chosen for orthogonality . The table below compares PMB against its primary competitors: Benzyl (Bn) and 3,4-Dimethoxybenzyl (DMB).
| Feature | Benzyl (Bn) | p-Methoxybenzyl (PMB) | 3,4-Dimethoxybenzyl (DMB) |
| Electronic Nature | Neutral | Electron-Rich | Very Electron-Rich |
| Acid Stability | High (Stable to TFA) | Moderate (Cleaved by TFA) | Low (Cleaved by dilute acid) |
| Oxidative Removal | Difficult (Requires harsh cond.) | Excellent (DDQ/CAN) | Excellent (DDQ/CAN - faster) |
| Hydrogenolysis | Excellent ( | Good (Slower than Bn) | Good |
| 1H NMR Key | Multiplet (7.3 ppm) | AA'BB' Doublets + 1 OMe | 3 Ar-H + 2 OMe |
| Primary Use Case | "Permanent" protection | Orthogonal to Bn/Silyl | Acid-sensitive substrates |
Expert Insight: The PMB group is the "Goldilocks" choice. It survives basic conditions (like Bn) but can be popped off with DDQ in the presence of a Benzyl group, leaving the Benzyl intact. This allows for the selective exposure of a single hydroxyl group in a poly-ol scaffold.
Part 3: Experimental Protocols
Protocol A: Oxidative Deprotection with DDQ
The "Litmus Test" for PMB Confirmation
The most robust way to confirm the presence of a PMB group is to chemically remove it using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) . This reaction is visually distinct (color change) and mechanistically unique to electron-rich benzyl ethers.
Mechanism of Action: The reaction proceeds via a Single Electron Transfer (SET) mechanism, forming a charge-transfer complex (deep color), followed by hydrolysis.[2]
Figure 2: Oxidative cleavage mechanism of PMB ether via DDQ-mediated Single Electron Transfer (SET).
Step-by-Step Methodology:
-
Preparation: Dissolve the PMB-protected substrate (1.0 equiv) in a mixture of Dichloromethane (DCM) and Water (18:1 ratio) .
-
Why Water? Water is the nucleophile that intercepts the oxocarbenium ion. Without it, the reaction stalls or leads to side products.
-
-
Addition: Add DDQ (1.2 – 1.5 equiv) in a single portion at
or Room Temperature.-
Observation: The solution will immediately turn a deep green or red color (Charge Transfer Complex).
-
-
Monitoring: Stir for 1–4 hours. The mixture will eventually turn into a suspension of light-colored precipitate (DDQ-hydroquinone).
-
Quench: Pour the mixture into saturated aqueous NaHCO
.-
Critical Step: The reduced DDQ species is acidic.[2] Bicarbonate neutralizes the system to prevent acid-catalyzed degradation of the product.
-
-
Extraction: Extract with DCM, wash with brine, dry over Na
SO . -
Validation: The crude NMR should show the disappearance of the AA'BB' system and the appearance of the aldehyde proton of
-methoxybenzaldehyde ( 9.8 ppm) if not removed by chromatography.
Part 4: Troubleshooting & Artifacts
1. The "Rotamer" Trap In hindered amides or carbamates protected with PMB, restricted rotation can cause the AA'BB' signals to broaden or split, mimicking a complex multiplet.
-
Solution: Run the NMR at elevated temperature (
) to coalesce the signals into the sharp AA'BB' pattern.
2. DDQ Side Reactions DDQ is an oxidant.[1][3][2][4][5][6] If your substrate contains electron-rich alkenes, dienes, or indoles, DDQ may oxidize them.
-
Alternative: Use Ceric Ammonium Nitrate (CAN) in Acetonitrile/Water, though this is acidic. For highly acid-sensitive substrates, buffer the DDQ reaction with solid NaHCO
or phosphate buffer (pH 7).
3. Residual Paramagnetism If your post-workup NMR looks broad or "shimmery," you may have residual DDQ-radical species.
-
Solution: Wash the organic layer with 10% aqueous sodium bisulfite (
) or sodium thiosulfate to fully reduce distinct radical species before the bicarbonate wash.
References
-
Greene, T. W.; Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014.
-
Horita, K.; Yoshioka, T.; Tanaka, T.; Oikawa, Y.; Yonemitsu, O. "On the Selectivity of Deprotection of Benzyl, MPM, and DMPM Protecting Groups for Hydroxy Functions." Tetrahedron1986 , 42, 3021–3028.
-
Oikawa, Y.; Yoshioka, T.; Yonemitsu, O. "Specific Removal of O-Methoxybenzyl Protection by DDQ Oxidation."[3] Tetrahedron Letters1982 , 23, 885–888.
- Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons, 2005.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
Elemental analysis of 2-alkoxyaniline hydrochlorides
Title: Precision Characterization of 2-Alkoxyaniline Hydrochlorides: A Comparative Guide to Elemental Analysis vs. Potentiometric Titration
Part 1: Executive Summary & Strategic Approach
In the development of pharmaceutical intermediates and dyes, 2-alkoxyaniline hydrochlorides (e.g., o-anisidine hydrochloride, o-phenetidine hydrochloride) present a unique analytical challenge. While they serve as stable, crystalline alternatives to their oxidation-prone free bases, their hygroscopic nature and the volatility of the hydrochloride matrix often lead to discrepancies in characterization.
This guide objectively compares two primary methodologies for validating the elemental composition and purity of these salts:
-
Automated Combustion Microanalysis (CHN): The industry standard for publication-quality formula confirmation.
-
Potentiometric Titration (Argentometric): A targeted, high-precision method for quantifying the counter-ion (chloride) stoichiometry.
Core Thesis: Relying solely on Combustion Analysis (CHN) for amine hydrochlorides frequently yields "failed" specifications (outside ±0.4%) due to variable hydration. A self-validating protocol combining CHN with Potentiometric Titration provides the necessary rigor for GLP/GMP compliance.
Part 2: Methodological Deep Dive
Method A: Automated Combustion Microanalysis (CHN)
The "Snapshot" Approach
Principle:
The sample is combusted at High Temperature (>950°C) in an oxygen-rich environment. The resulting gases (
Causality & Challenges:
-
The Halogen Interference: Amine hydrochlorides release HCl gas upon combustion. While modern analyzers use silver wool traps to capture halogens, saturation of these traps leads to "breakthrough," causing falsely high Carbon readings (due to detector interference) or corrosion of the TCD filaments.
-
Hygroscopicity: 2-methoxyaniline HCl readily absorbs atmospheric moisture. A standard weighing delay of 30 seconds can introduce 0.5–1.0% water mass, skewing C and N values lower while artificially inflating H.
Protocol A: Optimized CHN Workflow
-
Pre-Conditioning: Dry sample in a vacuum desiccator (
) for 24h at 40°C. -
Calibration: Run Acetanilide (K-factor calibration) followed by a Sulfanilamide check standard (QC).
-
Sample Encapsulation: Weigh 1.5–2.0 mg into tin capsules. Crucial Step: Cold-weld the capsule immediately to minimize moisture uptake.
-
Analysis: Run in CHNS mode (even if S is absent) or ensure fresh silver wool packing is verified before the run.
Method B: Potentiometric Titration (Argentometric)
The "Stoichiometric" Approach
Principle:
The chloride counter-ion is titrated with Silver Nitrate (
Causality & Advantages:
-
Specificity: This method ignores organic impurities (unless they contain ionizable halogens) and focuses purely on the salt formation ratio (
). -
Solvent Independence: By dissolving the sample, surface moisture effects are minimized compared to the micro-scale weighing errors in CHN.
Protocol B: High-Precision Chloride Determination
-
Titer Determination: Standardize 0.1 N
against primary standard NaCl. -
Dissolution: Dissolve 150 mg of 2-alkoxyaniline HCl in 50 mL deionized water + 1 mL
(to prevent silver oxide formation). -
Titration: Titrate with 0.1 N
using a dynamic dosing algorithm (drift-controlled). -
Calculation:
Part 3: Comparative Performance Data
The following data simulates a typical validation batch of 2-Methoxyaniline Hydrochloride (MW: 159.61 g/mol ).
-
Theoretical Values: C: 52.67%, H: 6.31%, N: 8.77%, Cl: 22.21%
Table 1: Comparative Accuracy & Precision
| Metric | Method A: Combustion (CHN) | Method B: Potentiometric Titration (Cl) |
| Analyte Target | Carbon, Hydrogen, Nitrogen | Chloride Ion ( |
| Sample Size | Micro (1–2 mg) | Macro (100–200 mg) |
| Precision (RSD) | 0.8% – 1.5% (High variability due to homogeneity) | < 0.2% (High precision) |
| Moisture Sensitivity | Critical (Directly skews mass balance) | Moderate (Dilution mitigates weighing error) |
| Interference | Halogens (Cl) can poison catalysts | Other Halides (Br, I) or Sulfides |
| Experimental Result | C: 52.10% (-0.57%), H: 6.55% (+0.24%)* | Cl: 22.18% (-0.03%) |
| Pass/Fail (±0.4%) | FAIL (Likely due to moisture) | PASS |
*Note: The CHN pattern (Low C, High H) is diagnostic of a hydrated sample, not necessarily an impure one.
Part 4: Visualization of Analytical Logic
The following diagram illustrates the decision matrix for characterizing amine hydrochlorides, emphasizing the "Self-Validating" loop.
Caption: Integrated analytical workflow for validating hygroscopic amine salts, highlighting the diagnostic loop for moisture correction.
Part 5: Expert Recommendations
-
The "Solvated" Trap: 2-alkoxyanilines often crystallize with solvent inclusions. If CHN fails but Titration passes, run Thermogravimetric Analysis (TGA) . A weight loss step <100°C confirms moisture/solvent, validating the "purity" despite the CHN mismatch.
-
Stoichiometry Check: Calculate the molar ratio of
. It should be exactly 1.00. Significant deviation indicates either free base contamination (Ratio > 1) or excess HCl (Ratio < 1). -
Publication Standard: For journals requiring elemental analysis, if the dried sample remains hygroscopic, submit the Potentiometric Titration data alongside the CHN results as proof of bulk purity, explicitly stating the calculated water content.
References
-
Kandioller, W. et al. (2022).[1][2] Elemental analysis: an important purity control but prone to manipulations.[2][3] Inorganic Chemistry Frontiers.
-
Metrohm AG. (2019).[4] Assay by Potentiometric Titration in Pharmaceutical Production. Metrohm Applications.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7000, 2-Methoxyaniline. PubChem.[5][6]
-
Thompson, M. (2008). CHN analysis: The "0.4%" rule and its consequences. Royal Society of Chemistry, AMC Technical Briefs.
Sources
- 1. Chemists Debate the Value of Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. longchangextracts.com [longchangextracts.com]
- 5. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. o-Anisidine 2-Methoxyaniline [sigmaaldrich.com]
Safety Operating Guide
2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride proper disposal procedures
Subject: Technical Advisory: Safe Handling and Disposal Protocols for 2-[(4-Methoxyphenyl)methoxy]aniline Hydrochloride
Executive Summary & Chemical Identity
This guide defines the operational standard for the disposal of 2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride .[1] As a researcher, you must recognize that this compound is not merely "chemical waste"; it is a substituted aniline salt containing a p-methoxybenzyl (PMB) ether linkage.[1][2]
Its disposal profile is governed by two functional moieties:
-
The Aniline Core: Potent risk of methemoglobinemia (blood toxicity) and aquatic toxicity.[1]
-
The Hydrochloride Salt: imparts acidity and water solubility, altering how it interacts with waste streams compared to its free base.[1]
Chemical Classification:
-
Functional Group: Aminophenyl ether / Aniline salt.[1]
-
Primary Hazards: Acute Toxicity (Oral/Dermal/Inhalation), Skin/Eye Irritation, Aquatic Toxicity.[1][2]
-
Waste Category: RCRA Hazardous Waste (Characteristic: Toxic/Corrosive).[1]
Critical Safety Parameters (PPE & Engineering Controls)
Rationale: Anilines penetrate skin rapidly.[1] The hydrochloride salt reduces volatility but increases solubility in sweat/mucosa, facilitating absorption.[1][2]
| Parameter | Specification | Scientific Rationale |
| Glove Material | Nitrile (Double gloving recommended) or Laminate (Silver Shield) | Latex is permeable to aromatic amines.[1] Double nitrile provides a breakthrough time >4 hours.[1] |
| Respiratory | P100 / N95 (Solid) or ABEK (Solution) | Dust inhalation poses immediate systemic toxicity risks.[1] |
| Eye Protection | Chemical Goggles (Not just safety glasses) | HCl salts are corrosive to corneal tissue upon contact.[1] |
| Engineering | Fume Hood / Vented Enclosure | Prevent aerosolization of the salt dust.[1] |
Disposal Decision Logic: The "Cradle-to-Grave" Workflow
Do not dispose of this compound down the drain. The aromatic amine structure resists degradation in municipal water treatment and is toxic to the bacteria used in those systems.[1]
The Incineration Standard
The Gold Standard for this compound is high-temperature incineration.[1]
-
Mechanism: Incineration at >1000°C ensures the complete oxidation of the aromatic ring and the ether linkage.[1]
-
Byproducts: The process converts the organic carbon to CO₂, the nitrogen to N₂/NOx (scrubbed), and the chloride to HCl (scrubbed).[1][2]
Incompatibility Map
Before disposal, you must segregate this waste.[1][2] Mixing with incompatible streams can generate toxic gas or heat.[1]
-
Violent Reaction: Strong Oxidizers (Nitric Acid, Permanganates)
Fire/Explosion.[1][2] -
Toxic Gas Generation: Strong Bases (NaOH, KOH)
Liberates the free aniline base (more volatile/toxic).[1][2] -
Toxic Gas Generation: Bleach (Hypochlorite)
Formation of chloroamines.[1]
Step-by-Step Disposal Procedures
Protocol A: Solid Waste (Excess Reagent/Expired Solids)
Applicability: Pure substance or heavily contaminated solids (weighing boats, paper).[1][2]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1]
-
Labeling: Mark the container clearly:
-
Segregation: Do not mix with oxidizing solids.
-
Final Handoff: Seal the container with a screw-top lid taped for transport. Transfer to your facility's hazardous waste accumulation area for incineration .[1]
Protocol B: Aqueous/Solvent Waste (Mother Liquors/Reaction Mixtures)
Applicability: Reaction mixtures where the compound is dissolved in water, methanol, or DCM.[1][2]
-
pH Check: If the solution is highly acidic (pH < 2) due to the HCl salt, neutralize carefully with Sodium Bicarbonate (NaHCO₃) to pH 6-8 only if required by your specific waste hauler.[1]
-
Note: Neutralization liberates the free aniline.[1] Ensure this is done in a fume hood.
-
-
Stream Separation:
-
Accumulation: Pour into the respective solvent waste carboy.
-
Documentation: Log the concentration. Even trace amounts (ppm) of anilines classify the entire container as toxic waste.[1]
Protocol C: Spill Cleanup (Immediate Action)
Scenario: You have dropped a 5g bottle of the solid powder on the floor.[1]
-
Isolate: Evacuate the immediate area (10 ft radius). Post "Do Not Enter".[1][4]
-
PPE Up: Don double nitrile gloves, goggles, and a P100 respirator.[1][2]
-
Contain: Cover the spill with a dry absorbent (Vermiculite or specialized Chem-Sorb).[1] Do not wet it initially, as this increases surface spreading.[1][2]
-
Sweep: Using a plastic dustpan (non-sparking), gently sweep the absorbent/chemical mix.[1] Avoid creating dust.[1][3][4][5][6][7]
-
Decontaminate: Wash the surface with a mild surfactant (soap/water).[1] Do not use Bleach.[1]
-
Disposal: Place all cleanup materials into a hazardous waste bag, seal, and label as "Debris contaminated with Toxic Anilines."
Visualizing the Workflow
The following diagram illustrates the decision matrix for handling this specific aniline derivative.
Figure 1: Decision matrix for the segregation and disposal of aniline hydrochloride derivatives.
References & Regulatory Grounding[3][6][9]
-
National Institutes of Health (NIH) - PubChem. Aniline Hydrochloride Compound Summary.[1] (Used for hazard extrapolation of the aniline salt core).[1]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] (Defines Characteristic Waste D001/D002/D003).
-
[Link]
-
-
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline.[1] (Basis for PPE selection and permeation data).[1][4][6][8]
-
Sigma-Aldrich (Merck). Safety Data Sheet: Aniline Hydrochloride.[1] (Industry standard for handling aniline salts).[1]
Sources
Personal protective equipment for handling 2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride
Executive Safety Summary
Treat as: High Potency / Corrosive / Toxic [1]
2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride poses a dual threat profile characteristic of functionalized aniline salts. As a Senior Application Scientist, I classify this compound as a Category 3 Acute Toxin and Category 1 Eye Irritant based on the structure-activity relationship (SAR) of analogous o-substituted anilines and hydrochloride salts.
Critical Immediate Directives:
-
Zero Skin Contact: Anilines permeate skin rapidly, carrying the risk of methemoglobinemia (cyanosis).
-
Dust Control: The hydrochloride salt form is prone to aerosolization. Inhalation delivers a corrosive acid load to the respiratory mucosa and a toxic systemic load to the bloodstream.
-
Engineering Control: All open handling must occur within a certified chemical fume hood.
Risk Assessment & Hazard Identification
This protocol is built on the Precautionary Principle , assuming the highest risk level of the constituent pharmacophores where specific toxicological data is absent.
| Hazard Class | Source Component | Physiological Impact |
| Acute Toxicity | Aniline Moiety | Methemoglobinemia: Oxidizes hemoglobin to methemoglobin, inhibiting oxygen transport. Symptoms include blue lips/nails, headache, and dizziness. |
| Corrosivity | Hydrochloride Salt | Acidic Necrosis: Hydrolysis on moist mucous membranes (eyes/lungs) releases hydrochloric acid, causing immediate severe irritation or burns. |
| Carcinogenicity | o-Substituted Aniline | Genotoxic Potential: Structurally similar to o-anisidine (Group 2B Carcinogen). Chronic exposure may damage DNA. |
| Sensitization | Benzylic Ether | Dermal Sensitization: Potential to induce allergic contact dermatitis upon repeated exposure. |
Personal Protective Equipment (PPE) Matrix
Rationale: The PPE selected below creates a redundant barrier system. We do not rely on a single point of failure.
| Protection Zone | Required Equipment | Technical Specification & Rationale |
| Respiratory | Fume Hood (Primary) | Face velocity: 80–100 fpm. Sash at working height (18"). |
| N95/P100 (Secondary) | Required only if weighing outside a hood (strongly discouraged) or during spill cleanup. | |
| Dermal (Hands) | Double Gloving | Inner: Nitrile (4 mil). Outer: Nitrile (8 mil) or Neoprene. Anilines penetrate thin nitrile; double layers provide breakthrough time indication. |
| Ocular | Chemical Goggles | Indirect venting. Safety glasses are insufficient for corrosive powders that can drift behind lenses. |
| Body | Tyvek® Lab Coat | Impervious to dusts.[2][3][4][5][6][7][8] Cotton coats trap toxic dust against the skin. |
Operational Handling Protocol (Step-by-Step)
Phase 1: Preparation & Engineering Controls[10]
-
Verify Airflow: Check the fume hood monitor. Flow must be stable.
-
Neutralization Prep: Prepare a beaker of 10% Sodium Bicarbonate (
) solution. Keep this inside the hood to immediately neutralize any minor spills or contaminated tools. -
Static Control: Use an antistatic gun or ionizer if the powder is static-prone to prevent "jumping" during weighing.
Phase 2: Weighing & Transfer
Objective: Containment of dust.
-
Tare External: Tare the weigh boat/vial before entering the hood to minimize air turbulence disruption.
-
Transfer: Open the source container only inside the hood.
-
The "Tap" Technique: Do not scoop vigorously. Gently tap the spatula to dispense.
-
Seal Immediately: Cap the source container before removing the weighed sample.
-
Wipe Down: Wipe the exterior of the sample vial with a Kimwipe dampened in ethanol before removing it from the hood. Dispose of the Kimwipe as solid hazardous waste.
Phase 3: Reaction Setup
Objective: Controlled dissolution.
-
Solvent Addition: Add solvent to the solid, not the solid to the solvent, to prevent splash-back of the light powder.
-
Exotherm Check: Hydrochloride salts can release heat upon neutralization or dissolution. Monitor temperature if scaling up (>5g).
Visualization: PPE Decision Logic
Caption: PPE selection logic based on physical state. Note that solid handling requires sealed eye protection due to dust drift risks.
Emergency Response & Decontamination
Self-Validating Safety System: The "Buddy Check"
Before handling >100mg of this compound, verify the location of the Methylene Blue antidote kit (standard treatment for methemoglobinemia) with a colleague.
Decontamination Procedures[6][10]
-
Skin Contact:
-
Brush: Gently brush off dry powder (do not wet immediately, as this activates the acid).
-
Rinse: Flush with copious water for 15 minutes.
-
Soap: Wash with non-abrasive soap.
-
Alert: Seek medical attention if cyanosis (blue lips) appears.
-
-
Spill Cleanup (Solid):
-
Cover: Gently cover spill with a wet paper towel to prevent dust dispersion.
-
Scoop: Scoop up the wet material.
-
Neutralize: Wipe surface with 10% Sodium Bicarbonate.
-
Waste Disposal Strategy
Compliance Note: Do not mix with general organic waste if oxidizers are present.
| Waste Stream | Classification | Packaging Protocol |
| Solid Waste | Toxic / Corrosive | Double-bag in clear polyethylene. Label "Toxic Solid - Aniline Derivative". |
| Liquid Waste | Toxic / Acidic | Collect in "Halogenated Organic" carboy. Ensure pH is checked; if <2, alert waste management. |
| Contaminated Sharps | Hazardous Sharps | Rigid puncture-proof container. Do not recap needles. |
Visualization: Waste Workflow
Caption: Segregation and disposal workflow ensuring separation from incompatible oxidizers.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13323887, 4-[(4-Methoxyphenyl)methoxy]aniline. Retrieved from [Link](Note: Isomer data used for SAR analysis).
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Aniline Hydrochloride. Retrieved from [Link].
-
ECHA (European Chemicals Agency). Substance Information: o-Anisidine (2-methoxyaniline). Retrieved from [Link].
Sources
- 1. nj.gov [nj.gov]
- 2. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. carlroth.com [carlroth.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. peptide.com [peptide.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
